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Furametpyr

Cat. No.: B1674270
CAS No.: 123572-88-3
M. Wt: 333.8 g/mol
InChI Key: NRTLIYOWLVMQBO-UHFFFAOYSA-N
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Description

5-chloro-1,3-dimethyl-N-(1,1,3-trimethyl-1,3-dihydro-2-benzofuran-4-yl)pyrazole-4-carboxamide is an aromatic amide obtained by formal condensation of the carboxy group of 5-chloro-1,3-dimethylpyrazole-4-carboxylic acid with the amino group of 1,1,3-trimethyl-1,3-dihydro-2-benzofuran-4-amine. It is an aromatic amide, a member of pyrazoles, an organochlorine compound and a member of 1-benzofurans.
structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H20ClN3O2 B1674270 Furametpyr CAS No. 123572-88-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-1,3-dimethyl-N-(1,1,3-trimethyl-3H-2-benzofuran-4-yl)pyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O2/c1-9-13(15(18)21(5)20-9)16(22)19-12-8-6-7-11-14(12)10(2)23-17(11,3)4/h6-8,10H,1-5H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRTLIYOWLVMQBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(C=CC=C2NC(=O)C3=C(N(N=C3C)C)Cl)C(O1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2057948
Record name Furametpyr
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Molecular Weight

333.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123572-88-3
Record name Furametpyr
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furametpyr [ISO:BSI]
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Record name Furametpyr
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Record name FURAMETPYR
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Furametpyr's Mechanism of Action Against Rhizoctonia solani: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhizoctonia solani is a formidable soil-borne plant pathogen with a wide host range, causing significant economic losses in agriculture worldwide. Effective management of diseases caused by R. solani, such as sheath blight, damping-off, and root rot, relies heavily on the use of fungicides. Furametpyr is a synthetic fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class, which has demonstrated efficacy against R. solani. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, detailing its molecular target, biochemical effects, and the experimental methodologies used to elucidate its fungicidal properties. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages data from other well-studied SDHIs to provide a comprehensive overview.

Core Mechanism: Inhibition of Succinate Dehydrogenase (Complex II)

The primary mode of action of this compound is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, a key component of both the mitochondrial electron transport chain (mETC) and the tricarboxylic acid (TCA) cycle.[1] SDH is a highly conserved enzyme responsible for the oxidation of succinate to fumarate.[2] This enzymatic reaction is coupled with the reduction of ubiquinone to ubiquinol, which then transfers electrons to Complex III of the mETC.[2]

By binding to the ubiquinone-binding site (Q-site) of the SDH enzyme complex, this compound competitively inhibits the binding of the natural substrate, ubiquinone. This blockage disrupts the flow of electrons through the mETC, leading to a cascade of detrimental downstream effects within the fungal cell.

Biochemical Consequences of SDH Inhibition

The inhibition of succinate dehydrogenase by this compound triggers a series of critical biochemical and cellular disruptions in Rhizoctonia solani:

  • Disruption of the Electron Transport Chain: The most immediate effect is the interruption of electron flow from Complex II to Complex III. This severely impairs the overall function of the mETC.

  • Reduced ATP Synthesis: The mETC is the primary mechanism for ATP production through oxidative phosphorylation. By inhibiting this pathway, this compound significantly reduces the cellular energy supply, which is essential for fungal growth, development, and pathogenesis.

  • Impairment of the Tricarboxylic Acid (TCA) Cycle: As SDH is also an integral enzyme of the TCA cycle, its inhibition leads to a metabolic bottleneck.[2] The accumulation of succinate and the depletion of fumarate and subsequent TCA cycle intermediates disrupt central carbon metabolism.

  • Generation of Reactive Oxygen Species (ROS): The blockage of the electron transport chain can lead to the leakage of electrons and their reaction with molecular oxygen, resulting in the formation of superoxide radicals and other reactive oxygen species. This oxidative stress can cause damage to cellular components such as lipids, proteins, and DNA.

These multifaceted effects culminate in the inhibition of mycelial growth and ultimately, the death of the fungal pathogen.

Quantitative Data on SDHI Activity Against Rhizoctonia solani

Table 1: Mycelial Growth Inhibition (EC50) of Various SDHI Fungicides against Rhizoctonia solani

FungicideMean EC50 (µg/mL)EC50 Range (µg/mL)Reference
General SDHIs< 1Not specified[3]
Fluxapyroxad0.0657 ± 0.02500.0101 - 0.130[4]
SYP-32497 (novel SDHI)0.00667 ± 0.004750.000790 - 0.0198[4]
Flutolanil0.3199 ± 0.0149Not specified[5]
Thifluzamide0.1081 ± 0.0044Not specified[5]
Pencycuron0.0339 ± 0.0012Not specified[5]

Table 2: Succinate Dehydrogenase Inhibition (IC50) of SDHI Fungicides against Rhizoctonia solani

FungicideIC50 (µg/mL)Reference
Fluxapyroxad1.226[4]
SYP-32497 (novel SDHI)0.300[4]

Note: The data presented is for comparative purposes and may not be directly representative of this compound's specific activity.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of SDHI fungicides like this compound against Rhizoctonia solani.

In Vitro Mycelial Growth Inhibition Assay (Poisoned Food Technique)

Objective: To determine the EC50 value of a fungicide against the mycelial growth of R. solani.

Methodology:

  • Fungicide Stock Solution Preparation: Prepare a stock solution of the test fungicide (e.g., this compound) in a suitable solvent like dimethyl sulfoxide (DMSO).

  • Poisoned Media Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize it by autoclaving. Allow the agar to cool to approximately 50-60°C. Add appropriate volumes of the fungicide stock solution to the molten PDA to achieve a series of desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control plate with only the solvent (DMSO) should also be prepared.

  • Inoculation: Pour the fungicide-amended and control PDA into sterile Petri dishes. Once solidified, place a 5 mm mycelial plug taken from the growing edge of an actively growing R. solani culture onto the center of each plate.

  • Incubation: Incubate the plates at 25-28°C in the dark.

  • Data Collection: Measure the radial growth of the mycelial colony in two perpendicular directions at regular intervals (e.g., 24, 48, and 72 hours) until the mycelium in the control plate reaches the edge of the dish.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control. The EC50 value is then determined by probit analysis or by plotting the percentage of inhibition against the log of the fungicide concentration and fitting a dose-response curve.

Succinate Dehydrogenase (SDH) Activity Assay

Objective: To determine the IC50 value of a fungicide for the inhibition of SDH enzyme activity in R. solani.

Methodology:

  • Mitochondria Isolation:

    • Grow R. solani in a liquid medium (e.g., Potato Dextrose Broth) for several days.

    • Harvest the mycelia by filtration and wash with a suitable buffer.

    • Homogenize the mycelia in an ice-cold isolation buffer containing osmoticum (e.g., mannitol), chelators (e.g., EDTA), and protease inhibitors.

    • Perform differential centrifugation to isolate the mitochondrial fraction.

  • Enzyme Activity Measurement:

    • The SDH activity is determined spectrophotometrically by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), in the presence of phenazine methosulfate (PMS).[4]

    • The reaction mixture contains a buffer (e.g., potassium phosphate buffer), the mitochondrial protein extract, succinate (as the substrate), and the electron acceptors (DCPIP and PMS).

    • The reaction is initiated by the addition of succinate.

    • The decrease in absorbance of DCPIP at 600 nm is measured over time.

  • Inhibition Assay:

    • To determine the IC50 value, the assay is performed in the presence of various concentrations of the inhibitor (e.g., this compound).

    • The percentage of inhibition of SDH activity is calculated for each inhibitor concentration relative to a control without the inhibitor.

    • The IC50 value is determined by plotting the percentage of inhibition against the log of the inhibitor concentration.

Visualizing the Mechanism and Experimental Workflows

Signaling Pathway of this compound's Action

cluster_0 Mitochondrion cluster_1 TCA Cycle cluster_2 Electron Transport Chain Succinate Succinate ComplexII Succinate Dehydrogenase (Complex II) Succinate->ComplexII Oxidation Fumarate Fumarate ComplexII->Fumarate Ubiquinol Ubiquinol (QH2) ComplexII->Ubiquinol e- transfer ROS Reactive Oxygen Species (ROS) ComplexII->ROS e- leakage Ubiquinone Ubiquinone (Q) Ubiquinone->ComplexII ComplexIII Complex III Ubiquinol->ComplexIII e- transfer ATP_Synthase ATP Synthase (Complex V) ATP ATP ATP_Synthase->ATP Synthesis Cellular_Processes Fungal Growth & Pathogenesis ATP_Synthase->Cellular_Processes Energy Supply Cell_Death Cell Death ROS->Cell_Death Oxidative Damage This compound This compound This compound->ComplexII Inhibition

Caption: this compound inhibits Complex II, disrupting the TCA cycle and electron transport, leading to reduced ATP and increased ROS, causing cell death.

Experimental Workflow: Mycelial Growth Inhibition Assay

A Prepare this compound Stock Solution B Prepare PDA Medium with Varying Fungicide Concentrations A->B C Pour Plates and Inoculate with R. solani Mycelial Plugs B->C D Incubate at 25-28°C C->D E Measure Radial Mycelial Growth D->E F Calculate Percent Inhibition E->F G Determine EC50 Value (Probit Analysis) F->G

Caption: Workflow for determining the EC50 of this compound against R. solani mycelial growth.

Experimental Workflow: SDH Activity Inhibition Assay

A Isolate Mitochondria from R. solani Mycelia B Prepare Reaction Mixture (Buffer, Mitochondria, DCPIP, PMS) A->B C Add Varying Concentrations of this compound B->C D Initiate Reaction with Succinate C->D E Monitor Absorbance Decrease at 600 nm (Spectrophotometer) D->E F Calculate SDH Activity Inhibition E->F G Determine IC50 Value F->G

Caption: Workflow for determining the IC50 of this compound on R. solani succinate dehydrogenase activity.

Conclusion

This compound's mechanism of action against Rhizoctonia solani is centered on the potent and specific inhibition of the succinate dehydrogenase enzyme. This targeted disruption of a critical metabolic and respiratory enzyme leads to a cascade of events, including the collapse of cellular energy production and the induction of oxidative stress, which collectively result in the effective control of this important plant pathogen. The experimental protocols detailed herein provide a robust framework for the continued evaluation of this compound and the development of new SDHI fungicides. Further research to determine the specific EC50 and IC50 values for this compound and to elucidate the precise molecular interactions with the R. solani SDH enzyme will enhance our understanding and optimize the application of this valuable fungicidal agent.

References

In-Depth Technical Guide to Furametpyr: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furametpyr is a pyrazolecarboxamide fungicide recognized for its efficacy against a range of fungal pathogens, notably Rhizoctonia solani, the causative agent of sheath blight in rice. As a succinate dehydrogenase inhibitor (SDHI), its mode of action involves the disruption of the fungal mitochondrial respiratory chain, a critical pathway for energy production. This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of this compound, along with its mechanism of action.

Chemical Identity and Properties

This compound is a chiral molecule, with the technical grade material typically being a racemate.[1] Its chemical identity and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name 5-chloro-1,3-dimethyl-N-(1,1,3-trimethyl-3H-2-benzofuran-4-yl)pyrazole-4-carboxamide[2][3]
Synonyms Limber, S-658, N-(1,3-dihydro-1,1,3-trimethylisobenzofuran-4-yl)5-chloro-1,3-dimethylpyrazole-4-carboxamide[2][4]
CAS Number 123572-88-3[2][4][5]
Molecular Formula C₁₇H₂₀ClN₃O₂[2][4][5]
SMILES CC1C2=C(C=CC=C2NC(=O)C3=C(N(N=C3C)C)Cl)C(O1)(C)C[1][2][3]
InChI InChI=1S/C17H20ClN3O2/c1-9-13(15(18)21(5)20-9)16(22)19-12-8-6-7-11-14(12)10(2)23-17(11,3)4/h6-8,10H,1-5H3,(H,19,22)[2][3][5]
InChIKey NRTLIYOWLVMQBO-UHFFFAOYSA-N[1][2][5]

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 333.81 g/mol [4][6]
Appearance Colorless or light brownish crystals[4]
Melting Point 150.2 °C[4]
Water Solubility (25 °C) 225 mg/L[4]
Vapor Pressure (25 °C) 4.7 x 10⁻⁶ Pa[4]

Table 3: Toxicological Data of this compound

TestSpeciesValue
Oral LD₅₀ Rat (male)640 mg/kg[4]
Oral LD₅₀ Rat (female)590 mg/kg[4]
Oral LD₅₀ Mouse (male)660 mg/kg[4]
Oral LD₅₀ Mouse (female)730 mg/kg[4]
Dermal LD₅₀ Rat>2000 mg/kg[4]

Chemical Structure

The chemical structure of this compound consists of a pyrazole ring linked via a carboxamide group to a dihydroisobenzofuran moiety.

Furametpyr_Structure cluster_pyrazole Pyrazole Ring cluster_amide Amide Linkage cluster_benzofuran Dihydroisobenzofuran Ring p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p5->p1 N1 N1_CH3 N1->N1_CH3 N2 C3 C3_CH3 C3->C3_CH3 C4 C4_CO C4->C4_CO C5 C5_Cl C5->C5_Cl amide_N C4_CO->amide_N b_C1 amide_N->b_C1 b1 b2 b1->b2 b3 b2->b3 b4 b3->b4 b5 b4->b5 b6 b5->b6 b6->b1 b_C2 b_C3 b_C4 b_C5 b_C6 furan_O b_C6->furan_O furan_C3 furan_O->furan_C3 furan_C1 furan_C1->b_C1 furan_C1->furan_O furan_C1_CH3_1 furan_C1->furan_C1_CH3_1 furan_C1_CH3_2 furan_C1->furan_C1_CH3_2 furan_C3->b_C5 furan_C3_CH3 furan_C3->furan_C3_CH3

Caption: Chemical Structure of this compound.

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is a multi-step process involving the preparation of two key intermediates: 5-chloro-1,3-dimethylpyrazole-4-carboxylic acid and 1,1,3-trimethyl-1,3-dihydro-2-benzofuran-4-amine. These intermediates are then coupled to form the final product.

3.1 Synthesis of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

A crucial precursor for the carboxylic acid intermediate is the corresponding aldehyde. A representative synthesis protocol is as follows:

  • To a well-stirred, cold solution of dimethylformamide (DMF) (60 mmol), add phosphoryl trichloride (90 mmol) dropwise.

  • Stir the resulting mixture at 0°C (273 K) for an additional 20 minutes.

  • To this solution, add 1,3-dimethyl-1H-pyrazol-5(4H)-one (30 mmol).

  • Heat the reaction mixture to 90°C (363 K) for 4 hours.

  • Monitor the reaction completion using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into 100 ml of cold water.

  • Adjust the pH of the mixture to 7 using a sodium hydroxide solution.

  • Extract the resulting solution with ethyl acetate (3 x 30 ml).

  • Dry the combined organic layers over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure.

  • Recrystallize the residue from an ethyl acetate/petroleum ether mixture to yield colorless crystals of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.[2]

3.2 Oxidation to 5-chloro-1,3-dimethylpyrazole-4-carboxylic acid

The synthesized aldehyde is then oxidized to the corresponding carboxylic acid. A general method for such an oxidation involves the use of an oxidizing agent like potassium permanganate in an aqueous solution.

3.3 Synthesis of 1,1,3-trimethyl-1,3-dihydro-2-benzofuran-4-amine

The synthesis of this benzofuran intermediate can be achieved through various synthetic routes. One general approach involves the cyclization of appropriate precursors.

3.4 Final Amide Coupling

The final step in the synthesis of this compound is the formation of an amide bond between 5-chloro-1,3-dimethylpyrazole-4-carboxylic acid and 1,1,3-trimethyl-1,3-dihydro-2-benzofuran-4-amine. This is typically achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with the amine.

Synthesis_Workflow cluster_precursors Precursor Synthesis cluster_final_step Final Product Formation 1,3-dimethyl-1H-pyrazol-5(4H)-one 1,3-dimethyl-1H-pyrazol-5(4H)-one Aldehyde 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde 1,3-dimethyl-1H-pyrazol-5(4H)-one->Aldehyde DMF, POCl3 DMF, POCl3 DMF, POCl3->Aldehyde Oxidation Oxidation Aldehyde->Oxidation Carboxylic_Acid 5-chloro-1,3-dimethylpyrazole-4-carboxylic acid Oxidation->Carboxylic_Acid Amide_Coupling Amide_Coupling Carboxylic_Acid->Amide_Coupling Benzofuran_Precursors Benzofuran Precursors Cyclization Cyclization Benzofuran_Precursors->Cyclization Amine 1,1,3-trimethyl-1,3-dihydro-2-benzofuran-4-amine Cyclization->Amine Amine->Amide_Coupling This compound This compound Amide_Coupling->this compound

Caption: General Synthetic Workflow for this compound.

Mechanism of Action: Succinate Dehydrogenase Inhibition

This compound functions as a fungicide by inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain.[1][7] This enzyme plays a crucial role in both the tricarboxylic acid (TCA) cycle and cellular respiration.

Key Steps in the Mechanism of Action:

  • Binding to SDH: this compound binds to the ubiquinone-binding site (Q-site) of the SDH enzyme complex.

  • Inhibition of Electron Transport: This binding blocks the transfer of electrons from succinate to ubiquinone.

  • Disruption of TCA Cycle: The inhibition of SDH disrupts the conversion of succinate to fumarate in the TCA cycle.

  • ATP Depletion: The overall disruption of the electron transport chain leads to a significant reduction in ATP synthesis, depriving the fungal cells of essential energy.

  • Fungal Cell Death: The lack of energy ultimately leads to the cessation of cellular functions and death of the fungal pathogen.

SDH_Inhibition_Pathway cluster_tca Tricarboxylic Acid (TCA) Cycle cluster_etc Mitochondrial Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH e- Ubiquinone Ubiquinone SDH->Ubiquinone e- Complex_III Complex III Ubiquinone->Complex_III ATP_Synthase ATP Synthase Complex_III->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP This compound This compound This compound->SDH Inhibition

Caption: Mechanism of Action of this compound via SDH Inhibition.

Conclusion

This compound's efficacy as a fungicide is rooted in its specific inhibition of the succinate dehydrogenase enzyme, a vital component of fungal metabolism. Understanding its chemical structure, properties, and mechanism of action is crucial for the development of new and improved fungicidal agents and for managing the potential for resistance development in target pathogens. This technical guide provides a foundational overview for researchers and professionals working in the field of agrochemical development and fungal disease management.

References

An In-depth Technical Guide to the Furametpyr Fungicide: Family, Class, and Core Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furametpyr is a broad-spectrum fungicide belonging to the pyrazole-carboxamide chemical class. It is classified as a Succinate Dehydrogenase Inhibitor (SDHI), categorized under Group 7 by the Fungicide Resistance Action Committee (FRAC). This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and efficacy against key fungal pathogens, with a primary focus on Rhizoctonia solani, the causal agent of rice sheath blight. Detailed experimental protocols for in vitro and field evaluation are provided, alongside a discussion of potential resistance mechanisms. All quantitative data are presented in structured tables for comparative analysis, and key biological and experimental pathways are visualized using Graphviz diagrams.

Introduction

This compound is a systemic fungicide with both protective and curative properties, primarily utilized for the control of fungal diseases in agriculture. Its development has been significant in managing diseases such as rice sheath blight, which can cause substantial yield losses. As a member of the SDHI fungicide family, this compound's mode of action is the inhibition of mitochondrial respiration in fungi, a well-established target for antifungal agents. This guide aims to provide researchers and drug development professionals with a detailed technical understanding of this compound's chemical nature, biological activity, and the methodologies used for its evaluation.

Chemical Properties and Classification

This compound belongs to the pyrazole-carboxamide chemical family. Its classification within the broader scheme of fungicides is as a Succinate Dehydrogenase Inhibitor (SDHI).

PropertyValueReference
IUPAC Name (RS)-5-chloro-N-(1,3-dihydro-1,1,3-trimethylisobenzofuran-4-yl)-1,3-dimethyl-1H-pyrazole-4-carboxamide[1]
CAS Number 123572-88-3[1]
Molecular Formula C₁₇H₂₀ClN₃O₂[1]
Molecular Weight 333.81 g/mol [1]
Fungicide Class Succinate Dehydrogenase Inhibitor (SDHI)[2]
FRAC Group 7[2]
Mode of Action Inhibition of mitochondrial succinate oxidation[3]

Mechanism of Action: Inhibition of Succinate Dehydrogenase

This compound's fungicidal activity stems from its ability to inhibit the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain. This enzyme plays a crucial role in cellular respiration by catalyzing the oxidation of succinate to fumarate in the Krebs cycle and transferring electrons to the ubiquinone pool.

By binding to the ubiquinone-binding site (Q-site) of the SDH enzyme complex, this compound blocks the electron transfer process. This disruption of the respiratory chain leads to a halt in ATP production, ultimately causing fungal cell death due to energy deprivation.

Signaling Pathway of SDHI Action

SDHI_Mechanism cluster_krebs Krebs Cycle cluster_etc Mitochondrial Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH (Complex II) Complex_II Complex II (SDH) Ubiquinone Ubiquinone (Q) Complex_II->Ubiquinone e- ATP_Production ATP Production Complex_III Complex III Ubiquinone->Complex_III e- This compound This compound This compound->Block Block->Complex_II Inhibition Cell_Death Fungal Cell Death

Caption: Mechanism of action of this compound as an SDHI fungicide.

Efficacy Data

FungicideTarget PathogenEC50 (µg/mL)Reference
FluxapyroxadRhizoctonia solani0.054 ± 0.014[4]
BoscalidRhizoctonia solani2.212 ± 0.228[4]
IsopyrazamRhizoctonia solani0.0101 ± 0.0064[5]
ThifluzamideRhizoctonia solani0.0659[1]
HexaconazoleRhizoctonia solani0.0386[1]
DifenoconazoleRhizoctonia solani0.663[1]
AzoxystrobinRhizoctonia solani1.508[1]
This compound Rhizoctonia solani100% lesion suppression at 125 mg/L [6]

Experimental Protocols

In Vitro Bioassay: Poisoned Food Technique

This protocol details the determination of the in vitro efficacy of this compound against Rhizoctonia solani using the poisoned food technique.

Objective: To determine the mycelial growth inhibition of R. solani by this compound and calculate the EC50 value.

Materials:

  • Pure culture of Rhizoctonia solani

  • Potato Dextrose Agar (PDA) medium

  • This compound technical grade or formulation

  • Sterile distilled water

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator (25 ± 2°C)

  • Laminar flow hood

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Fungicide Stock Solution: Prepare a stock solution of this compound (e.g., 1000 ppm) in sterile distilled water.

  • Preparation of Poisoned Media: Autoclave the PDA medium and allow it to cool to approximately 45-50°C. Under a laminar flow hood, add the required volume of the this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control set of PDA plates without the fungicide should also be prepared.

  • Pouring Plates: Pour approximately 20 mL of the poisoned and control PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: From the margin of an actively growing 7-day-old culture of R. solani, cut 5 mm mycelial discs using a sterile cork borer. Place one mycelial disc, mycelium-side down, in the center of each poisoned and control PDA plate.

  • Incubation: Seal the Petri dishes with parafilm and incubate them at 25 ± 2°C in the dark.

  • Data Collection: Measure the radial mycelial growth (in mm) in two perpendicular directions when the mycelial growth in the control plates has reached the edge of the plate.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:

    • % Inhibition = ((C - T) / C) * 100

      • Where: C = Average radial growth in the control plate (mm), T = Average radial growth in the treated plate (mm).

  • EC50 Determination: The EC50 value is determined by probit analysis of the inhibition data.

Experimental Workflow for In Vitro Bioassay

in_vitro_workflow start Start prep_stock Prepare this compound Stock Solution start->prep_stock prep_media Prepare Poisoned PDA Media prep_stock->prep_media pour_plates Pour PDA Plates prep_media->pour_plates inoculate Inoculate with R. solani Mycelial Discs pour_plates->inoculate incubate Incubate at 25°C inoculate->incubate measure Measure Radial Growth incubate->measure calculate Calculate % Inhibition measure->calculate ec50 Determine EC50 (Probit Analysis) calculate->ec50 end End ec50->end

Caption: Workflow for the in vitro bioassay of this compound.

Field Trial Protocol for Rice Sheath Blight

This protocol outlines a standardized methodology for evaluating the efficacy of this compound in controlling rice sheath blight under field conditions.

Objective: To assess the disease control efficacy and impact on yield of this compound against Rhizoctonia solani on rice.

Experimental Design:

  • Design: Randomized Complete Block Design (RCBD)

  • Replications: 3-4

  • Plot Size: e.g., 5m x 4m

  • Variety: A susceptible rice variety to sheath blight.

Treatments:

  • This compound at different application rates (e.g., recommended dose, half dose, double dose).

  • A standard fungicide check.

  • An untreated control.

Procedure:

  • Land Preparation and Transplanting: Prepare the field and transplant rice seedlings according to standard agronomic practices for the region.

  • Inoculation: Artificially inoculate the rice plants at the maximum tillering stage with a virulent culture of R. solani. This can be done by placing mycelial bits or sclerotia at the base of the rice tillers.

  • Fungicide Application: Apply the fungicide treatments at the first appearance of disease symptoms or as a preventive spray. Applications are typically made using a knapsack sprayer, ensuring uniform coverage. The timing and number of applications will depend on the experimental objectives.

  • Disease Assessment: Record the disease severity at regular intervals (e.g., 15, 30, and 45 days after the final application) using a standard disease rating scale (e.g., 0-9 scale). Calculate the Percent Disease Index (PDI).

  • Yield Data: At harvest, record the grain yield and straw yield from each plot.

  • Data Analysis: Analyze the PDI and yield data using Analysis of Variance (ANOVA) appropriate for an RCBD.

Logical Flow of Field Trial

field_trial_flow start Start land_prep Land Preparation & Transplanting start->land_prep inoculation Artificial Inoculation with R. solani land_prep->inoculation application Fungicide Application inoculation->application assessment Disease Assessment (PDI) application->assessment yield_data Harvest & Record Yield Data assessment->yield_data analysis Statistical Analysis (ANOVA) yield_data->analysis end End analysis->end

Caption: Logical flow of a field trial for fungicide evaluation.

Resistance Mechanisms

The development of resistance to SDHI fungicides is a significant concern in agriculture. The primary mechanism of resistance is due to mutations in the genes encoding the subunits of the SDH enzyme, particularly the SdhB, SdhC, and SdhD subunits. These mutations can reduce the binding affinity of the fungicide to the enzyme, thereby decreasing its efficacy.

For Rhizoctonia solani, a point mutation, H249Y, in the SDHB protein has been shown to cause resistance to the SDHI fungicide thifluzamide.[7] While specific mutations conferring resistance to this compound in R. solani have not been detailed in the searched literature, it is highly probable that similar mutations in the sdhB, sdhC, or sdhD genes would be responsible for any observed resistance. Monitoring for the emergence of such mutations is crucial for effective resistance management strategies.

Conclusion

This compound is a potent SDHI fungicide with demonstrated efficacy against Rhizoctonia solani, the causal agent of rice sheath blight. Its specific mode of action, targeting mitochondrial Complex II, makes it an effective tool in integrated disease management programs. This technical guide has provided a detailed overview of this compound's chemical and biological properties, along with standardized protocols for its evaluation. Further research is warranted to determine the specific EC50 values of this compound against a broader range of fungal pathogens and to elucidate the precise molecular mechanisms of resistance that may develop in target populations. Such knowledge will be invaluable for the sustainable use of this important fungicide and for the development of next-generation antifungal agents.

References

Biological Activity of Furametpyr Enantiomers: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furametpyr is primarily used for the control of rice sheath blight caused by Rhizoctonia solani.[3] Its systemic and curative properties make it an effective tool in managing this significant agricultural disease.[2] The fungicidal activity of this compound and other SDHIs stems from their ability to inhibit the mitochondrial enzyme succinate dehydrogenase (also known as complex II) in the electron transport chain.[1][2] This disruption of cellular respiration leads to the cessation of fungal growth and eventual cell death.

Mechanism of Action: Succinate Dehydrogenase Inhibition

The primary target of this compound is the succinate dehydrogenase (SDH) enzyme, a key component of both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain. By binding to the ubiquinone-binding site (Q-site) of the SDH enzyme, this compound blocks the transfer of electrons from succinate to ubiquinone. This inhibition disrupts the production of ATP, the primary energy currency of the cell, ultimately leading to fungal mortality. The pyrazole carboxamide chemical class, to which this compound belongs, is a well-established group of SDHI fungicides.[4]

The following diagram illustrates the signaling pathway and the point of inhibition by this compound:

cluster_0 Mitochondrial Inner Membrane TCA TCA Cycle Succinate Succinate TCA->Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate UQ Ubiquinone (Q) SDH->UQ e- UQH2 Ubiquinol (QH2) UQ->UQH2 Reduction ComplexIII Complex III UQH2->ComplexIII ETC Electron Transport Chain ComplexIII->ETC This compound This compound Enantiomers This compound->SDH Inhibition caption Figure 1. Mechanism of action of this compound. cluster_0 Preparation cluster_1 In Vitro Assay cluster_2 Data Analysis A Separation of This compound Enantiomers (e.g., Chiral HPLC) B Preparation of Stock Solutions (R, S, and Racemic) A->B D Preparation of Growth Medium with Serial Dilutions of Test Compounds B->D C Culture of Target Fungus (e.g., Rhizoctonia solani) E Inoculation of Medium with Fungal Spores or Mycelia C->E D->E F Incubation under Controlled Conditions E->F G Measurement of Fungal Growth (e.g., Mycelial Diameter, Optical Density) F->G H Calculation of Percent Inhibition G->H I Dose-Response Curve Fitting H->I J Determination of EC50 Values I->J caption Figure 2. Generalized workflow for fungicidal testing.

References

Furametpyr: A Technical Guide to its Physicochemical Properties and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furametpyr is a fungicide belonging to the class of pyrazolecarboxamides. It is recognized for its systemic activity with both curative and protective properties against a range of fungal pathogens.[1] The primary mode of action of this compound is the inhibition of mitochondrial succinate dehydrogenase (SDH), a critical enzyme in the respiratory chain of fungi.[1] This in-depth technical guide provides a comprehensive overview of the solubility of this compound in common laboratory solvents, detailed experimental protocols for its analysis, and a visualization of its mechanism of action.

Physicochemical Properties

This compound is a colorless crystalline solid with a melting point of 150°C.[2] Its molecular formula is C₁₇H₂₀ClN₃O₂.

Solubility Data

Table 1: Aqueous Solubility of this compound

SolventTemperature (°C)pHSolubility (mg/L)
Water207255[1][2]

While specific quantitative data is limited, patent literature indicates that this compound can be dissolved in organic solvents for formulation purposes. Emulsifiable concentrates and other formulations can be prepared using solvents such as ketones, alcohols, glycol ethers, and dipropylene glycol methyl ether.[3] This suggests qualitative solubility in these solvent classes.

Experimental Protocols

Determination of Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.[2]

Objective: To determine the saturation solubility of this compound in a specific solvent.

Materials:

  • This compound standard

  • Selected laboratory solvent (e.g., acetone, methanol, dichloromethane)

  • Glass flasks with stoppers

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

  • Add an excess amount of this compound to a glass flask containing a known volume of the selected solvent. The excess solid should be visible to ensure a saturated solution is formed.

  • Seal the flasks to prevent solvent evaporation.

  • Place the flasks in a shaking incubator set to a constant temperature (e.g., 25°C) and agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

  • After the equilibration period, cease agitation and allow the flasks to stand to let the excess solid settle.

  • Carefully collect a sample from the supernatant. To ensure no solid particles are transferred, it is recommended to centrifuge the sample and then draw from the clear supernatant.

  • Prepare a series of dilutions of the supernatant with the same solvent.

  • Quantify the concentration of this compound in the diluted samples using a validated HPLC method.

  • Calculate the solubility of this compound in the solvent based on the concentration of the saturated solution.

Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_sep Separation cluster_analysis Analysis A Add excess this compound to solvent B Seal flask A->B C Equilibrate in shaking incubator B->C D Cease agitation and allow to settle C->D E Centrifuge supernatant D->E F Collect and dilute supernatant E->F G Quantify with HPLC F->G H Calculate solubility G->H

Caption: Experimental workflow for determining the solubility of this compound.

Mechanism of Action: Inhibition of Succinate Dehydrogenase

This compound's fungicidal activity stems from its role as a Succinate Dehydrogenase Inhibitor (SDHI).[4] It targets Complex II (succinate-ubiquinone oxidoreductase) of the mitochondrial respiratory chain.[4] By binding to the ubiquinone-binding site (Q-site) of the SDH enzyme complex, this compound blocks the transfer of electrons from succinate to ubiquinone.[4][5] This inhibition disrupts two critical cellular processes: the tricarboxylic acid (TCA) cycle and the electron transport chain, leading to a depletion of cellular energy in the form of ATP and ultimately causing fungal cell death.[4]

Signaling Pathway of this compound's Action

G cluster_tca Tricarboxylic Acid (TCA) Cycle cluster_etc Mitochondrial Electron Transport Chain Succinate Succinate ComplexII Complex II (SDH) Succinate->ComplexII oxidation Fumarate Fumarate ComplexI Complex I UQ Ubiquinone (Q) ComplexI->UQ e- ComplexII->Fumarate ComplexII->UQ e- transfer ComplexIII Complex III CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP produces UQH2 Ubiquinol (QH2) UQH2->ComplexIII e- CytC->ComplexIV e- This compound This compound This compound->ComplexII Inhibits

Caption: this compound inhibits Complex II (SDH), blocking electron transport.

References

Furametpyr's Inhibition of Succinate Dehydrogenase: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furametpyr is a pyrazole-carboxamide fungicide that effectively controls a range of phytopathogenic fungi by targeting a critical enzyme in cellular respiration: succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain. This technical guide provides an in-depth exploration of the this compound-succinate dehydrogenase inhibition pathway. It details the mechanism of action, presents comparative quantitative data for succinate dehydrogenase inhibitors (SDHIs), outlines experimental protocols for assessing inhibitory activity, and visualizes the key pathways and workflows. This document serves as a comprehensive resource for researchers and professionals engaged in fungicide development and the study of mitochondrial respiration.

Introduction to Succinate Dehydrogenase Inhibitors (SDHIs)

Succinate dehydrogenase is a vital enzyme complex embedded in the inner mitochondrial membrane, where it uniquely participates in both the tricarboxylic acid (TCA) cycle and the electron transport chain. By catalyzing the oxidation of succinate to fumarate, SDH donates electrons to the ubiquinone pool, which are then transferred to Complex III. This process is fundamental to cellular energy production in the form of ATP.

Succinate dehydrogenase inhibitors (SDHIs) are a class of fungicides that disrupt this crucial step in fungal respiration. By binding to the ubiquinone (Coenzyme Q) binding site (Q-site) of the SDH complex, these inhibitors block the electron transfer from the iron-sulfur clusters to ubiquinone. This interruption of the electron flow leads to a cessation of ATP synthesis, ultimately resulting in fungal cell death. This compound belongs to this class of fungicides and is particularly effective against pathogens such as Rhizoctonia solani, the causative agent of rice sheath blight.

The this compound Succinate Dehydrogenase Inhibition Pathway

The inhibitory action of this compound on succinate dehydrogenase follows a well-established pathway for SDHI fungicides. The core of this mechanism is the competitive inhibition at the Q-site of the SDH enzyme complex.

The Succinate Dehydrogenase Complex: The SDH complex is composed of four subunits:

  • SDHA (Flavoprotein subunit): Contains the covalently bound flavin adenine dinucleotide (FAD) cofactor and the succinate-binding site.

  • SDHB (Iron-sulfur protein subunit): Contains three iron-sulfur clusters ([2Fe-2S], [4Fe-4S], and [3Fe-4S]) that facilitate electron transfer.

  • SDHC and SDHD (Membrane anchor subunits): These are integral membrane proteins that form the ubiquinone-binding site and anchor the complex to the inner mitochondrial membrane.

Mechanism of Inhibition:

  • Succinate Oxidation: In the mitochondrial matrix, succinate binds to the active site on the SDHA subunit and is oxidized to fumarate. The electrons from this reaction are transferred to FAD, reducing it to FADH2.

  • Electron Transfer: The electrons are then passed sequentially through the three iron-sulfur clusters within the SDHB subunit.

  • Ubiquinone Reduction Blockade: The electrons are poised to reduce ubiquinone (Q) to ubiquinol (QH2) at the Q-site, which is a pocket formed by the SDHB, SDHC, and SDHD subunits.

  • This compound Binding: this compound, due to its structural similarity to ubiquinone, binds to this Q-site. This binding event physically obstructs the entry and binding of ubiquinone.

  • Inhibition of Respiration: The blockage of ubiquinone reduction halts the electron flow through the electron transport chain, leading to a collapse of the mitochondrial membrane potential and a cessation of ATP synthesis. The resulting energy deficit is lethal to the fungal cell.

Succinate_Dehydrogenase_Inhibition_Pathway cluster_TCA TCA Cycle cluster_ETC Mitochondrial Electron Transport Chain cluster_ComplexII Complex II (Succinate Dehydrogenase) Succinate Succinate ComplexII SDHA (FAD) SDHB (Fe-S) Q-site (SDHC/SDHD) Succinate->ComplexII:SDHA Oxidation ComplexII:SDHA->ComplexII:SDHB ComplexII:SDHB->ComplexII:Q_site Ubiquinone Ubiquinone (Q) ComplexII:Q_site->Ubiquinone e- Ubiquinol Ubiquinol (QH2) Ubiquinone->Ubiquinol Reduction ComplexIII Complex III Ubiquinol->ComplexIII e- transfer This compound This compound This compound->ComplexII:Q_site Binding & Inhibition

Figure 1: this compound's inhibitory action on the mitochondrial electron transport chain.

Quantitative Data on SDHI Activity

While specific, publicly available quantitative data for this compound's inhibitory activity (IC50 or EC50 values) is limited in the reviewed scientific literature, a comparative analysis of other SDHI fungicides provides a valuable context for its potential efficacy. The following tables summarize the reported half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values for various SDHIs against the common phytopathogen Rhizoctonia solani.

Table 1: In Vitro Antifungal Activity (EC50) of SDHIs against Rhizoctonia solani

FungicideChemical ClassEC50 (µg/mL)Reference
BoscalidPyridine-carboxamide0.04 - 0.25Varies by study
PenthiopyradPyrazole-carboxamide0.02 - 0.1Varies by study
FluxapyroxadPyrazole-carboxamide0.03 - 0.15Varies by study
SedaxanePyrazole-carboxamide0.01 - 0.05Varies by study
IsopyrazamPyrazole-carboxamide0.05 - 0.2Varies by study

Table 2: In Vitro Succinate Dehydrogenase Inhibition (IC50) by SDHIs

FungicideFungal SpeciesIC50 (µM)Reference
BoscalidBotrytis cinerea0.38Varies by study
PenthiopyradMycosphaerella graminicola0.02Varies by study
FluxapyroxadMycosphaerella graminicola0.03Varies by study
SedaxaneUstilago maydis0.01Varies by study
IsopyrazamMycosphaerella graminicola0.04Varies by study

Note: The presented values are compiled from various literature sources and are intended for comparative purposes. Actual values may vary depending on the specific experimental conditions and fungal isolate.

Experimental Protocols for Assessing SDHI Activity

The evaluation of SDHI fungicides like this compound involves a combination of in vitro antifungal assays and direct enzyme inhibition assays.

In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)

This assay determines the concentration of the fungicide required to inhibit the growth of a target fungus by 50% (EC50).

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Target fungal culture (e.g., Rhizoctonia solani)

  • This compound stock solution (in a suitable solvent like DMSO)

  • Sterile petri dishes

  • Sterile cork borer

  • Incubator

Protocol:

  • Media Preparation: Prepare PDA medium according to the manufacturer's instructions and autoclave. Allow the medium to cool to approximately 50-55°C.

  • Fungicide Amendment: Add appropriate volumes of the this compound stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with the solvent only.

  • Plating: Pour the amended and control PDA into sterile petri dishes and allow them to solidify.

  • Inoculation: Using a sterile cork borer, take a mycelial plug from the edge of an actively growing culture of the target fungus and place it in the center of each plate.

  • Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony on the control plate reaches the edge of the dish.

  • EC50 Calculation: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. The EC50 value is then determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a probit or logistic regression analysis.

Mycelial_Growth_Inhibition_Workflow Prepare_PDA Prepare Potato Dextrose Agar (PDA) Amend_Media Amend PDA with this compound Concentrations Prepare_PDA->Amend_Media Pour_Plates Pour Amended and Control Plates Amend_Media->Pour_Plates Inoculate_Plates Inoculate with Fungal Mycelial Plugs Pour_Plates->Inoculate_Plates Incubate Incubate at Optimal Temperature Inoculate_Plates->Incubate Measure_Growth Measure Mycelial Growth Diameter Incubate->Measure_Growth Calculate_EC50 Calculate EC50 Value Measure_Growth->Calculate_EC50

Figure 2: Workflow for determining the in vitro antifungal activity of this compound.
Succinate Dehydrogenase Activity Assay (DCPIP Reduction Assay)

This spectrophotometric assay directly measures the activity of the SDH enzyme and its inhibition by compounds like this compound. The assay is based on the reduction of the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction.

Materials:

  • Mitochondrial fraction isolated from the target fungus

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Succinate solution

  • DCPIP solution

  • Phenazine methosulfate (PMS) solution (as an intermediate electron carrier)

  • This compound stock solution

  • Spectrophotometer

Protocol:

  • Mitochondrial Isolation: Isolate mitochondria from the target fungus using standard differential centrifugation techniques.

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, mitochondrial fraction, and DCPIP.

  • Inhibitor Addition: For the test samples, add varying concentrations of this compound. For the control, add the solvent.

  • Pre-incubation: Pre-incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding succinate and PMS.

  • Spectrophotometric Measurement: Immediately measure the decrease in absorbance at 600 nm over time. The rate of DCPIP reduction is proportional to the SDH activity.

  • IC50 Calculation: Calculate the percentage of SDH inhibition for each this compound concentration relative to the control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

SDH_Activity_Assay_Workflow Isolate_Mitochondria Isolate Mitochondria from Fungal Culture Prepare_Reaction_Mix Prepare Reaction Mixture (Buffer, Mitochondria, DCPIP) Isolate_Mitochondria->Prepare_Reaction_Mix Add_Inhibitor Add this compound at Various Concentrations Prepare_Reaction_Mix->Add_Inhibitor Pre_Incubate Pre-incubate for Inhibitor Binding Add_Inhibitor->Pre_Incubate Initiate_Reaction Initiate Reaction with Succinate and PMS Pre_Incubate->Initiate_Reaction Measure_Absorbance Measure Absorbance Decrease at 600 nm Initiate_Reaction->Measure_Absorbance Calculate_IC50 Calculate IC50 Value Measure_Absorbance->Calculate_IC50

Figure 3: Workflow for the succinate dehydrogenase activity assay.

Resistance to this compound and Other SDHIs

The development of resistance to SDHI fungicides is a significant concern in agriculture. Resistance typically arises from point mutations in the genes encoding the SDH subunits, particularly SDHB, SDHC, and SDHD, which alter the structure of the ubiquinone-binding site. These mutations can reduce the binding affinity of the fungicide to the target enzyme, thereby diminishing its efficacy. Monitoring for the emergence of resistant fungal populations is crucial for the sustainable use of this compound and other SDHIs.

Conclusion

This compound is a potent fungicide that acts through the well-characterized mechanism of succinate dehydrogenase inhibition. By disrupting the mitochondrial electron transport chain, it effectively controls a range of fungal pathogens. This technical guide has provided a comprehensive overview of the this compound-succinate dehydrogenase inhibition pathway, including the molecular mechanism, comparative efficacy data, and detailed experimental protocols for its evaluation. A thorough understanding of this pathway is essential for the development of new and effective fungicides and for the implementation of strategies to manage fungicide resistance. Further research to elucidate the specific binding interactions of this compound with the SDH complex and to obtain more extensive quantitative efficacy data will be invaluable for optimizing its use and for the design of next-generation SDHIs.

Furametpyr: A Technical Deep Dive into its Discovery, Development, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The detailed experimental protocols, comprehensive quantitative data (including IC50 values and extensive field trial results), and specific proprietary details regarding the discovery and development of Furametpyr are not fully available in the public domain. This guide synthesizes the accessible information and provides representative experimental methodologies and logical diagrams based on the known mechanism of action of succinate dehydrogenase inhibitor (SDHI) fungicides.

Introduction

This compound is a synthetic pyrazole carboxamide fungicide developed by the Japanese company Sumitomo Chemical.[1] It is known by the trade name Limber and has the test code numbers S-82658 and S-658.[1] this compound is primarily utilized for the control of rice sheath blight, a significant disease affecting rice production, caused by the fungus Rhizoctonia solani.[1] As a member of the succinate dehydrogenase inhibitor (SDHI) class of fungicides, this compound's mode of action is the disruption of the fungal mitochondrial respiratory chain.

Discovery and Development

While specific details of the discovery and development timeline of this compound are proprietary to Sumitomo Chemical, the development of SDHI fungicides typically involves several key stages. The process generally begins with the screening of a large library of chemical compounds for activity against target pathogens. Promising lead compounds, likely including the pyrazole carboxamide scaffold, would then undergo extensive structure-activity relationship (SAR) studies to optimize their efficacy, selectivity, and safety profile. This is followed by process chemistry to develop a viable synthesis route, and progressively larger field trials to evaluate performance under real-world conditions. A patent for a combination fungicide containing this compound and Captan indicates its application in controlling rice sheath blight, suggesting a focus on this particular agricultural challenge during its development.[1]

Chemical Properties

PropertyValue
IUPAC Name 5-chloro-1,3-dimethyl-N-(1,1,3-trimethyl-1,3-dihydro-2-benzofuran-4-yl)pyrazole-4-carboxamide
Chemical Formula C₁₇H₂₀ClN₃O₂
CAS Number 123572-88-3
Molar Mass 333.82 g/mol
Class Pyrazole carboxamide fungicide

Mechanism of Action: Succinate Dehydrogenase Inhibition

This compound's fungicidal activity stems from its ability to inhibit the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain. SDH plays a crucial role in cellular respiration by catalyzing the oxidation of succinate to fumarate in the Krebs cycle and transferring electrons to the ubiquinone pool. By binding to the ubiquinone-binding site (Q-site) of the SDH enzyme complex, this compound blocks this electron transfer, thereby inhibiting ATP production and ultimately leading to fungal cell death.

Signaling Pathway of SDHI Action

SDHI_Mechanism cluster_etc Mitochondrial Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH Complex II (SDH) UQ Ubiquinone Pool SDH->UQ e- Complex_III Complex III UQ->Complex_III ATP_Synthase ATP Synthase Complex_III->ATP_Synthase ATP ATP ATP_Synthase->ATP This compound This compound This compound->Inhibition

Caption: Mechanism of action of this compound as a succinate dehydrogenase inhibitor (SDHI).

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. However, the following sections describe representative methodologies for key experiments typically performed for the characterization of SDHI fungicides.

In Vitro Fungicidal Activity Assay

Objective: To determine the concentration of this compound that inhibits the growth of a target fungus by 50% (EC₅₀).

Materials:

  • Target fungus (e.g., Rhizoctonia solani)

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • This compound stock solution in a suitable solvent (e.g., DMSO)

  • Sterile petri dishes

  • Micropipettes

  • Incubator

Procedure:

  • Prepare a series of dilutions of this compound in the molten PDA medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control plate with solvent only should also be prepared.

  • Pour the amended PDA into sterile petri dishes and allow to solidify.

  • Place a mycelial plug (e.g., 5 mm diameter) from an actively growing culture of the target fungus onto the center of each agar plate.

  • Incubate the plates at an optimal temperature for the fungus (e.g., 25-28°C) for a specified period (e.g., 48-72 hours).

  • Measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Calculate the percentage of growth inhibition for each concentration relative to the control.

  • Determine the EC₅₀ value by probit analysis or by plotting the percentage of inhibition against the log of the concentration.

Succinate Dehydrogenase Inhibition Assay

Objective: To quantify the inhibitory effect of this compound on the SDH enzyme activity (IC₅₀).

Materials:

  • Mitochondrial fraction isolated from the target fungus

  • This compound stock solution

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.2)

  • Succinate solution

  • Electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP)

  • Electron mediator (e.g., phenazine methosulfate - PMS)

  • Spectrophotometer

Procedure:

  • Isolate the mitochondrial fraction from the target fungus by differential centrifugation.

  • Prepare a reaction mixture containing the assay buffer, mitochondrial fraction, and varying concentrations of this compound.

  • Pre-incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding succinate and PMS.

  • Monitor the reduction of DCPIP by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm) over time using a spectrophotometer.

  • Calculate the initial reaction rates for each concentration of this compound.

  • Determine the IC₅₀ value by plotting the percentage of enzyme inhibition against the log of the inhibitor concentration.

Experimental Workflow Diagram

experimental_workflow cluster_invitro In Vitro Fungicidal Activity cluster_enzyme SDH Inhibition Assay cluster_field Field Trials A1 Prepare this compound dilutions in agar A2 Inoculate with fungal plug A1->A2 A3 Incubate and measure colony growth A2->A3 A4 Calculate EC50 value A3->A4 B1 Isolate mitochondrial fraction B2 Incubate mitochondria with this compound B1->B2 B3 Initiate reaction with succinate B2->B3 B4 Measure DCPIP reduction B3->B4 B5 Calculate IC50 value B4->B5 C1 Design experimental plots C2 Apply this compound at different rates C1->C2 C3 Assess disease severity and crop yield C2->C3 C4 Statistical analysis of data C3->C4

References

Furametpyr's Mode of Action on Fungal Respiration: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furametpyr is a systemic fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class. It exhibits curative and protective properties against a range of fungal pathogens, most notably Rhizoctonia solani, the causative agent of sheath blight in rice.[1][2] This technical guide provides an in-depth exploration of the molecular mechanism by which this compound disrupts fungal respiration, presenting key data, experimental methodologies, and visual representations of the involved pathways.

Core Mechanism: Inhibition of Mitochondrial Complex II

The primary mode of action of this compound is the inhibition of succinate dehydrogenase (SDH), also known as Complex II, a critical enzyme complex in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[2][3] SDH catalyzes the oxidation of succinate to fumarate, a key step in cellular respiration. By blocking the activity of this enzyme, this compound effectively disrupts the production of adenosine triphosphate (ATP), leading to a depletion of cellular energy and ultimately, fungal cell death.

SDHIs, including this compound, bind to the ubiquinone-binding site (Q-site) of the SDH enzyme complex. This binding event physically obstructs the natural substrate, ubiquinone (Coenzyme Q), from accessing the active site, thereby halting the transfer of electrons from succinate to the downstream components of the respiratory chain.

The SDH enzyme complex is composed of four subunits:

  • SdhA: The flavoprotein subunit containing the covalently bound flavin adenine dinucleotide (FAD) cofactor.

  • SdhB: The iron-sulfur protein subunit containing three iron-sulfur clusters.

  • SdhC and SdhD: Two transmembrane subunits that anchor the complex to the inner mitochondrial membrane and form the ubiquinone-binding pocket.

This compound's interaction occurs within a pocket formed by the SdhB, SdhC, and SdhD subunits, effectively blocking the electron transport pathway.

Quantitative Data on SDHI Fungicides

FungicideFungal SpeciesIC50 (µM)EC50 (µg/mL)Reference
BoscalidBotrytis cinerea-0.05 - 0.15[FRAC, 2023]
PenthiopyradRhizoctonia solani-0.15[4]
FluxapyroxadRhizoctonia solani-0.16[4]
SedaxaneRhizoctonia solani-0.1[4]
IsopyrazamZymoseptoria tritici-0.03 - 0.1[FRAC, 2023]
BixafenZymoseptoria tritici-0.1 - 0.3[FRAC, 2023]

Note: The absence of specific, publicly available quantitative data for this compound highlights a gap in the current scientific literature. The provided data for other SDHIs is intended to offer a comparative perspective on the efficacy of this fungicide class.

Experimental Protocols

In Vitro Mycelial Growth Inhibition Assay

This protocol is adapted from methodologies used to assess the efficacy of fungicides against mycelial growth.[1]

Objective: To determine the EC50 value of this compound against a target fungal pathogen.

Materials:

  • Pure culture of the target fungus (e.g., Rhizoctonia solani)

  • Potato Dextrose Agar (PDA) medium

  • Technical grade this compound

  • Sterile distilled water

  • Solvent for this compound (e.g., acetone or DMSO)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Preparation of Fungicide Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a high concentration (e.g., 10,000 ppm).

  • Preparation of Amended Media: Autoclave the PDA medium and allow it to cool to 45-50°C. Add appropriate volumes of the this compound stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with the solvent alone. Pour the amended and control media into sterile Petri dishes.

  • Inoculation: From the margin of an actively growing fungal culture, take 5 mm mycelial plugs using a sterile cork borer. Place one mycelial plug in the center of each PDA plate (both amended and control).

  • Incubation: Incubate the plates at the optimal growth temperature for the target fungus (e.g., 25-28°C) in the dark.

  • Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration using the formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

  • EC50 Determination: Use probit analysis or a similar statistical method to determine the EC50 value, which is the concentration of the fungicide that causes 50% inhibition of mycelial growth.

Succinate Dehydrogenase (SDH) Activity Assay

This protocol is a generalized colorimetric method for measuring SDH activity.

Objective: To determine the IC50 value of this compound for the inhibition of SDH enzyme activity.

Materials:

  • Mitochondrial fraction isolated from the target fungus

  • Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)

  • Substrate: Sodium succinate

  • Electron acceptor: 2,6-dichlorophenolindophenol (DCPIP) or 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Phenazine methosulfate (PMS) as an intermediate electron carrier

  • This compound at various concentrations

  • Spectrophotometer or microplate reader

Procedure:

  • Mitochondrial Isolation: Isolate mitochondria from fungal mycelia using standard differential centrifugation techniques.

  • Reaction Mixture Preparation: In a microplate well or cuvette, prepare a reaction mixture containing the assay buffer, sodium succinate, and the electron acceptor (e.g., DCPIP).

  • Inhibitor Addition: Add different concentrations of this compound (dissolved in a suitable solvent) to the reaction mixtures. Include a control with the solvent alone.

  • Enzyme Addition: Initiate the reaction by adding the isolated mitochondrial fraction.

  • Measurement: Immediately measure the change in absorbance over time at a specific wavelength (e.g., 600 nm for DCPIP reduction). The rate of absorbance change is proportional to the SDH activity.

  • Data Analysis: Calculate the percentage of SDH inhibition for each this compound concentration relative to the control.

  • IC50 Determination: Plot the percentage inhibition against the logarithm of the this compound concentration and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity.

Visualizations

Fungal Mitochondrial Electron Transport Chain and the Site of this compound Action

Fungal_Respiratory_Chain cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain (Inner Mitochondrial Membrane) cluster_protons cluster_atp Succinate Succinate ComplexII Complex II (Succinate Dehydrogenase) Succinate->ComplexII Oxidation Fumarate Fumarate ComplexI Complex I (NADH Dehydrogenase) UQ Ubiquinone (CoQ) ComplexI->UQ e- H_I H+ ComplexI->H_I ComplexII->Fumarate ComplexII->UQ e- ComplexIII Complex III (Cytochrome bc1) CytC Cytochrome c ComplexIII->CytC e- H_III H+ ComplexIII->H_III ComplexIV Complex IV (Cytochrome c Oxidase) H_IV H+ ComplexIV->H_IV H2O H₂O ComplexIV->H2O ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP UQ->ComplexIII e- CytC->ComplexIV e- NADH NADH NADH->ComplexI H_I->ATP_Synthase Proton Motive Force H_III->ATP_Synthase H_IV->ATP_Synthase O2 O₂ ADP ADP + Pi This compound This compound This compound->ComplexII Inhibition Experimental_Workflow cluster_invitro In Vitro Analysis cluster_biochemical Biochemical Analysis cluster_respiration Physiological Analysis Mycelial_Growth Mycelial Growth Inhibition Assay EC50 Determine EC50 Mycelial_Growth->EC50 Conclusion Conclusion: Elucidate Mode of Action EC50->Conclusion Mito_Isolation Mitochondrial Isolation SDH_Assay SDH Activity Assay Mito_Isolation->SDH_Assay IC50 Determine IC50 SDH_Assay->IC50 IC50->Conclusion O2_Consumption Oxygen Consumption Measurement Respiration_Rate Quantify Respiration Rate Inhibition O2_Consumption->Respiration_Rate Respiration_Rate->Conclusion Start Start: Characterize This compound Activity Start->Mycelial_Growth Start->Mito_Isolation Start->O2_Consumption Logical_Relationship This compound This compound Application Binding Binds to Ubiquinone-Binding Site of SDH (Complex II) This compound->Binding Inhibition Inhibition of Succinate Dehydrogenase Activity Binding->Inhibition Electron_Block Blockage of Electron Transport from Succinate Inhibition->Electron_Block TCA_Disruption Disruption of TCA Cycle Inhibition->TCA_Disruption ATP_Depletion Decreased ATP Production Electron_Block->ATP_Depletion TCA_Disruption->ATP_Depletion Cell_Death Fungal Cell Death ATP_Depletion->Cell_Death

References

The Core of Control: An In-depth Technical Guide to Pyrazole Carboxamide Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the fundamental properties of pyrazole carboxamide fungicides, a critical class of agricultural and pharmaceutical compounds. This document provides a comprehensive overview of their mechanism of action, quantitative efficacy data, and detailed experimental protocols for their evaluation.

Introduction: The Rise of Pyrazole Carboxamides

Pyrazole carboxamide derivatives have emerged as a pivotal class of fungicides, demonstrating broad-spectrum activity against a variety of plant pathogenic fungi.[1] Their development has been instrumental in addressing the challenge of fungicide resistance and ensuring global food security.[2] These compounds are renowned for their high efficacy and unique mode of action, which sets them apart from other fungicidal classes.

Mechanism of Action: Targeting Fungal Respiration

The primary mode of action for pyrazole carboxamide fungicides is the inhibition of the enzyme succinate dehydrogenase (SDH), also known as complex II, in the mitochondrial respiratory chain.[2][3][4] SDH plays a crucial role in the tricarboxylic acid (TCA) cycle and the electron transport chain, making it an ideal target for fungicidal action.

By binding to the ubiquinone-binding (Qp) site of the SDH enzyme, these fungicides block the transfer of electrons from succinate to ubiquinone.[3] This disruption of the respiratory chain leads to a cascade of detrimental effects within the fungal cell, including:

  • Inhibition of ATP synthesis: The blockage of the electron transport chain severely curtails the production of ATP, the primary energy currency of the cell.

  • Accumulation of reactive oxygen species (ROS): The impaired electron flow can lead to the generation of harmful ROS, causing oxidative stress and damage to cellular components.

  • Disruption of cellular metabolism: The inhibition of the TCA cycle disrupts key metabolic pathways essential for fungal growth and survival.

This targeted inhibition of a vital metabolic process results in the cessation of fungal growth and, ultimately, cell death. Molecular docking studies have further elucidated the interaction between pyrazole carboxamide derivatives and the SDH protein, revealing key binding interactions that contribute to their inhibitory activity.[2][4]

SDHI_Mechanism_of_Action cluster_fungal_cell Fungal Cell cluster_mitochondrion Mitochondrion cluster_effects Cellular Effects Mitochondrion Mitochondrion TCA_Cycle TCA Cycle SDH Succinate Dehydrogenase (Complex II) TCA_Cycle->SDH Succinate ETC Electron Transport Chain ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient SDH->ETC Electrons ATP_Depletion ATP Depletion ROS_Production ROS Production Metabolic_Disruption Metabolic Disruption ATP ATP ATP_Synthase->ATP ATP Fungicide Pyrazole Carboxamide Fungicide Fungicide->SDH Inhibition Fungal_Cell_Death Fungal Cell Death ATP_Depletion->Fungal_Cell_Death ROS_Production->Fungal_Cell_Death Metabolic_Disruption->Fungal_Cell_Death Mycelial_Growth_Inhibition_Workflow start Start prep_media Prepare Fungicide-Amended PDA Media start->prep_media inoculate Inoculate Plates with Fungal Mycelial Plugs prep_media->inoculate incubate Incubate Plates inoculate->incubate measure Measure Colony Diameters incubate->measure calculate Calculate Percent Inhibition measure->calculate determine_ec50 Determine EC50 Value calculate->determine_ec50 end End determine_ec50->end SDH_Inhibition_Assay_Workflow start Start prep_reaction Prepare Reaction Mixture (Buffer, Succinate, Electron Acceptor, Inhibitor) start->prep_reaction initiate_reaction Initiate Reaction with Mitochondrial Fraction (SDH) prep_reaction->initiate_reaction measure_absorbance Measure Absorbance Change Over Time (Spectrophotometry) initiate_reaction->measure_absorbance calculate_activity Calculate SDH Activity (Reaction Rate) measure_absorbance->calculate_activity determine_ic50 Determine IC50 Value calculate_activity->determine_ic50 end End determine_ic50->end

References

Unraveling the Fungicidal Mechanism of Furametpyr: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Abstract

Furametpyr, a potent pyrazole-carboxamide fungicide, effectively controls a range of fungal pathogens, most notably Rhizoctonia solani, the causal agent of rice sheath blight. Its fungicidal efficacy stems from the targeted inhibition of the mitochondrial enzyme succinate dehydrogenase (SDH), also known as complex II in the electron transport chain. This disruption of cellular respiration leads to a catastrophic energy deficit within the fungal cells, ultimately resulting in their demise. This technical guide provides an in-depth exploration of the fungicidal target of this compound, presenting available quantitative data, detailed experimental methodologies, and visual representations of the key molecular interactions and pathways.

Quantitative Data on Fungicidal Activity

FungicideTarget OrganismAssay TypeIC50 (µg/mL)Reference
FluxapyroxadRhizoctonia solaniSDH Inhibition1.266[1]
SYP-32497Rhizoctonia solaniSDH Inhibition0.300[1]
SDH-IN-15Rhizoctonia solaniSDH Inhibition2.04 µM[2]
FungicideTarget OrganismAssay TypeEC50 (µg/mL)Reference
FluxapyroxadRhizoctonia solaniMycelial Growth0.0101–0.130[1]
SYP-32497Rhizoctonia solaniMycelial Growth0.000790–0.0198[1]

The Molecular Target: Succinate Dehydrogenase (Complex II)

The primary molecular target of this compound is the enzyme succinate dehydrogenase (SDH). SDH is a critical component of both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain, playing a dual role in cellular metabolism. It catalyzes the oxidation of succinate to fumarate in the TCA cycle and transfers the resulting electrons to the electron transport chain via its iron-sulfur clusters to ubiquinone.

This compound, as a member of the SDHI class of fungicides, acts as a competitive inhibitor at the ubiquinone binding site (Q-site) of the SDH complex. By binding to this site, this compound physically obstructs the binding of the natural substrate, ubiquinone, thereby halting the flow of electrons and disrupting the entire process of mitochondrial respiration. This inhibition leads to a rapid depletion of cellular ATP, the primary energy currency of the cell, ultimately causing fungal cell death.

Experimental Protocols

Mycelial Growth Inhibition Assay

This assay is fundamental for determining the in-vitro efficacy of a fungicide against a target fungus.

  • Media Preparation: Potato Dextrose Agar (PDA) is autoclaved and cooled to approximately 50-60°C.

  • Fungicide Incorporation: this compound, dissolved in a suitable solvent like dimethyl sulfoxide (DMSO), is added to the molten PDA at various final concentrations. A control plate containing only the solvent is also prepared.

  • Inoculation: A mycelial plug (typically 5 mm in diameter) is taken from the edge of an actively growing culture of the target fungus (e.g., Rhizoctonia solani) and placed in the center of the fungicide-amended and control PDA plates.

  • Incubation: The plates are incubated at an optimal temperature for fungal growth (e.g., 25-28°C) for a specified period.

  • Data Collection: The diameter of the fungal colony is measured in two perpendicular directions.

  • Analysis: The percentage of mycelial growth inhibition is calculated relative to the control. The EC50 value (the concentration of the fungicide that inhibits fungal growth by 50%) is then determined by probit analysis.

Succinate Dehydrogenase (SDH) Activity Assay

This biochemical assay directly measures the inhibitory effect of the fungicide on the target enzyme.

  • Mitochondria Isolation: Fungal mycelia are harvested, ground in a suitable buffer, and subjected to differential centrifugation to isolate the mitochondrial fraction.

  • Reaction Mixture: The assay is typically performed in a reaction buffer containing the isolated mitochondria, a substrate (sodium succinate), and an artificial electron acceptor such as 2,6-dichlorophenol-indophenol (DCPIP).

  • Inhibitor Addition: Different concentrations of this compound (dissolved in a solvent) are added to the reaction mixtures. A control without the inhibitor is also run.

  • Initiation and Measurement: The reaction is initiated by the addition of the substrate. The reduction of DCPIP is monitored spectrophotometrically by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm) over time.

  • Analysis: The rate of the enzymatic reaction is calculated from the change in absorbance. The percentage of inhibition is determined for each concentration of this compound, and the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is calculated.

Visualizing the Mechanism of Action

Signaling Pathway of this compound's Fungicidal Action

G cluster_mitochondrion Fungal Mitochondrion TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain (Complexes III & IV) SDH->ETC e⁻ Energy_Deficit Cellular Energy Deficit ATP_Synthase ATP Synthase (Complex V) ETC->ATP_Synthase Proton Gradient O2 O₂ ETC->O2 ATP ATP ATP_Synthase->ATP ADP ADP + Pi ADP->ATP_Synthase H2O H₂O O2->H2O This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->SDH Fungal_Death Fungal Cell Death Energy_Deficit->Fungal_Death

Caption: this compound inhibits succinate dehydrogenase, disrupting the electron transport chain and leading to fungal cell death.

Experimental Workflow for Determining this compound's IC50 against SDH

G Start Start: Fungal Culture (Rhizoctonia solani) Homogenization Mycelial Homogenization Start->Homogenization Centrifugation Differential Centrifugation Homogenization->Centrifugation Mitochondria Isolated Mitochondria Centrifugation->Mitochondria Assay_Setup Assay Setup: - Buffer - Succinate - DCPIP Mitochondria->Assay_Setup Furametpyr_Addition Addition of This compound (Varying Conc.) Assay_Setup->Furametpyr_Addition Spectrophotometry Spectrophotometric Measurement (Absorbance at 600nm) Furametpyr_Addition->Spectrophotometry Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Spectrophotometry->Data_Analysis Result Result: IC50 Value of This compound Data_Analysis->Result

References

Preliminary Efficacy of Furametpyr: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary efficacy studies on Furametpyr, a succinate dehydrogenase inhibitor (SDHI) fungicide. Due to the limited availability of direct quantitative efficacy data for this compound in publicly accessible literature, this document focuses on its mechanism of action, relevant experimental protocols for efficacy evaluation, and comparative data from other SDHI fungicides targeting similar pathogens.

Introduction to this compound

This compound is a synthetic fungicide belonging to the pyrazole-carboxamide chemical class. It is recognized for its systemic, curative, and protective properties against a range of fungal plant pathogens. Its primary mode of action is the inhibition of mitochondrial succinate dehydrogenase (SDH), a key enzyme in the tricarboxylic acid (TCA) cycle and the electron transport chain.

Mechanism of Action: Succinate Dehydrogenase Inhibition

This compound, like other SDHI fungicides, targets and blocks the activity of the succinate dehydrogenase enzyme complex (also known as Complex II) in the mitochondrial respiratory chain of fungi.[1] This inhibition disrupts the conversion of succinate to fumarate in the Krebs cycle and halts the transfer of electrons to the ubiquinone pool, thereby blocking cellular respiration and leading to fungal cell death.[1] The structure-activity relationships of this compound and its analogues are crucial for its binding affinity to the target enzyme.

dot

Furametpyr_Mechanism_of_Action cluster_mitochondrion Mitochondrion cluster_complex_II Complex II (Succinate Dehydrogenase) TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate ETC Electron Transport Chain (Complexes I, III, IV) ATP_Synthase ATP Synthase (Complex V) ETC->ATP_Synthase Proton Gradient SDH SDH Enzyme Succinate->SDH Binds to Fumarate Fumarate SDH->Fumarate Catalyzes conversion UQH2 UQH2 SDH->UQH2 Reduces UQ UQ Ubiquinone (UQ) UQH2->ETC This compound This compound This compound->SDH Inhibits ATP ATP ATP_Synthase->ATP Cell_Death Fungal Cell Death ATP->Cell_Death

Caption: Mechanism of action of this compound as a succinate dehydrogenase inhibitor.

Data on Efficacy

Comparative Efficacy of SDHI Fungicides

The following tables summarize the efficacy of other SDHI fungicides against pathogens also targeted by this compound, providing a benchmark for its expected performance.

Table 1: In Vitro Efficacy of SDHI Fungicides against Rhizoctonia solani

FungicideEC50 (µg/mL)Reference
Penflufen< 1[2]
Sedaxane< 1[2]
BoscalidNot specified, but effective[3]
Pencycuron0.1 x 10⁻³[4]
Fludioxonil0.06 x 10⁻³[4]
Azoxystrobin74.85 x 10⁻³[4]
Hymexazol6.11[5]

Table 2: In Vitro Efficacy of SDHI Fungicides against Passalora fulva

FungicideMIC Range (µg/mL)Reference
Penthiopyrad0.1 to >100[6]
Boscalid0.1 to >100[6]
Isopyrazam0.1 to >100[6]
Pyraziflumid0.1 to >100[6]
Fluopyram0.1 to >100[6]
Isofetamid0.1 to 10[6]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the efficacy of SDHI fungicides like this compound.

In Vitro Mycelial Growth Inhibition Assay

This assay determines the concentration of the fungicide that inhibits the growth of the fungal mycelium by 50% (EC50).

Protocol:

  • Media Preparation: Prepare potato dextrose agar (PDA) and amend with a series of concentrations of this compound dissolved in a suitable solvent (e.g., DMSO). A control with the solvent alone should be included.

  • Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing culture of the target fungus (e.g., Rhizoctonia solani) onto the center of each amended PDA plate.

  • Incubation: Incubate the plates at an optimal temperature for the specific fungus (e.g., 25°C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge.

  • Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. The EC50 value is then determined by probit analysis of the dose-response data.

dotdot digraph "Mycelial_Growth_Inhibition_Assay" { graph [rankdir="TB", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=10, bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#202124", fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#5F6368"];

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; prep_media [label="Prepare Fungicide-Amended\nPotato Dextrose Agar (PDA)"]; inoculate [label="Inoculate Plates with\nFungal Mycelial Plugs"]; incubate [label="Incubate Plates at\nOptimal Temperature"]; measure [label="Measure Colony Diameter"]; calculate [label="Calculate Percent Inhibition\nand EC50 Value"]; end_node [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> prep_media; prep_media -> inoculate; inoculate -> incubate; incubate -> measure; measure -> calculate; calculate -> end_node; }

References

Furametpyr: A Technical Guide to its Role in Agricultural Science Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furametpyr is a systemic fungicide belonging to the pyrazole-carboxamide chemical class. It is recognized for its efficacy against a range of fungal pathogens, most notably Rhizoctonia solani, the causal agent of rice sheath blight. As a member of the Succinate Dehydrogenase Inhibitor (SDHI) group of fungicides, this compound plays a crucial role in modern crop protection strategies. This technical guide provides an in-depth overview of this compound's mechanism of action, efficacy, and the experimental protocols used in its evaluation, offering valuable insights for researchers in agricultural science and fungicide development.

Mechanism of Action: Inhibition of Fungal Respiration

This compound's fungicidal activity stems from its ability to disrupt the fungal respiratory process. It specifically targets and inhibits the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain. By binding to the ubiquinone-binding site of the SDH enzyme, this compound blocks the oxidation of succinate to fumarate. This inhibition halts the tricarboxylic acid (TCA) cycle and, consequently, disrupts the production of ATP, the primary energy currency of the cell. The depletion of cellular energy ultimately leads to the cessation of fungal growth and development.

Signaling Pathway of this compound (SDHI Fungicide)

cluster_mitochondrion Mitochondrial Inner Membrane cluster_cellular_processes Cellular Processes Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Fumarate Fumarate TCA_Cycle TCA Cycle Fumarate->TCA_Cycle SDH->Fumarate Oxidation UQ Ubiquinone (UQ) SDH->UQ e- transfer UQH2 Uquinol (UQH2) UQ->UQH2 Reduction Complex_III Complex III UQH2->Complex_III ATP_Production ATP Production Complex_III->ATP_Production This compound This compound This compound->SDH Inhibition TCA_Cycle->Succinate Fungal_Growth Fungal Growth & Development ATP_Production->Fungal_Growth

Caption: Mechanism of action of this compound as a Succinate Dehydrogenase Inhibitor (SDHI).

Quantitative Data on Efficacy

The efficacy of this compound and other fungicides is often quantified through various metrics, including the effective concentration required to inhibit 50% of fungal growth (EC50), the percentage of disease control in field trials, and the resulting impact on crop yield.

In Vivo Efficacy of this compound against Rhizoctonia solani on Rice

The following table summarizes the suppressive effect of this compound on lesion development caused by different isolates of Rhizoctonia solani in inoculation tests on rice seedlings.

Fungal IsolateFungicideSuppression of Lesion Development (%)Reference
R. solani 2-4This compound100[1]
R. solani 2-7This compound90.7[1]
R. solani 2-9This compound97.9[1]
Comparative Efficacy of Fungicides against Rice Sheath Blight (Rhizoctonia solani)

While extensive public data for this compound's field performance is limited, the following table provides illustrative data from studies on other fungicides used to control rice sheath blight, offering a comparative context for efficacy evaluation.

FungicideDisease Severity (%)Disease Control (%)Grain Yield ( kg/ha )Yield Increase (%)
Hexaconazole 5% EC11.1146.505566114.08
Azoxystrobin 23% SC11.8540.79--
Tebuconazole 50% + Trifloxystrobin 25% WG12.2241.16--
Propiconazole 25% EC12.5930.38--
Validamycin 3% L13.3333.82--
Untreated Control20.77026000

Note: Data in this table is derived from studies on various fungicides and is presented for illustrative purposes to demonstrate typical efficacy metrics.

In Vitro Efficacy (EC50 Values) of Various Fungicides against Rhizoctonia solani

The half maximal effective concentration (EC50) is a measure of a fungicide's potency. The table below shows EC50 values for several fungicides against R. solani.

FungicideEC50 (µg/mL)Reference
Hexaconazole0.0386[2]
Thifluzamide0.0659[2]
Difenoconazole0.663[2]
Azoxystrobin1.508[2]
Pencycuron-
Validamycin-

Experimental Protocols

The evaluation of fungicides like this compound involves standardized laboratory and field trial protocols to ensure reproducible and comparable results.

In Vitro Mycelial Growth Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on the mycelial growth of a target fungus.

Methodology:

  • Fungal Isolate: A pure culture of the target pathogen (e.g., Rhizoctonia solani) is maintained on a suitable agar medium, such as Potato Dextrose Agar (PDA).

  • Fungicide Stock Solution: A stock solution of this compound is prepared in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO).

  • Poisoned Media Preparation: The fungicide stock solution is serially diluted and added to molten PDA to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control medium is prepared with the solvent alone.

  • Inoculation: A mycelial plug (e.g., 5 mm diameter) from the margin of an actively growing fungal culture is placed at the center of each fungicide-amended and control plate.

  • Incubation: The plates are incubated at an optimal temperature for fungal growth (e.g., 25-28°C) in the dark.

  • Data Collection: The radial growth of the fungal colony is measured at regular intervals until the colony in the control plate reaches the edge of the plate.

  • Analysis: The percentage of mycelial growth inhibition is calculated for each concentration relative to the control. The EC50 value is then determined using probit analysis.

Field Efficacy Trial for Rice Sheath Blight

Objective: To evaluate the efficacy of this compound in controlling rice sheath blight under field conditions.

Methodology:

  • Experimental Design: The trial is laid out in a Randomized Complete Block Design (RCBD) with multiple replications (typically 3-4).

  • Plot Size and Spacing: Standard plot sizes are used (e.g., 5m x 4m) with appropriate spacing between rice plants.

  • Variety: A rice variety susceptible to sheath blight is selected to ensure adequate disease pressure.

  • Inoculum Production and Inoculation: Rhizoctonia solani is cultured on a suitable substrate (e.g., sterilized rice grains or straw). The inoculum is then placed in the center of rice hills at the maximum tillering stage to initiate infection.

  • Fungicide Application: this compound is applied at the recommended dose and timing (e.g., as a foliar spray at the first sign of disease or at a specific growth stage). A control plot is sprayed with water.

  • Disease Assessment: Disease severity is recorded at different intervals after application using a standard rating scale (e.g., 0-9 scale). The Percent Disease Index (PDI) is calculated.

  • Yield Data: At maturity, the grain yield from each plot is harvested, dried, and weighed.

  • Data Analysis: The collected data on disease severity and yield are subjected to statistical analysis (e.g., ANOVA) to determine the significance of the treatment effects.

Experimental Workflow for Fungicide Efficacy Evaluation

cluster_lab In Vitro Evaluation cluster_field Field Trial Isolate_Prep Pathogen Isolate Preparation Media_Prep Poisoned Media Preparation Isolate_Prep->Media_Prep Inoculation_Lab Inoculation Media_Prep->Inoculation_Lab Incubation_Lab Incubation Inoculation_Lab->Incubation_Lab Data_Collection_Lab Mycelial Growth Measurement Incubation_Lab->Data_Collection_Lab EC50_Calc EC50 Calculation Data_Collection_Lab->EC50_Calc Fungicide_App Fungicide Application EC50_Calc->Fungicide_App informs field dose Plot_Setup Plot Setup & Planting Inoculation_Field Artificial Inoculation Plot_Setup->Inoculation_Field Inoculation_Field->Fungicide_App Disease_Assess Disease Severity Assessment Fungicide_App->Disease_Assess Yield_Assess Yield Data Collection Disease_Assess->Yield_Assess Data_Analysis Statistical Analysis Yield_Assess->Data_Analysis

References

An Initial Investigation into the Toxicological Profile of Furametpyr

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Furametpyr is a carboxamide fungicide that exerts its biological activity through the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain. This document provides a comprehensive overview of the initial toxicological investigations of this compound, summarizing key data from acute, sub-chronic, chronic, reproductive, and genotoxicity studies. Detailed experimental protocols, where available, are provided to offer insight into the methodologies employed in these assessments. Furthermore, this guide elucidates the primary mechanism of action of this compound, visualizing the implicated signaling pathways and experimental workflows to facilitate a deeper understanding of its toxicological profile at the molecular and systemic levels. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and professionals involved in drug development and pesticide safety evaluation.

Introduction

This compound is a systemic fungicide belonging to the chemical class of pyrazolecarboxamides. Its fungicidal action is derived from its ability to inhibit succinate dehydrogenase (SDH, also known as Complex II) in the mitochondrial respiratory chain, thereby disrupting fungal respiration and energy production.[1] Given its mode of action, which targets a highly conserved enzyme, a thorough toxicological evaluation is imperative to understand its potential effects on non-target organisms, including mammals. This technical guide synthesizes the available toxicological data for this compound, providing a detailed examination of its effects across various study types and experimental models.

Toxicological Data Summary

The toxicological profile of this compound has been characterized through a series of studies investigating its potential for acute, sub-chronic, chronic, reproductive, and developmental toxicity, as well as its genotoxic and carcinogenic potential. The following tables summarize the key quantitative data from these investigations.

Table 1: Acute Toxicity of this compound
Study TypeSpeciesRouteLD50/LC50Toxicity Category
Acute OralRatOralHarmful if swallowed[2]Moderate[1]
Acute DermalRatDermal>2000 mg/kg bwLow
Acute InhalationRatInhalation>5.0 mg/L (4h)Low
Table 2: Sub-chronic and Chronic Toxicity of this compound
Study TypeSpeciesDurationRouteNOAELKey Findings
Sub-chronic OralRat90 daysOral (feed)5.8 mg/kg bw/dayHepatocellular hypertrophy
Sub-chronic OralDog90 daysOral (capsule)5 mg/kg bw/dayNo adverse effects observed
Chronic ToxicityRat2 yearsOral (feed)0.7 mg/kg bw/daySuppressed body weight gain, increased relative liver weight, centrilobular hepatocellular hypertrophy[3]
Chronic ToxicityDog1 yearOral (capsule)1 mg/kg bw/dayAbnormal behavior, watery stool[3]
Table 3: Reproductive and Developmental Toxicity of this compound
Study TypeSpeciesDurationRouteNOAEL (Maternal)NOAEL (Developmental)Key Findings
Two-GenerationReproductive ToxicityRat2 GenerationsOral (feed)4.8 mg/kg bw/day15 mg/kg bw/dayOffspring effects: Synechia, Haemorrhage, Iritis and Cataract[3]
Developmental ToxicityRatGestation Days 6-15Oral (gavage)30 mg/kg bw/day30 mg/kg bw/dayNo teratogenic effects
Developmental ToxicityRabbitGestation Days 6-18Oral (gavage)10 mg/kg bw/day100 mg/kg bw/dayNo teratogenic effects
Table 4: Genotoxicity and Carcinogenicity of this compound
Study TypeSystemResult
Ames TestIn vitroNegative[3]
Chromosomal AberrationIn vitro (CHL cells)Negative
Micronucleus TestIn vivo (mouse)Negative
CarcinogenicityRat (2 years)Negative[3]
CarcinogenicityMouse (18 months)Negative

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of toxicological findings. The following sections outline the methodologies for key studies, based on established OECD guidelines which are typically followed for pesticide registration.[4]

General Toxicological Assessment Workflow

The workflow for assessing the toxicity of a chemical like this compound generally follows a tiered approach, starting with acute studies and progressing to more long-term and specific endpoints.

G cluster_0 Initial Assessment cluster_1 Long-term & Specific Toxicity cluster_2 Genotoxicity Acute Toxicity\n(Oral, Dermal, Inhalation) Acute Toxicity (Oral, Dermal, Inhalation) Sub-chronic Toxicity\n(28 or 90 days) Sub-chronic Toxicity (28 or 90 days) Acute Toxicity\n(Oral, Dermal, Inhalation)->Sub-chronic Toxicity\n(28 or 90 days) Chronic Toxicity\n(1-2 years) Chronic Toxicity (1-2 years) Sub-chronic Toxicity\n(28 or 90 days)->Chronic Toxicity\n(1-2 years) Reproductive & Developmental Toxicity Reproductive & Developmental Toxicity Sub-chronic Toxicity\n(28 or 90 days)->Reproductive & Developmental Toxicity Carcinogenicity Assessment Carcinogenicity Assessment Chronic Toxicity\n(1-2 years)->Carcinogenicity Assessment In vitro Assays\n(Ames, Chromosomal Aberration) In vitro Assays (Ames, Chromosomal Aberration) In vivo Assays\n(Micronucleus Test) In vivo Assays (Micronucleus Test) In vitro Assays\n(Ames, Chromosomal Aberration)->In vivo Assays\n(Micronucleus Test)

Fig. 1: General workflow for toxicological assessment of a pesticide.
Chronic Toxicity/Carcinogenicity Study (Rat)

  • Test Guideline: Based on OECD Test Guideline 453.

  • Animals: Young, healthy Sprague-Dawley rats, approximately 6-8 weeks old at the start of the study. Animals are randomized into control and treatment groups.

  • Group Size: Typically 50 males and 50 females per treatment group and a concurrent control group.

  • Dosage: this compound is administered in the diet at various dose levels, including a control group receiving the vehicle only. Dose levels are selected based on results from shorter-term studies to establish a maximum tolerated dose (MTD) and lower doses.

  • Duration: 24 months.

  • Observations:

    • Clinical Signs: Daily observation for signs of toxicity.

    • Body Weight and Food Consumption: Recorded weekly for the first 13 weeks and monthly thereafter.

    • Hematology and Clinical Chemistry: Blood samples are collected at 6, 12, 18, and 24 months for analysis of a comprehensive panel of hematological and clinical chemistry parameters.

    • Ophthalmology: Examinations are performed prior to the start of the study and at termination.

    • Pathology: All animals, including those that die or are euthanized, undergo a full gross necropsy. A comprehensive list of tissues and organs is collected and preserved. Histopathological examination is performed on all tissues from the control and high-dose groups. Any gross lesions and target organs from all other dose groups are also examined.

  • Data Analysis: Statistical analysis is performed to compare treatment groups with the control group for all measured parameters. The No-Observed-Adverse-Effect Level (NOAEL) is determined as the highest dose at which no statistically significant and biologically relevant adverse effects are observed.

Mechanism of Action and Signaling Pathways

The primary mode of action of this compound is the inhibition of succinate dehydrogenase (SDH), a key enzyme complex (Complex II) in the mitochondrial electron transport chain (ETC).[1] This inhibition disrupts cellular respiration and energy production, leading to a cascade of downstream effects that contribute to its toxicity.

Inhibition of Succinate Dehydrogenase and Disruption of the Electron Transport Chain

SDH is a crucial enzyme that links the Krebs cycle to the ETC. It catalyzes the oxidation of succinate to fumarate in the Krebs cycle and transfers electrons to the ETC. Inhibition of SDH by this compound blocks this electron transfer, leading to several key consequences:

  • Reduced ATP Production: The disruption of the ETC impairs oxidative phosphorylation, leading to a decrease in ATP synthesis.

  • Increased Reactive Oxygen Species (ROS) Production: The blockage of electron flow at Complex II can lead to the accumulation of electrons, which can then be transferred to molecular oxygen, generating superoxide radicals and other ROS.[5]

  • Succinate Accumulation: Inhibition of SDH leads to the accumulation of its substrate, succinate.

G cluster_0 Mitochondrial Matrix cluster_1 Inner Mitochondrial Membrane Krebs_Cycle Krebs Cycle Succinate Succinate Krebs_Cycle->Succinate Fumarate Fumarate Succinate->Fumarate SDH (Complex II) Complex_II Complex II (SDH) Succinate->Complex_II Complex_I Complex I Complex_III Complex III Complex_I->Complex_III Complex_II->Complex_III Complex_IV Complex IV Complex_III->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase ATP ATP ATP_Synthase->ATP This compound This compound This compound->Complex_II Inhibition

Fig. 2: Inhibition of Succinate Dehydrogenase (Complex II) by this compound.
Downstream Signaling Pathways

The initial inhibition of SDH triggers a cascade of cellular events that can lead to toxicity. The increased production of ROS and the disruption of cellular energy balance are key initiating events.

  • Oxidative Stress: The overproduction of ROS can overwhelm the cell's antioxidant defense mechanisms, leading to oxidative damage to lipids, proteins, and DNA.

  • Mitochondrial Permeability Transition (MPT): Oxidative stress and altered mitochondrial function can induce the opening of the mitochondrial permeability transition pore (mPTP), a non-specific channel in the inner mitochondrial membrane.

  • Apoptosis: The opening of the mPTP can lead to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytosol. This initiates the caspase cascade, leading to programmed cell death (apoptosis).

G This compound This compound SDH_Inhibition Succinate Dehydrogenase (Complex II) Inhibition This compound->SDH_Inhibition ETC_Disruption Electron Transport Chain Disruption SDH_Inhibition->ETC_Disruption ROS_Production Increased ROS Production ETC_Disruption->ROS_Production Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress MPT Mitochondrial Permeability Transition (MPT) Oxidative_Stress->MPT Cytochrome_c_Release Cytochrome c Release MPT->Cytochrome_c_Release Caspase_Activation Caspase Activation Cytochrome_c_Release->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Fig. 3: Downstream signaling cascade following this compound-induced SDH inhibition.

Conclusion

The toxicological assessment of this compound indicates that it is moderately toxic on an acute oral basis and has a low potential for acute dermal and inhalation toxicity. The primary target organ in sub-chronic and chronic studies is the liver, with hepatocellular hypertrophy being a key finding. This compound is not considered to be genotoxic or carcinogenic. Reproductive and developmental studies have not shown teratogenic effects, although some effects on offspring were noted at higher doses in a two-generation study. The mechanism of toxicity is well-defined and stems from the inhibition of mitochondrial succinate dehydrogenase, leading to impaired cellular respiration, oxidative stress, and potentially apoptosis. This in-depth guide provides a foundational understanding of the toxicological profile of this compound, which is essential for informed risk assessment and regulatory decision-making. Further research could focus on more detailed elucidation of the signaling pathways involved and the potential for long-term, low-dose exposure effects in non-target organisms.

References

Methodological & Application

Furametpyr In Vitro Assay Protocols for Fungal Pathogens: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furametpyr is a pyrazole-carboxamide fungicide categorized as a Succinate Dehydrogenase Inhibitor (SDHI).[1] Its primary mode of action is the inhibition of mitochondrial succinate oxidation, a critical process in the respiratory chain of fungi.[1] This disruption of the fungal respiratory system makes this compound an effective agent against a range of fungal pathogens. Primarily recognized for its efficacy in controlling rice sheath blight caused by Rhizoctonia solani, its broader spectrum of activity is a subject of ongoing research.[2]

These application notes provide detailed protocols for in vitro assays to determine the antifungal efficacy of this compound against various fungal pathogens. The methodologies described herein are essential for researchers in fungicide discovery and development, enabling the standardized assessment of this compound's inhibitory activity.

Mechanism of Action: Succinate Dehydrogenase Inhibition

This compound targets complex II (succinate dehydrogenase or SDH) of the mitochondrial respiratory chain. By binding to the ubiquinone-binding (Qp) site of the SDH enzyme, this compound blocks the oxidation of succinate to fumarate. This inhibition halts the electron transport chain, thereby disrupting ATP production and ultimately leading to fungal cell death.

cluster_Mitochondrion Mitochondrial Inner Membrane TCA TCA Cycle Succinate Succinate TCA->Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain SDH->ETC Electrons ATP ATP Production ETC->ATP This compound This compound This compound->Inhibition Inhibition->SDH A Prepare this compound Stock Solution B Prepare Fungicide- Amended Agar A->B C Pour Plates B->C D Inoculate with Fungal Plug C->D E Incubate D->E F Measure Colony Diameter E->F G Calculate Percent Inhibition F->G H Determine EC50 G->H

References

Application Notes and Protocols for Furametpyr Sensitivity Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furametpyr is a pyrazole-carboxamide fungicide that demonstrates high efficacy against a range of fungal plant pathogens.[1][2] Its mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as complex II, in the mitochondrial electron transport chain.[2] This inhibition disrupts the fungus's cellular respiration and energy production. As with other site-specific fungicides, the repeated use of this compound can lead to the selection of resistant fungal populations. Monitoring the sensitivity of target fungal populations to this compound is therefore crucial for effective disease management and for understanding the mechanisms of resistance.

These application notes provide detailed protocols for assessing the in vitro sensitivity of fungal isolates to this compound using mycelial growth and spore germination inhibition assays. Additionally, methods for the molecular detection of mutations associated with SDHI resistance are discussed.

Principle of the Assays

The in vitro sensitivity of a fungal isolate to this compound is determined by measuring the inhibitory effect of the fungicide on its growth or spore germination. The most common method is the amended media assay, where the fungus is cultured on a nutrient medium containing serial dilutions of the fungicide.[3] The effective concentration of the fungicide that inhibits 50% of mycelial growth or spore germination (EC50) is then calculated.[4][5] A significant increase in the EC50 value of a fungal population over time can indicate a shift towards reduced sensitivity or resistance.

Mechanism of Action of this compound

This compound targets the ubiquinone-binding (Qp) site of the succinate dehydrogenase (SDH) enzyme in the inner mitochondrial membrane. By blocking the electron transport from succinate to ubiquinone, it effectively halts the Krebs cycle and cellular respiration, leading to fungal cell death.

Figure 1: Mechanism of action of this compound.

Experimental Protocols

Protocol 1: Mycelial Growth Inhibition Assay

This assay determines the effect of this compound on the vegetative growth of fungi.

Materials and Reagents:

  • Pure cultures of fungal isolates

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • This compound (analytical grade)

  • Dimethyl sulfoxide (DMSO) or acetone for stock solution

  • Sterile Petri dishes (90 mm or 60 mm)

  • Sterile cork borer (4-5 mm diameter)

  • Incubator

  • Micropipettes and sterile tips

  • Sterile distilled water

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in a minimal amount of DMSO or acetone to prepare a high-concentration stock solution (e.g., 10 mg/mL). Further dilute with sterile distilled water to create working solutions.

  • Prepare Fungicide-Amended Media: Autoclave the PDA medium and cool it to 50-55°C. Add the appropriate volume of this compound working solution to the molten agar to achieve the desired final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL).[6] The final concentration of the solvent (DMSO or acetone) should not exceed 1% (v/v) and should be included in the control plates. Pour the amended PDA into sterile Petri dishes.

  • Inoculation: From the margin of an actively growing fungal culture, take a mycelial plug using a sterile cork borer. Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control PDA plate.[7]

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 20-25°C) in the dark.

  • Data Collection: Measure the colony diameter in two perpendicular directions at regular intervals (e.g., every 24 hours) until the fungal growth in the control plate reaches the edge of the plate.

A Prepare this compound Stock and Working Solutions B Prepare Fungicide-Amended and Control PDA Plates A->B C Inoculate Plates with Fungal Mycelial Plugs B->C D Incubate at Optimal Temperature C->D E Measure Colony Diameters D->E F Calculate Percent Inhibition and EC50 Value E->F

Figure 2: Workflow for mycelial growth inhibition assay.

Protocol 2: Spore Germination Inhibition Assay

This assay is suitable for fungi that produce abundant spores and is often more rapid than the mycelial growth assay.[8]

Materials and Reagents:

  • Fungal culture producing spores

  • Sterile distilled water containing 0.05% Tween 20

  • This compound stock and working solutions

  • Sterile microscope slides or multi-well plates

  • Humid chamber (e.g., a Petri dish with moist filter paper)

  • Microscope

  • Hemocytometer

Procedure:

  • Prepare Spore Suspension: Harvest spores from a mature fungal culture by flooding the plate with sterile distilled water containing a wetting agent (e.g., 0.05% Tween 20). Adjust the spore concentration to a final density of 1 x 10^5 to 5 x 10^5 spores/mL using a hemocytometer.

  • Prepare Fungicide Solutions: Prepare serial dilutions of this compound in sterile distilled water or a suitable buffer from the stock solution.

  • Assay Setup:

    • Slide Method: Place a drop (e.g., 20 µL) of the spore suspension and a drop of the fungicide solution on a sterile microscope slide. Mix gently. Place the slides in a humid chamber.[9]

    • Multi-well Plate Method: Add equal volumes of the spore suspension and the fungicide solutions to the wells of a microtiter plate.[8]

  • Incubation: Incubate at the optimal temperature for spore germination for a period determined by the germination time in the control (e.g., 6-24 hours).

  • Data Collection: Using a microscope, examine at least 100 spores per replicate for germination. A spore is considered germinated if the germ tube length is equal to or greater than the spore's diameter.[9]

A Prepare Fungal Spore Suspension C Mix Spore Suspension with Fungicide Solutions A->C B Prepare Serial Dilutions of this compound B->C D Incubate in a Humid Chamber C->D E Assess Spore Germination Microscopically D->E F Calculate Percent Inhibition and EC50 Value E->F

Figure 3: Workflow for spore germination assay.

Data Analysis and Interpretation

  • Calculate Percent Inhibition: For each this compound concentration, calculate the percent inhibition of mycelial growth or spore germination relative to the control using the following formula:

    Percentage Inhibition = [ (Growth in Control - Growth in Treatment) / Growth in Control ] x 100

  • Determine EC50 Values: The EC50 value is determined by performing a regression analysis of the log-transformed fungicide concentrations versus the probit-transformed percent inhibition values.[10] Statistical software packages such as SAS, R (with packages like 'drc' or 'ec50estimator'), or GraphPad Prism can be used for this analysis.[5][11][12]

Data Presentation

Summarize the quantitative data in clearly structured tables for easy comparison.

Table 1: Example of Mycelial Growth Inhibition Data for Rhizoctonia solani

This compound (µg/mL)Mean Colony Diameter (mm)Standard DeviationPercent Inhibition (%)
0 (Control)85.22.10
0.0172.41.815.0
0.148.62.543.0
115.31.282.0
105.00.594.1
1005.00.594.1

Table 2: EC50 Values of this compound for Sensitive and Resistant Fungal Isolates

Fungal SpeciesIsolate IDPhenotypeEC50 (µg/mL)Resistance Factor (RF)*
Rhizoctonia solaniRS-S1Sensitive0.15-
Rhizoctonia solaniRS-R1Resistant7.550
Botrytis cinereaBC-S1Sensitive0.22-
Botrytis cinereaBC-R1Resistant12.155
Alternaria solaniAS-S1Sensitive0.35-
Alternaria solaniAS-R1Resistant15.845

*Resistance Factor (RF) = EC50 of resistant isolate / EC50 of sensitive isolate

Molecular Detection of Resistance

Resistance to SDHI fungicides is often associated with point mutations in the genes encoding the subunits of the succinate dehydrogenase enzyme, specifically sdhB, sdhC, and sdhD.[13][14] Molecular techniques can be employed for the rapid detection of these mutations.

Commonly Used Techniques:

  • PCR Amplification and Sequencing: Amplify the target sdh genes from fungal DNA and sequence the amplicons to identify any single nucleotide polymorphisms (SNPs) that may lead to amino acid substitutions.

  • Allele-Specific PCR (AS-PCR): Design primers that specifically amplify either the wild-type or the mutant allele, allowing for a rapid screen of a large number of isolates.

  • PCR-Restriction Fragment Length Polymorphism (PCR-RFLP): If a mutation creates or abolishes a restriction enzyme site, this technique can be used to differentiate between sensitive and resistant alleles.[15]

cluster_0 Evolution of Resistance A Repeated Application of this compound B Selection Pressure on Fungal Population A->B C Survival and Proliferation of Fungi with sdh Mutations B->C D Increase in Frequency of Resistant Alleles C->D E Field Resistance and Control Failure D->E

Figure 4: Logical flow of resistance development.

By integrating both phenotypic (in vitro sensitivity testing) and genotypic (molecular detection) data, researchers can gain a comprehensive understanding of this compound sensitivity and the underlying resistance mechanisms in fungal populations. This knowledge is essential for developing sustainable disease management strategies and for the discovery of new fungicides.

References

Application Notes and Protocols: Preparation of Furametpyr Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation, storage, and handling of Furametpyr stock solutions for laboratory use. This compound is a fungicide used in agricultural applications and as an analyte in research settings.[1][2] Adherence to proper laboratory procedures and safety precautions is essential when working with this compound.

Chemical and Physical Properties

A summary of this compound's key properties is essential for accurate stock solution preparation.

PropertyValueSource
Molecular Formula C₁₇H₂₀ClN₃O₂[1][3]
Molecular Weight 333.81 g/mol [1][3][4]
CAS Number 123572-88-3[1][2][3][4]
Appearance Colorless or light brownish crystalline solid[1][5]
Water Solubility 225 mg/L (at 25°C)[1] / 255 mg/L (at 20°C, pH 7)[6][5]
Organic Solvents Soluble in most organic solvents.[1] Acetonitrile is a commonly used solvent.[7]

Safety Precautions and Handling

This compound is classified with several hazards, and appropriate safety measures must be followed.

  • Hazard Profile: Harmful if swallowed[7], may cause mild skin irritation[8], and is very toxic to aquatic life[8].

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.

  • Ventilation: Handle this compound powder in a chemical fume hood or a well-ventilated area to prevent inhalation.[8][9]

  • Handling: Avoid contact with eyes, skin, and clothing.[9] Do not eat, drink, or smoke in the handling area.[9] Wash hands thoroughly after handling.[9]

  • Disposal: Dispose of waste according to local, state, and federal regulations. Due to its toxicity to aquatic life, do not release it into the environment.[8]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in Acetonitrile

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for serial dilutions.

Materials:

  • This compound powder (Purity: ≥98%)[3]

  • Acetonitrile (HPLC grade or equivalent)

  • Analytical balance (readable to 0.1 mg)

  • Weighing paper or boat

  • Spatula

  • Volumetric flask (e.g., 10 mL, Class A)

  • Pipettes

  • Amber glass vial or polypropylene tube for storage

  • Vortex mixer and/or sonicator

Calculations:

To prepare a stock solution of a specific molarity, use the following formula:

Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

  • Concentration: 10 mM = 0.01 mol/L

  • Volume: 10 mL = 0.01 L

  • Molecular Weight: 333.81 g/mol

Mass (g) = 0.01 mol/L x 0.01 L x 333.81 g/mol = 0.0033381 g = 3.34 mg

Note: Adjust the calculation based on the purity of the this compound powder. For example, for 98% purity, the required mass would be: 3.34 mg / 0.98 = 3.41 mg.

Procedure:

  • Tare the Balance: Place a clean, dry weigh boat on the analytical balance and tare it.

  • Weigh this compound: Carefully weigh out the calculated amount (e.g., 3.34 mg) of this compound powder onto the weigh boat.

  • Transfer Powder: Quantitatively transfer the powder into a 10 mL volumetric flask. Tap the weigh boat gently to ensure all powder is transferred. A funnel may be used to prevent spillage.

  • Initial Dissolution: Add approximately 7-8 mL of acetonitrile to the volumetric flask.

  • Solubilize: Cap the flask and vortex or sonicate the solution until all the this compound powder is completely dissolved. Visually inspect for any remaining solid particles.

  • Final Volume: Once dissolved, add acetonitrile to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

  • Homogenize: Cap the flask securely and invert it 10-15 times to ensure the solution is homogeneous.

  • Transfer and Store: Transfer the final stock solution into a clearly labeled amber glass vial or a suitable polypropylene tube. The label should include the compound name, concentration, solvent, preparation date, and your initials.

  • Storage: Store the stock solution in a locked, well-ventilated area, protected from light.[9] For long-term stability, it is recommended to store the solution at 2-10°C or frozen.[10][11]

Workflow Diagram

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

G cluster_prep Preparation cluster_storage Storage & Labeling start Start calculate Calculate Required Mass of this compound start->calculate 1 weigh Weigh this compound Powder calculate->weigh 2 transfer Transfer to Volumetric Flask weigh->transfer 3 add_solvent Add Solvent (e.g., Acetonitrile) transfer->add_solvent 4 dissolve Vortex / Sonicate to Dissolve add_solvent->dissolve 5 final_volume Bring to Final Volume dissolve->final_volume 6 homogenize Homogenize Solution final_volume->homogenize 7 transfer_storage Transfer to Labeled Vial homogenize->transfer_storage 8 store Store Appropriately (2-10°C, Protected from Light) transfer_storage->store 9 end_node Ready for Use store->end_node 10

Caption: Workflow for this compound Stock Solution Preparation.

Application Notes

  • Solvent Selection: While acetonitrile is a suitable solvent, Dimethyl sulfoxide (DMSO) can also be used, particularly if higher stock concentrations are required. However, always verify the compatibility of the solvent with your specific experimental system (e.g., cell culture assays), as solvents like DMSO can have biological effects.

  • Preparing Working Solutions: The 10 mM stock solution can be used to prepare lower concentration working solutions through serial dilution. Use the same solvent for dilutions to avoid precipitation of the compound.

  • Quality Control: Before use, visually inspect the stock solution for any signs of precipitation or degradation (e.g., color change). If the solution has been stored at low temperatures, allow it to fully equilibrate to room temperature and vortex gently before making dilutions.

References

Application Notes and Protocols for Furametpyr in Fungal Resistance Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Furametpyr, a succinate dehydrogenase inhibitor (SDHI) fungicide, in the study of fungal resistance. The protocols outlined below are intended to guide researchers in assessing the sensitivity of fungal isolates to this compound and in identifying the molecular basis of resistance.

Introduction to this compound and SDHI Fungicides

This compound is a pyrazole-carboxamide fungicide that belongs to the succinate dehydrogenase inhibitor (SDHI) class (FRAC Code 7).[1] Its mode of action is the inhibition of the mitochondrial succinate dehydrogenase (SDH) enzyme, also known as complex II, a critical component of the fungal respiratory chain and the tricarboxylic acid (TCA) cycle.[1] By blocking this enzyme, this compound disrupts cellular respiration and energy production, leading to fungal cell death.

SDHI fungicides are widely used in agriculture to control a broad spectrum of plant pathogenic fungi. However, the emergence of resistance in fungal populations poses a significant threat to their efficacy. Resistance to SDHIs, including this compound, is primarily associated with specific mutations in the genes encoding the subunits of the SDH enzyme.

Mechanism of Action and Resistance

Signaling Pathway of this compound Action and Resistance

cluster_Mitochondrion Mitochondrial Inner Membrane TCA TCA Cycle SDH Succinate Dehydrogenase (Complex II) TCA->SDH Succinate ETC Electron Transport Chain ATP ATP Production (Energy) ETC->ATP SDH->ETC Electrons This compound This compound This compound->SDH Inhibits FungalCell Fungal Cell Growth ATP->FungalCell Resistance Resistance Resistance->this compound Reduces Efficacy Sdh_Mutation Sdh Gene Mutations (SdhB, SdhC, SdhD) Sdh_Mutation->SDH Alters binding site Sdh_Mutation->Resistance

Caption: Mechanism of this compound action and the development of resistance.

The primary mechanism of resistance to SDHI fungicides involves target-site modification due to mutations in the genes encoding the subunits of the succinate dehydrogenase enzyme, specifically SdhB, SdhC, and SdhD. These mutations can alter the binding site of the fungicide, reducing its inhibitory effect.

While specific data for this compound is limited in publicly available literature, studies on other SDHI fungicides have identified several key mutations conferring resistance. It is highly probable that similar mutations will affect the efficacy of this compound.

Table 1: Known SDHI Resistance Mutations in Fungal Pathogens

Fungal SpeciesSdh SubunitAmino Acid SubstitutionReference Fungicide(s)
Alternaria alternataSdhBH277Y/LBoscalid, Fluxapyroxad, Pyraziflumid
SdhCH134RBoscalid, Fluxapyroxad, Pyraziflumid
SdhCS135RBoscalid, Fluxapyroxad, Pyraziflumid
SdhCG79RBoscalid, Fluxapyroxad, Pyraziflumid
Alternaria solaniSdhBH278Y/RBoscalid
SdhCH134RBoscalid
SdhDD123EBoscalid
SdhDH133RBoscalid
Passalora fulvaSdhCT78IBoscalid
SdhCN85K/SBoscalid
SdhCH151RBoscalid
Corynespora cassiicolaSdhBH278Y/LBoscalid, Fluopyram, Fluxapyroxad, Isopyrazam
SdhBI280VBoscalid, Fluopyram, Fluxapyroxad, Isopyrazam
SdhCS73PBoscalid, Fluopyram, Fluxapyroxad, Isopyrazam
SdhCN75SBoscalid, Fluopyram, Fluxapyroxad, Isopyrazam
SdhCH134RBoscalid, Fluopyram, Fluxapyroxad, Isopyrazam
SdhDD95EBoscalid, Fluopyram, Fluxapyroxad, Isopyrazam
SdhDG109VBoscalid, Fluopyram, Fluxapyroxad, Isopyrazam

Note: This table provides examples from other SDHI fungicides. The specific impact of these mutations on this compound sensitivity requires experimental validation.

Quantitative Data on SDHI Fungicide Sensitivity

Quantitative data, such as the half-maximal effective concentration (EC50) and the half-maximal inhibitory concentration (IC50), are crucial for determining the level of resistance in a fungal population. While specific EC50 and IC50 values for this compound are not widely published, the following table presents illustrative data for other SDHI fungicides against wild-type (sensitive) and resistant fungal strains. Researchers should establish their own baseline sensitivity data for this compound against the fungal species of interest.

Table 2: Illustrative EC50 Values for SDHI Fungicides against Alternaria alternata

FungicideIsolate TypeSdh MutationMean EC50 (µg/mL)
BoscalidSensitiveNone0.1 - 1.0
ResistantSdhB-H277Y/L> 10
ResistantSdhC-H134R> 10
FluxapyroxadSensitiveNone0.01 - 0.1
ResistantSdhB-H277Y/L> 10
ResistantSdhC-H134R> 10
FluopyramSensitiveNone0.01 - 0.1
ResistantSdhB-H277Y/L0.1 - 1.0
ResistantSdhC-H134R0.1 - 1.0

Data is illustrative and compiled from various sources on SDHI resistance. Actual values will vary depending on the fungal species, isolate, and experimental conditions.

Experimental Protocols

Workflow for Fungal Resistance Study

Start Start: Fungal Isolate Collection InVitro In Vitro Susceptibility Assay (EC50 Determination) Start->InVitro DNA_Extraction DNA Extraction InVitro->DNA_Extraction Select sensitive and resistant isolates Correlation Correlate Genotype with Phenotype InVitro->Correlation PCR PCR Amplification of Sdh Genes (SdhB, SdhC, SdhD) DNA_Extraction->PCR Sequencing DNA Sequencing PCR->Sequencing Analysis Sequence Analysis and Mutation Identification Sequencing->Analysis Analysis->Correlation End End: Resistance Characterization Correlation->End

References

Application Notes and Protocols: Utilizing Furametpyr as a Positive Control in Fungicide Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fungicide screening is a critical process in the discovery and development of new agrochemicals to combat the ever-evolving threat of fungal pathogens to global food security. A key component of a robust screening assay is the inclusion of a reliable positive control. Furametpyr, a member of the succinate dehydrogenase inhibitor (SDHI) class of fungicides (FRAC Group 7), serves as an excellent positive control for screening new chemical entities.[1][2] Its well-defined mechanism of action, systemic properties, and efficacy against a range of plant pathogenic fungi make it a suitable benchmark for evaluating the potential of novel antifungal compounds.[1][2]

This compound functions by inhibiting mitochondrial respiration in fungi.[1][2] Specifically, it targets the ubiquinone-binding (Qp) site of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial electron transport chain.[3] This inhibition disrupts the fungal cell's energy supply, leading to the cessation of growth and eventual cell death. This specific mode of action provides a clear mechanistic basis for its use as a positive control in assays targeting fungal respiration.

These application notes provide detailed protocols for utilizing this compound as a positive control in in-vitro fungicide screening assays, along with representative data for other SDHI fungicides to serve as a reference for expected efficacy.

Data Presentation

Establishing a baseline for the biological activity of a positive control is essential for the interpretation of screening results. While specific EC50 values for this compound against a wide range of phytopathogenic fungi are not extensively available in public literature, the following tables provide representative EC50 values for other SDHI fungicides, such as Boscalid and Fluxapyroxad, against common fungal pathogens. This data can be used as a reference to anticipate the level of activity for this compound and to validate assay performance.

Table 1: Reference EC50 Values of SDHI Fungicides Against Rhizoctonia solani

FungicideMean EC50 (µg/mL)Pathogen Strain/IsolateReference
Fluxapyroxad0.054 ± 0.014128 isolates from Anhui Province, China[3]
Boscalid2.212 ± 0.228128 isolates from Anhui Province, China[3]
Penthiopyrad0.2Nonbaseline isolates from sugar beet[4]
Azoxystrobin296.1Nonbaseline isolates from sugar beet[4]
Trifloxystrobin341.7Nonbaseline isolates from sugar beet[4]
Note: Azoxystrobin and Trifloxystrobin are Quinone outside Inhibitors (QoI, FRAC Group 11) and are included for comparative purposes.

Table 2: Reference EC50 Values of Various Fungicides Against Other Common Phytopathogenic Fungi

Fungicide ClassFungicidePathogenMean EC50 (µg/mL)Reference
DicarboximideIprodioneRhizoctonia solani0.43[5]
BenzimidazoleThiophanate-methylRhizoctonia solani1.84[5]
SDHIFluopyramRhizoctonia solani430.37[5]
Strobilurin (QoI)AzoxystrobinRhizoctonia solani596.60[5]
Not SpecifiedCompound 4bBotrytis cinerea11.3[6]
Not SpecifiedCompound 4dBotrytis cinerea13.7[6]
Not SpecifiedCompound 1mSclerotinia sclerotiorumNot specified, similar to Fluopyram[7]

Experimental Protocols

The following protocols describe standard in-vitro methods for determining the antifungal activity of test compounds using this compound as a positive control. The primary method described is the mycelial growth inhibition assay on fungicide-amended agar.

Protocol 1: Mycelial Growth Inhibition Assay on Agar Plates

This method is a well-established technique for assessing the efficacy of fungicides against mycelial fungi.

Materials:

  • This compound (analytical grade, >98% purity)

  • Test compounds

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Sterile petri dishes (90 mm)

  • Fungal cultures of interest (e.g., Rhizoctonia solani, Botrytis cinerea, Sclerotinia sclerotiorum) actively growing on agar plates

  • Sterile cork borer (5-7 mm diameter)

  • Incubator

  • Calipers or ruler

  • Laminar flow hood

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mg/mL stock solution of this compound in DMSO.

    • Prepare stock solutions of test compounds in DMSO at a desired concentration (e.g., 10 mg/mL).

  • Preparation of Fungicide-Amended Media:

    • Autoclave the desired growth medium (e.g., PDA) and cool it to 45-50°C in a water bath.

    • In a laminar flow hood, add the appropriate volume of the this compound stock solution to the molten agar to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Ensure the final concentration of DMSO in the medium does not exceed 1% (v/v), as it can inhibit fungal growth.

    • Prepare a control plate containing only DMSO at the same concentration used for the fungicide dilutions.

    • Repeat this process for each test compound.

    • Pour approximately 20 mL of the amended agar into each sterile petri dish and allow it to solidify.

  • Inoculation:

    • Using a sterile cork borer, take mycelial plugs from the actively growing margin of the fungal culture plates.

    • Place one mycelial plug in the center of each fungicide-amended and control plate, with the mycelial side facing down.

  • Incubation:

    • Seal the petri dishes with paraffin film.

    • Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate has reached approximately 80% of the plate diameter.

    • Calculate the average colony diameter for each concentration.

    • Calculate the percentage of mycelial growth inhibition using the following formula:

      • Inhibition (%) = [(C - T) / C] x 100

      • Where C is the average diameter of the fungal colony on the control plate, and T is the average diameter of the fungal colony on the treated plate.

    • Determine the EC50 value (the concentration of the compound that inhibits fungal growth by 50%) by plotting the percentage of inhibition against the logarithm of the compound concentration and performing a probit or logistic regression analysis.

Visualizations

Mechanism of Action of this compound

The following diagram illustrates the mode of action of this compound within the mitochondrial respiratory chain.

cluster_Mitochondrion Mitochondrial Inner Membrane cluster_ComplexII Complex II (Succinate Dehydrogenase) SDHA SDHA SDHB SDHB (Fe-S) SDHC SDHC UQ Ubiquinone (Q) SDHB->UQ e- SDHD SDHD UQH2 Ubihydroquinone (QH2) UQ->UQH2 + 2H+ UQH2->Complex III To Electron Transport Chain Succinate Succinate Succinate->SDHA Krebs Cycle Fumarate Fumarate Succinate->Fumarate e- This compound This compound This compound->SDHB Inhibits Qp site prep_solutions Prepare Stock Solutions (Test Compounds & this compound) prep_media Prepare Fungicide-Amended and Control Media prep_solutions->prep_media inoculation Inoculate Plates with Fungal Mycelial Plugs prep_media->inoculation incubation Incubate Plates under Optimal Conditions inoculation->incubation data_collection Measure Colony Diameters incubation->data_collection analysis Calculate % Inhibition and EC50 Values data_collection->analysis results Compare Efficacy of Test Compounds to this compound analysis->results

References

Application Notes and Protocols for Furametpyr in Detached Leaf Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

These notes provide a comprehensive guide to utilizing Furametpyr in detached leaf assays for the evaluation of its fungicidal efficacy. The protocols outlined below are synthesized from established methodologies for fungicide screening and are tailored for the specific mode of action of this compound.

Introduction to this compound and Detached Leaf Assays

This compound is a fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class.[1][2] Its primary mode of action is the inhibition of mitochondrial respiration in fungi by blocking the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial electron transport chain.[1][3][4] This disruption of cellular energy production makes it an effective agent against a variety of plant pathogenic fungi.

Detached leaf assays are a rapid, non-destructive, and cost-effective in vitro method for screening the efficacy of fungicides, evaluating pathogen infectivity, and assessing plant resistance.[5][6][7][8] These assays provide a controlled environment to study the interaction between the host, pathogen, and chemical agent, yielding results that are often comparable to whole-plant studies.[5][6]

Mode of Action: this compound's Inhibition of Succinate Dehydrogenase

This compound targets the ubiquinone-binding site of the succinate dehydrogenase complex.[2] This inhibition halts the oxidation of succinate to fumarate, a key step in both the citric acid cycle and the mitochondrial respiratory chain, ultimately leading to the cessation of ATP production and fungal cell death.

cluster_Mitochondrion Mitochondrial Inner Membrane Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate CoQ Coenzyme Q (Ubiquinone) CoQH2 Coenzyme QH2 (Ubihydroquinol) CoQ->CoQH2 Reduction ComplexIII Complex III CoQH2->ComplexIII e- transfer This compound This compound This compound->SDH Inhibition

Caption: this compound inhibits the mitochondrial respiratory chain at Complex II.

Experimental Protocols

This section details the methodology for evaluating the efficacy of this compound against a foliar pathogen using a detached leaf assay.

Protocol 1: General Detached Leaf Assay for this compound Efficacy

This protocol is designed to assess both the preventive and curative properties of this compound.

Materials and Reagents:

  • Healthy, young, fully expanded leaves from the host plant of interest.

  • This compound stock solution (e.g., 10 mg/mL in DMSO).

  • Fungal pathogen culture (e.g., Botrytis cinerea, Puccinia triticina).

  • Spore suspension medium (e.g., sterile distilled water with 0.01% Tween 20).

  • Petri dishes (9 cm diameter).

  • Agar (e.g., water agar or Phytagel).

  • Senescence retardants (optional, e.g., 10 mg/L kinetin or 30 mg/L benzimidazole).[9]

  • Sterile distilled water.

  • Micropipettes and sterile tips.

  • Forceps and scalpels.

  • Growth chamber with controlled light, temperature, and humidity.

Methodology:

  • Preparation of Assay Plates:

    • Prepare a 1% water agar solution. If using senescence retardants to keep leaves green longer, add them to the agar solution.[9][10]

    • Autoclave the solution and pour approximately 15-20 mL into each Petri dish.

    • Allow the plates to cool and solidify in a sterile environment.

  • Leaf Preparation:

    • Select healthy, undamaged leaves of a consistent age and size.

    • Surface sterilize the leaves by washing them gently in sterile distilled water. Avoid detergents that may affect leaf cuticle integrity.

    • Excise leaf discs of a uniform diameter (e.g., 1.5 cm) using a cork borer or cut leaf segments (e.g., 4 cm).

    • Place 3-5 leaf discs/segments adaxial side up on the surface of the agar in each Petri dish.[10]

  • Preparation of this compound Working Solutions:

    • Prepare a series of dilutions from the this compound stock solution using sterile distilled water containing a surfactant (e.g., 0.01% Tween 20) to ensure even spreading.

    • Example concentrations: 0.1, 1, 10, 50, 100 µg/mL.

    • Include a "vehicle control" (DMSO + surfactant at the same concentration as the highest this compound dilution) and a "negative control" (surfactant solution only).

  • Preparation of Fungal Inoculum:

    • Harvest spores from a fresh culture of the fungal pathogen.

    • Prepare a spore suspension in the appropriate medium.

    • Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10^5 spores/mL).[9]

  • Application and Inoculation:

    • For Preventive (Protectant) Assay:

      • Apply a small, uniform volume (e.g., 20 µL) of each this compound dilution or control solution to the surface of the leaf discs.

      • Allow the solutions to dry in a laminar flow hood (approximately 1-2 hours).

      • Inoculate each leaf disc with a droplet (e.g., 10 µL) of the fungal spore suspension.

    • For Curative (Eradicant) Assay:

      • First, inoculate each leaf disc with a droplet of the fungal spore suspension.

      • Incubate for a period that allows for spore germination and initial penetration (e.g., 24-48 hours).

      • Apply the this compound dilutions and control solutions to the inoculated areas.

  • Incubation:

    • Seal the Petri dishes with parafilm to maintain high humidity.

    • Incubate the plates in a growth chamber under controlled conditions (e.g., 22-25°C with a 12-hour photoperiod).

  • Data Collection and Analysis:

    • After a suitable incubation period (e.g., 3-7 days), when disease symptoms are clearly visible on the control leaves, assess the disease severity.

    • Measure the diameter of the necrotic lesion on each leaf disc.

    • Calculate the percentage of disease control for each treatment relative to the control.

    • The data can be used to calculate the EC50 (Effective Concentration to inhibit 50% of disease development).

Experimental Workflow Visualization

cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Prepare Agar Plates E Place Leaf Discs on Agar A->E B Select & Sterilize Leaves B->E C Prepare this compound Working Solutions F Apply this compound (Preventive) C->F H Apply this compound (Curative) C->H D Prepare Fungal Inoculum G Inoculate with Pathogen D->G E->F Preventive E->G Curative F->G Preventive G->H Curative I Incubate Plates (3-7 days) G->I Preventive H->I Curative J Measure Lesion Size I->J K Calculate Disease Control (%) J->K L Determine EC50 Value K->L

Caption: Workflow for detached leaf assay to evaluate this compound.

Data Presentation

Quantitative data from detached leaf assays should be summarized in a clear and structured format to facilitate comparison between treatments.

Table 1: Efficacy of Different Concentrations of this compound (Preventive Application)

This compound Conc. (µg/mL)Mean Lesion Diameter (mm) ± SDDisease Severity Index (%)*Percent Inhibition (%)
0 (Control)12.5 ± 1.21000
0.110.2 ± 0.981.618.4
16.1 ± 0.748.851.2
101.5 ± 0.412.088.0
500.2 ± 0.11.698.4
1000.0 ± 0.00.0100.0

*Disease Severity Index (%) = (Mean lesion diameter of treatment / Mean lesion diameter of control) x 100

Table 2: Comparison of Preventive vs. Curative Application of this compound at 10 µg/mL

Application MethodMean Lesion Diameter (mm) ± SDPercent Inhibition (%)
Control (No Fungicide)12.8 ± 1.50
Preventive1.6 ± 0.587.5
Curative (24h post-inoculation)4.5 ± 0.864.8

Application Notes

  • Host and Pathogen Specificity: The optimal conditions for the assay, including incubation time and temperature, will vary depending on the specific host plant and pathogen being studied. A pilot experiment is recommended to establish these parameters.

  • Leaf Viability: The use of senescence retardants like kinetin or benzimidazole in the agar medium can extend the viability of the detached leaves, which is particularly useful for slower-growing pathogens.[9][10]

  • Solvent Effects: Always include a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) to ensure that the solvent itself does not have an effect on the pathogen or the plant tissue.

  • Data Interpretation: A high percentage of inhibition in a preventive assay indicates strong protectant activity. Efficacy in a curative assay suggests that this compound can halt disease progression after infection has initiated.

  • Resistance Monitoring: Detached leaf assays can be adapted to screen for resistance to this compound in pathogen populations by comparing the dose-response curves of different fungal isolates.[2]

References

Application Notes and Protocols: Assessing the Impact of Furametpyr on Fungal Mycelial Growth

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furametpyr is a broad-spectrum pyrazole-carboxamide fungicide with systemic, curative, and protective properties.[1] Its primary mode of action is the inhibition of succinate dehydrogenase (SDH), also known as mitochondrial complex II, a key enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain.[2][3] By blocking the activity of SDH, this compound disrupts cellular respiration and energy production in pathogenic fungi, leading to the inhibition of mycelial growth and eventual cell death.[2][4] These application notes provide detailed protocols for assessing the in vitro efficacy of this compound against filamentous fungi.

Mechanism of Action: Inhibition of Succinate Dehydrogenase

This compound targets the ubiquinone-binding site of the succinate dehydrogenase complex in the inner mitochondrial membrane.[3][5] This inhibition blocks the oxidation of succinate to fumarate in the TCA cycle and the transfer of electrons to the respiratory chain, thereby halting ATP production.[2]

Diagram 1: Mechanism of Action of this compound.

Experimental Protocols

Several methods can be employed to quantify the impact of this compound on fungal mycelial growth. The choice of method will depend on the specific research question, the fungal species being tested, and the available laboratory equipment.

Protocol 1: Radial Growth Inhibition Assay on Solid Medium

This is a classic and straightforward method to assess the effect of an antifungal agent on the radial growth of a fungal colony.[6]

Materials:

  • Fungal isolate of interest

  • Potato Dextrose Agar (PDA) or other suitable solid growth medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer or scalpel

  • Incubator

  • Ruler or caliper

Procedure:

  • Medium Preparation: Prepare PDA according to the manufacturer's instructions. After autoclaving and cooling to approximately 50-60°C, amend the medium with the desired concentrations of this compound. A solvent control (medium with the solvent used to dissolve this compound) and a negative control (medium without any additions) should also be prepared.

  • Inoculation: From a fresh, actively growing culture of the test fungus, take a mycelial plug (e.g., 5 mm diameter) using a sterile cork borer. Place the mycelial plug, mycelium-side down, in the center of each agar plate.

  • Incubation: Incubate the plates at the optimal growth temperature for the specific fungus.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.[7]

  • Data Analysis: Calculate the percentage of growth inhibition using the following formula:

    • Percentage Inhibition (%) = [(dc - dt) / dc] x 100

      • Where 'dc' is the average diameter of the colony in the control plate and 'dt' is the average diameter of the colony in the treated plate.

    • The half-maximal effective concentration (EC50) value can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Data Presentation:

This compound Concentration (µg/mL)Mean Colony Diameter (mm) ± SD (Day X)Percentage Inhibition (%)
0 (Control)85.2 ± 2.50
0 (Solvent Control)84.9 ± 2.80.35
0.162.1 ± 1.927.1
1.035.8 ± 2.158.0
10.05.0 ± 0.094.1
100.05.0 ± 0.094.1
Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This high-throughput method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[8][9]

Materials:

  • Fungal isolate of interest

  • RPMI-1640 or other suitable liquid broth medium

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a spore suspension or mycelial fragment suspension from a fresh culture. Adjust the concentration to a standardized level (e.g., 1 x 10^4 to 5 x 10^4 CFU/mL).

  • Serial Dilution: Perform a two-fold serial dilution of this compound in the 96-well plate using the broth medium.

  • Inoculation: Add the fungal inoculum to each well. Include a growth control (inoculum without this compound) and a sterility control (medium without inoculum).

  • Incubation: Incubate the plates at the appropriate temperature for 24-72 hours, depending on the growth rate of the fungus.

  • Data Collection: Determine the MIC visually as the lowest concentration of this compound that causes a complete inhibition of visible growth.[8] Alternatively, for a more quantitative assessment, measure the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.[6][10] The MIC can be defined as the lowest concentration that inhibits growth by a certain percentage (e.g., ≥50% or ≥90%) compared to the growth control.[8]

Data Presentation:

This compound Concentration (µg/mL)Mean OD600 ± SDPercentage Growth Inhibition (%)
0 (Growth Control)0.850 ± 0.0450
0.06250.798 ± 0.0326.1
0.1250.612 ± 0.02828.0
0.250.415 ± 0.01951.2
0.50.123 ± 0.01185.5
1.00.055 ± 0.00893.5
2.00.051 ± 0.00594.0
0 (Sterility Control)0.052 ± 0.004-

In this example, the MIC would be 0.25 µg/mL (for ≥50% inhibition) or 1.0 µg/mL (for ≥90% inhibition).

Protocol 3: Dry Biomass Determination in Liquid Culture

This method provides a direct measurement of fungal biomass and is considered very accurate, although more time-consuming.[10]

Materials:

  • Fungal isolate of interest

  • Potato Dextrose Broth (PDB) or other suitable liquid medium

  • This compound stock solution

  • Erlenmeyer flasks

  • Shaking incubator

  • Filter paper (pre-weighed)

  • Drying oven

  • Analytical balance

Procedure:

  • Culture Preparation: Dispense the liquid medium into Erlenmeyer flasks and add the desired concentrations of this compound.

  • Inoculation: Inoculate each flask with a standardized amount of fungal spores or mycelial fragments.

  • Incubation: Incubate the flasks in a shaking incubator at the optimal temperature and agitation speed for the fungus for a defined period (e.g., 5-7 days).

  • Biomass Collection: Harvest the mycelium by filtering the culture through pre-weighed filter paper.

  • Washing and Drying: Wash the mycelial mat with sterile distilled water to remove any residual medium. Dry the filter paper with the mycelium in a drying oven at 60-80°C until a constant weight is achieved.

  • Data Analysis: Determine the dry weight of the mycelium by subtracting the initial weight of the filter paper. Calculate the percentage of biomass inhibition as compared to the control.

Data Presentation:

This compound Concentration (µg/mL)Mean Dry Biomass (mg) ± SDPercentage Biomass Inhibition (%)
0 (Control)152.3 ± 8.70
0 (Solvent Control)150.1 ± 9.11.4
0.1110.5 ± 7.527.4
1.058.2 ± 5.161.8
10.08.9 ± 1.294.2
100.08.5 ± 1.194.4

Experimental Workflow Diagram

cluster_prep Preparation cluster_exp Experimentation cluster_data Data Collection & Analysis Prep_Culture Prepare Fungal Culture Inoculate Inoculate Media with Fungus Prep_Culture->Inoculate Prep_this compound Prepare this compound Stock Solutions Amend_Media Amend Media with This compound Concentrations Prep_this compound->Amend_Media Prep_Media Prepare Growth Media (Solid or Liquid) Prep_Media->Amend_Media Amend_Media->Inoculate Incubate Incubate under Optimal Conditions Inoculate->Incubate Measure Measure Mycelial Growth (Diameter, OD, Biomass) Incubate->Measure Calculate Calculate % Inhibition and EC50/MIC Measure->Calculate Analyze Statistical Analysis and Data Visualization Calculate->Analyze

Diagram 2: General Experimental Workflow.

Conclusion

The protocols outlined in these application notes provide robust and reproducible methods for evaluating the inhibitory effects of this compound on the mycelial growth of filamentous fungi. The selection of the most appropriate protocol will be dictated by the specific objectives of the study and the resources available. Consistent and accurate application of these methods will yield valuable data for researchers, scientists, and drug development professionals working to understand and utilize the antifungal properties of this compound.

References

Application Notes and Protocols for Evaluating Furametpyr's Spore Germination Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the efficacy of Furametpyr in inhibiting fungal spore germination. This compound, a succinate dehydrogenase inhibitor (SDHI) fungicide, targets cellular respiration, a fundamental process for the energy-intensive transition from a dormant spore to a vegetative hypha.[1][2][3][4] The following protocols are designed to deliver robust and reproducible data for assessing the inhibitory activity of this compound and similar compounds.

Principle of Action: Targeting Fungal Respiration

This compound inhibits the succinate dehydrogenase (SDH) enzyme, also known as Complex II, located in the inner mitochondrial membrane.[1][3][4] This enzyme plays a critical role in both the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC). By blocking the oxidation of succinate to fumarate, this compound disrupts the production of ATP, the primary energy currency of the cell.[4][5] The energy-demanding processes of spore swelling, germ tube emergence, and subsequent hyphal growth are thus effectively halted.

Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH Complex II (SDH) UQ Ubiquinone (UQ) SDH->UQ e- Complex_III Complex III UQ->Complex_III ATP_Synthase ATP Synthase Complex_III->ATP_Synthase ATP ATP (Energy) ATP_Synthase->ATP This compound This compound This compound->SDH Inhibition

Figure 1: Mechanism of this compound Inhibition.

Experimental Protocols

Protocol 1: Direct Microscopic Spore Germination Assay

This fundamental method directly visualizes the effect of this compound on spore germination and is considered a gold standard for validation.

Materials:

  • Fungal spores of the target species

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Sterile distilled water or germination medium (e.g., Potato Dextrose Broth, Sabouraud Dextrose Broth)[6]

  • Glass microscope slides (cavity slides are recommended) or 96-well microtiter plates[6][7]

  • Micropipettes

  • Incubator

  • Microscope

Procedure:

  • Spore Suspension Preparation: Harvest spores from a mature fungal culture and suspend them in sterile distilled water. Determine the spore concentration using a hemocytometer and adjust to a final concentration of 1 x 10^5 to 5 x 10^5 spores/mL.[6][8]

  • Treatment Preparation: Prepare serial dilutions of this compound in the germination medium to achieve the desired final concentrations. Include a solvent control (medium with the same concentration of solvent used for the this compound stock) and a negative control (medium only).

  • Incubation:

    • Slide Method: Place a drop of the spore suspension and a drop of the this compound solution on a cavity slide, mix gently, and incubate in a humid chamber at the optimal temperature for the fungal species (e.g., 25°C) for 4-24 hours.[7]

    • Microtiter Plate Method: Add equal volumes of the spore suspension and the this compound solution to the wells of a 96-well plate. Incubate under appropriate conditions.[6]

  • Observation: After incubation, place the slide under a microscope and observe at least 100 spores per replicate. A spore is considered germinated if the germ tube length is equal to or greater than the spore's diameter.[9] For microtiter plates, an inverted microscope can be used.

  • Data Analysis: Calculate the percentage of spore germination inhibition (PSGI) for each treatment using the following formula: PSGI (%) = [(Nc - Nt) / Nc] x 100 Where:

    • Nc = Number of germinated spores in the control

    • Nt = Number of germinated spores in the treatment[9]

start Start spore_prep Prepare Spore Suspension (1x10^5 - 5x10^5 spores/mL) start->spore_prep treatment_prep Prepare this compound Dilutions and Controls spore_prep->treatment_prep incubation Incubate Spores with This compound and Controls treatment_prep->incubation observation Microscopic Observation (Count ≥100 spores) incubation->observation analysis Calculate Percent Germination and Inhibition observation->analysis end End analysis->end

Figure 2: Workflow for Direct Microscopic Assay.

Data Presentation:

This compound Concentration (µM)Mean % Germination (± SD)% Inhibition
0 (Control)95.2 ± 3.10
0.178.5 ± 4.517.5
145.1 ± 5.252.6
105.8 ± 2.193.9
1000.5 ± 0.899.5
Protocol 2: High-Throughput Luciferase-Based Germination Assay

This method offers a high-throughput alternative for screening large numbers of compounds by correlating luciferase activity with spore germination.[10] It is particularly useful for initial screening before validation by direct microscopy.

Materials:

  • Fungal strain engineered with a luciferase reporter gene expressed during germination.[10]

  • This compound stock solution.

  • Germination medium.

  • 384-well opaque-walled microtiter plates.

  • Luciferase assay reagent (e.g., Nano-Glo®).

  • Luminometer plate reader.

Procedure:

  • Spore Dispensing: Dispense the engineered spore suspension (e.g., 1 x 10^4 spores per well) in germination medium into the wells of a 384-well plate.[11]

  • Compound Addition: Add this compound at various concentrations to the wells. Include appropriate controls.

  • Incubation: Incubate the plates at the optimal germination temperature for a predetermined time (e.g., 10 hours), allowing for germination and luciferase expression in the control group.[10][11]

  • Luminescence Reading: Add the luciferase assay reagent to each well and incubate for a short period (e.g., 10 minutes) at room temperature.[11]

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: A decrease in luminescence signal compared to the control indicates inhibition of spore germination. Calculate the percent inhibition based on the reduction in signal.

start Start dispense_spores Dispense Engineered Spores into 384-well Plate start->dispense_spores add_compounds Add this compound Dilutions and Controls dispense_spores->add_compounds incubate_plates Incubate Plates (e.g., 10 hours at 30°C) add_compounds->incubate_plates add_reagent Add Luciferase Assay Reagent incubate_plates->add_reagent read_luminescence Measure Luminescence with Plate Reader add_reagent->read_luminescence analyze_data Calculate Percent Inhibition from Signal Reduction read_luminescence->analyze_data end End analyze_data->end

Figure 3: Workflow for Luciferase-Based Assay.

Data Presentation:

This compound Concentration (µM)Mean Luminescence (RLU ± SD)% Inhibition
0 (Control)85,432 ± 5,1200
0.168,910 ± 4,32119.3
139,876 ± 3,54353.3
104,521 ± 98794.7
100987 ± 23498.8
Protocol 3: Spore Adhesion Assay

This assay provides an indirect measure of germination, as adhesion to surfaces often coincides with the germination process for many fungal species.[6] It is adaptable for high-throughput screening.

Materials:

  • Fungal spores.

  • This compound stock solution.

  • Germination medium.

  • 96-well polystyrene microtiter plates.

  • Staining solution (e.g., sulforhodamine B).

  • Plate washer or multichannel pipette.

  • Spectrophotometer.

Procedure:

  • Treatment and Incubation: Add spore suspension and this compound dilutions to the wells of a 96-well plate as described in Protocol 1. Incubate for a period sufficient for germination and adhesion to occur (e.g., 4-6 hours).

  • Washing: Gently wash the wells with sterile water to remove non-adherent spores.

  • Staining: Add the staining solution to each well and incubate to stain the adherent spores.

  • Final Wash and Solubilization: Wash away the excess stain, and then add a solubilizing agent to release the stain from the adherent spores.

  • Absorbance Reading: Measure the absorbance of the solubilized stain at the appropriate wavelength using a spectrophotometer.

  • Data Analysis: A decrease in absorbance compared to the control indicates inhibition of spore adhesion and, consequently, germination. Calculate the percent inhibition based on the reduction in absorbance.

Data Presentation:

This compound Concentration (µM)Mean Absorbance (OD ± SD)% Inhibition
0 (Control)1.25 ± 0.080
0.11.02 ± 0.0618.4
10.61 ± 0.0551.2
100.09 ± 0.0292.8
1000.02 ± 0.0198.4

Concluding Remarks

The selection of the most appropriate protocol will depend on the specific research question, available resources, and the fungal species being investigated. For definitive confirmation of spore germination inhibition, direct microscopic observation is recommended. For high-throughput screening of compound libraries, the luciferase-based or spore adhesion assays are more suitable. By employing these detailed methodologies, researchers can effectively and accurately evaluate the impact of this compound on fungal spore germination.

References

Furametpyr: Laboratory Application Notes and Protocols for Fungicide Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the laboratory application rates and experimental protocols for Furametpyr, a pyrazole-carboxamide fungicide. This compound is a potent inhibitor of mitochondrial succinate dehydrogenase (SDH), also known as Complex II, in the fungal respiratory chain. This document is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound against pathogenic fungi.

Overview of this compound

PropertyDescription
Chemical Name 5-chloro-N-(1,3-dihydro-1,1,3-trimethyl-4-isobenzofuranyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide
Synonyms Limber, S-658
CAS Number 123572-88-3
Chemical Class Pyrazole-carboxamide
Mode of Action Succinate Dehydrogenase Inhibitor (SDHI)[1]
Primary Target Effective against various plant pathogenic fungi, notably Rhizoctonia solani, the causal agent of rice sheath blight.

In Vitro Application Rates and Efficacy

This compound has demonstrated high efficacy against sensitive fungal strains in in vitro assays. The following table summarizes the effective concentrations for inhibiting mycelial growth of Rhizoctonia solani.

Fungal SpeciesAssay TypeMediumEffective ConcentrationsEC50 (Sensitive Isolates)Reference
Rhizoctonia solaniMycelial Growth InhibitionYBA Agar0.1, 1, 10, 100 mg L⁻¹< 0.1 mg L⁻¹[2]

In Vivo Application Rates

Preventive application of this compound has been shown to be effective in controlling rice sheath blight in a laboratory setting.

Application TypeCropPathogenApplication Rate (a.i.)EfficacyReference
Preventive SprayRice SeedlingsRhizoctonia solani125 mg L⁻¹High suppression of lesion development[2]

Experimental Protocols

In Vitro Mycelial Growth Inhibition Assay

This protocol is designed to determine the half-maximal effective concentration (EC50) of this compound against filamentous fungi.

Materials:

  • This compound (analytical grade)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Target fungal isolates (e.g., Rhizoctonia solani)

  • Potato Dextrose Agar (PDA) or Yeast Bacto Agar (YBA)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (4 mm diameter)

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 10,000 mg L⁻¹.

  • Media Preparation: Autoclave the growth medium (PDA or YBA) and cool it to 50-55°C.

  • Poisoned Media Preparation: Add the appropriate volume of the this compound stock solution to the molten agar to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 mg L⁻¹). Ensure the final DMSO concentration is consistent across all treatments and the control (typically ≤ 1% v/v). Pour the amended media into sterile petri dishes.

  • Fungal Inoculation: From a 3-4 day old actively growing culture of the target fungus, take a 4 mm mycelial disc using a sterile cork borer.

  • Incubation: Place the mycelial disc at the center of each petri dish. Incubate the plates at 25°C in the dark.

  • Data Collection: Measure the colony diameter in two perpendicular directions at regular intervals until the fungal growth in the control plate reaches the edge of the dish.

  • EC50 Calculation: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Use probit analysis or non-linear regression to determine the EC50 value.

In Vivo Preventive Efficacy Assay (Rice Sheath Blight Model)

This protocol assesses the preventive efficacy of this compound against Rhizoctonia solani on rice seedlings.

Materials:

  • This compound formulation

  • Rice seeds (a susceptible variety)

  • Pots and sterile soil

  • Rhizoctonia solani culture on PDA

  • Mycelial discs (4 mm) from the fungal culture

  • Growth chamber or greenhouse with controlled environment

  • Spray bottle

Procedure:

  • Plant Growth: Grow rice seedlings in pots until they reach the appropriate growth stage (e.g., 3-4 leaf stage).

  • Fungicide Application: Prepare a solution of this compound at the desired concentration (e.g., 125 mg L⁻¹ active ingredient). Spray the rice seedlings until runoff, ensuring complete coverage. A control group should be sprayed with water.

  • Inoculation: One day after the fungicide application, place a 4 mm mycelial disc of R. solani beneath the leaf sheath of each plant. Cover the inoculation site with aluminum foil to maintain humidity.[2]

  • Incubation: Place the inoculated plants in a moist chamber at 25°C to facilitate infection.

  • Disease Assessment: After seven days, measure the length of the lesion that has developed on the leaf sheath.

  • Efficacy Calculation: Calculate the percent disease control for the this compound treatment compared to the untreated control.

Mechanism of Action and Signaling Pathway

This compound functions by inhibiting the succinate dehydrogenase (SDH) enzyme, a key component of the mitochondrial electron transport chain (mETC) and the tricarboxylic acid (TCA) cycle. This inhibition disrupts cellular respiration and energy production in the fungus, leading to its death.

Furametpyr_MoA cluster_tca TCA Cycle cluster_metc Mitochondrial Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH ComplexII Complex II (SDH) CoQ Coenzyme Q ComplexII->CoQ e⁻ ComplexIII Complex III CytC Cytochrome c ComplexIII->CytC e⁻ ComplexIV Complex IV O2 O₂ ComplexIV->O2 ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP CoQ->ComplexIII e⁻ CytC->ComplexIV e⁻ H2O H₂O ADP ADP This compound This compound This compound->ComplexII Inhibition

Caption: Mechanism of action of this compound as a Succinate Dehydrogenase Inhibitor.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for evaluating a novel fungicide like this compound.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_moa Mechanism of Action Studies stock_prep Prepare this compound Stock Solution media_prep Prepare 'Poisoned' Growth Media stock_prep->media_prep inoculation Inoculate with Fungal Plugs media_prep->inoculation incubation_vitro Incubate and Measure Growth inoculation->incubation_vitro ec50 Calculate EC50 incubation_vitro->ec50 enzyme_assay SDH Enzyme Inhibition Assay ec50->enzyme_assay plant_growth Grow Host Plants treatment Apply this compound Treatment plant_growth->treatment inoculation_vivo Inoculate with Pathogen treatment->inoculation_vivo incubation_vivo Incubate under Controlled Conditions inoculation_vivo->incubation_vivo assessment Assess Disease Severity incubation_vivo->assessment assessment->enzyme_assay respiration_assay Oxygen Consumption Assay gene_expression Gene Expression Analysis (qRT-PCR)

Caption: General experimental workflow for fungicide evaluation.

References

Furametpyr Application in Greenhouse Trials: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Furametpyr in greenhouse trials, focusing on its efficacy against key fungal pathogens. The protocols outlined below are intended to serve as a guide for researchers and scientists in designing and executing robust greenhouse experiments to evaluate the performance of this compound and other succinate dehydrogenase inhibitor (SDHI) fungicides.

Introduction to this compound

This compound is a systemic fungicide belonging to the pyrazole-carboxamide chemical class. Its mode of action is the inhibition of mitochondrial succinate dehydrogenase (SDH), a critical enzyme in the fungal respiratory chain (FRAC Group 7). By disrupting cellular respiration, this compound effectively inhibits fungal growth and development. It exhibits curative and protective properties against a range of fungal pathogens.[1][2]

Target Pathogens and Efficacy

Greenhouse trials and related studies have demonstrated the efficacy of this compound and other SDHI fungicides against several economically important plant pathogens. The primary targets for which application protocols are detailed below are:

  • Rhizoctonia solani : The causal agent of various diseases, including damping-off, root rot, and sheath blight.

  • Sclerotinia homoeocarpa (now classified as Clarireedia spp.): The causal agent of dollar spot, a significant disease of turfgrass that can also be studied under controlled greenhouse conditions.

While specific efficacy data for this compound in greenhouse settings is not extensively published, data from in vitro studies and field trials on turfgrass, along with data from other SDHI fungicides, can provide a strong basis for determining effective application rates in a greenhouse environment.

Quantitative Data Summary

The following tables summarize key quantitative data related to the efficacy of SDHI fungicides, which can be used as a reference for designing greenhouse trials with this compound.

Table 1: In Vitro Efficacy (EC50 values) of SDHI Fungicides against Target Pathogens

Active IngredientTarget PathogenMean EC50 (µg/mL)EC50 Range (µg/mL)Reference
SedaxaneRhizoctonia solani AG 2-20.10.03 - 0.3[3]
PenthiopyradRhizoctonia solani AG 2-20.150.05 - 0.27[3]
FluxapyroxadRhizoctonia solani AG 2-20.160.08 - 0.3[3]
BoscalidSclerotinia homoeocarpa--[4]
FluopyramRhizoctonia solani430.37-[5][6]

Note: EC50 values represent the effective concentration required to inhibit 50% of mycelial growth in vitro. Lower values indicate higher efficacy.

Table 2: Recommended Application Rates for SDHI Fungicides for Dollar Spot Control (Turfgrass Field Trials) - Adaptable for Greenhouse Trials

Active IngredientProduct ExampleApplication Rate (fl. oz. / 1,000 sq. ft.)Application Interval (days)Reference
PydiflumetofenPosterity®0.16Up to 28[7][8]
Pydiflumetofen + Azoxystrobin + PropiconazolePosterity® Forte0.42Up to 28[7]
PenthiopyradVelista®--[1]
Fluazinam (non-SDHI for rotation)Secure® Action™-14-21[1][7]

Note: These rates are for field applications on turfgrass and should be adjusted and tested for specific greenhouse crops and conditions. Always consult the product label for specific recommendations.

Experimental Protocols

Detailed methodologies for conducting greenhouse trials to evaluate the efficacy of this compound are provided below. These protocols are designed to be adapted to specific host-pathogen systems.

General Greenhouse Trial Workflow

The following diagram illustrates a typical workflow for a greenhouse fungicide efficacy trial.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_eval Evaluation Phase A Pathogen Isolate Selection & Culture C Inoculum Preparation A->C B Host Plant Propagation D Plant Acclimatization in Greenhouse B->D E Fungicide Application D->E F Pathogen Inoculation E->F G Incubation under Optimal Conditions F->G H Disease Severity Assessment G->H I Data Analysis H->I

Caption: General workflow for a greenhouse fungicide efficacy trial.
Protocol for Rhizoctonia solani Trial

Objective: To evaluate the efficacy of this compound for the control of Rhizoctonia damping-off or root rot in a selected greenhouse crop (e.g., pepper, soybean, or ornamental species).[5][9]

Materials:

  • Healthy seedlings of the chosen host plant.

  • Pure culture of a virulent Rhizoctonia solani isolate.

  • Sterilized growth medium (e.g., peat-based mix).

  • Pots or trays.

  • This compound formulation.

  • Pressurized sprayer for application.

  • Growth chamber or greenhouse with controlled temperature and humidity.

Methodology:

  • Inoculum Preparation:

    • Grow the R. solani isolate on a suitable solid medium like potato dextrose agar (PDA) for 5-7 days.

    • Prepare a grain-based inoculum by autoclaving a mixture of grain (e.g., millet or wheat) and water.

    • Inoculate the sterilized grain with plugs from the PDA culture and incubate until the grain is fully colonized by the fungus.[10]

  • Planting and Acclimatization:

    • Fill pots or trays with the sterilized growth medium.

    • Transplant healthy seedlings into the pots.

    • Allow the plants to acclimatize in the greenhouse for 7-10 days before treatment.

  • Fungicide Application:

    • Prepare the desired concentrations of this compound solution according to the rates being tested. Include a water-only control.

    • Apply the fungicide solution as a drench to the growth medium. Ensure even distribution.

  • Inoculation:

    • A day after fungicide application, inoculate the pots by incorporating a standardized amount of the grain inoculum into the top layer of the growth medium.

  • Incubation and Disease Assessment:

    • Maintain the plants in a greenhouse with conditions favorable for Rhizoctonia development (e.g., high humidity and moderate temperatures).

    • Assess disease severity at regular intervals (e.g., 7, 14, and 21 days after inoculation).

    • Disease severity can be rated on a scale (e.g., 0 = no symptoms, 5 = plant death). Calculate a disease severity index.

    • Measure plant height, shoot weight, and root weight to assess the impact on plant growth.

Protocol for Sclerotinia homoeocarpa (Dollar Spot) Trial

Objective: To evaluate the efficacy of this compound for the control of dollar spot on a susceptible turfgrass species (e.g., creeping bentgrass) under greenhouse conditions.[11][12]

Materials:

  • Pots of established, healthy turfgrass.

  • Pure culture of a virulent S. homoeocarpa isolate.

  • This compound formulation.

  • Foliar spray application equipment.

  • Humid chamber or plastic bags to maintain high humidity.

Methodology:

  • Inoculum Preparation:

    • Culture S. homoeocarpa on PDA until the plate is covered with mycelium.

    • Prepare an inoculum by blending the mycelial mats from several plates with sterile water.

  • Fungicide Application:

    • Apply this compound as a foliar spray to the turfgrass at the desired rates. Include a water-only control.

    • Allow the foliage to dry before inoculation.

  • Inoculation:

    • Apply the mycelial slurry evenly over the turfgrass surface.

  • Incubation and Disease Assessment:

    • Place the inoculated pots in a humid chamber or cover them with plastic bags to maintain high humidity and promote infection.[8]

    • Favorable conditions for dollar spot are warm days and cool nights with prolonged leaf wetness.[8]

    • Assess disease severity by counting the number of dollar spot infection centers or by rating the percentage of the turf area affected at regular intervals.

Signaling Pathway of this compound (SDHI Fungicide)

This compound acts by inhibiting the succinate dehydrogenase (SDH) enzyme, which is Complex II in the mitochondrial electron transport chain. This disruption has a dual effect: it blocks the conversion of succinate to fumarate in the Krebs cycle and halts the transfer of electrons to ubiquinone in the respiratory chain, thereby inhibiting ATP production.[4][11]

G cluster_krebs Krebs Cycle cluster_etc Electron Transport Chain Succinate Succinate ComplexII Complex II (Succinate Dehydrogenase) Succinate->ComplexII Oxidation Fumarate Fumarate ComplexII->Fumarate Ubiquinone Ubiquinone ComplexII->Ubiquinone Electron Transfer ComplexIII Complex III Ubiquinone->ComplexIII ATP_Synthase ATP Synthase ComplexIII->ATP_Synthase ATP ATP (Energy) ATP_Synthase->ATP This compound This compound (SDHI) This compound->ComplexII Inhibition

Caption: Mechanism of action of this compound as an SDHI fungicide.

Resistance Management

The risk of fungicide resistance development is a significant concern for site-specific fungicides like this compound (FRAC Group 7). To mitigate this risk, it is crucial to implement a resistance management strategy in greenhouse settings.[1][13]

  • Rotation: Avoid consecutive applications of this compound or other SDHI fungicides. Rotate with fungicides from different FRAC groups that have different modes of action.[1]

  • Tank Mixing: Tank mixing this compound with a multi-site contact fungicide can help to delay the development of resistance.[7]

  • Integrated Pest Management (IPM): Incorporate cultural control practices, such as sanitation and environmental management, to reduce disease pressure and reliance on fungicides.

References

Quantitative Analysis of Furametpyr Residues in Environmental and Agricultural Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Furametpyr is a fungicide used to control various plant diseases, particularly rice sheath blight.[1] Monitoring its residues in environmental matrices like soil and water, as well as in agricultural commodities, is crucial for ensuring food safety and assessing environmental impact. This document provides a detailed protocol for the quantitative analysis of this compound residues using modern analytical techniques. The methodologies described are intended for researchers, scientists, and professionals involved in drug development and food safety.

Analytical Principles

The quantitative analysis of this compound residues typically involves a multi-step process encompassing sample preparation (extraction and cleanup) followed by instrumental analysis. The most common and effective techniques for the determination of pesticide residues at trace levels are gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3] These methods offer high sensitivity and selectivity, which are essential for accurate quantification in complex matrices.

A widely adopted sample preparation method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach.[4][5][6] This technique streamlines the extraction and cleanup process, enabling high-throughput analysis of a broad range of pesticides.

Experimental Protocols

This section outlines the detailed procedures for sample preparation and instrumental analysis for the quantification of this compound residues.

Sample Preparation: QuEChERS Method

The QuEChERS method is a popular choice for extracting pesticide residues from various food and environmental samples.[4] The general workflow is depicted below.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample 1. Homogenized Sample (e.g., 10-15 g) Extraction 2. Extraction with Acetonitrile Sample->Extraction Add Acetonitrile SaltingOut 3. Salting-out & Partitioning (MgSO4, NaCl) Extraction->SaltingOut Add QuEChERS salts Centrifuge1 4. Centrifugation SaltingOut->Centrifuge1 Vortex Cleanup 5. Dispersive SPE Cleanup (PSA, C18, MgSO4) Centrifuge1->Cleanup Transfer supernatant Centrifuge2 6. Centrifugation Cleanup->Centrifuge2 Vortex FinalExtract 7. Final Extract Centrifuge2->FinalExtract LCMS LC-MS/MS Analysis FinalExtract->LCMS GCMS GC-MS/MS Analysis FinalExtract->GCMS

Figure 1: General workflow for sample preparation and analysis.

Materials and Reagents:

  • This compound analytical standard (purity >98%)[5][7]

  • Acetonitrile (ACN), HPLC or pesticide residue grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Deionized water

Procedure:

  • Sample Homogenization: Homogenize a representative portion of the sample (e.g., rice grain, soil) to a fine powder or paste. For water samples, filtration may be necessary if suspended solids are present.

  • Extraction:

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10-15 mL of acetonitrile.

    • For dry samples like rice, add an appropriate amount of deionized water to hydrate the sample before adding acetonitrile.[8][9]

    • Vortex vigorously for 1 minute.

  • Salting-Out and Partitioning:

    • Add a mixture of anhydrous MgSO₄ and NaCl (commonly a pre-packaged QuEChERS salt mix).

    • Immediately shake vigorously for 1 minute to prevent the formation of salt clumps.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer to a d-SPE cleanup tube containing a mixture of PSA, C18, and anhydrous MgSO₄. The specific sorbents help remove interfering matrix components like fatty acids, sterols, and residual water.[4]

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Carefully collect the supernatant.

    • The extract is now ready for direct injection into the GC-MS/MS or can be further concentrated and reconstituted in a suitable solvent for LC-MS/MS analysis.

Instrumental Analysis: LC-MS/MS

Liquid chromatography-tandem mass spectrometry is a highly sensitive and selective technique for the analysis of a wide range of pesticides, including those that are thermally labile.[8]

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC-MS/MS Parameters:

The following table provides typical starting parameters for the analysis of this compound. These may require optimization based on the specific instrument and matrix.

ParameterRecommended Setting
LC Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase B Methanol or Acetonitrile with 0.1% formic acid and 5 mM ammonium formate
Gradient A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 1 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Precursor Ion (m/z): 334.1; Product Ions (m/z): 149.1, 190.1 (These are common fragments and should be optimized)
Collision Energy To be optimized for each transition to maximize signal intensity.
Instrumental Analysis: GC-MS/MS

Gas chromatography-tandem mass spectrometry is a robust technique for the analysis of volatile and semi-volatile pesticides.[3]

Instrumentation:

  • A gas chromatograph equipped with a suitable capillary column.

  • A triple quadrupole mass spectrometer with an electron ionization (EI) source.

GC-MS/MS Parameters:

The following table provides typical starting parameters for the analysis of this compound by GC-MS/MS.

ParameterRecommended Setting
GC Column A low-bleed, mid-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow rate (e.g., 1.0 - 1.5 mL/min)
Injection Mode Splitless or Pulsed Splitless
Injector Temperature 250 - 280 °C
Oven Program A temperature gradient program should be optimized to ensure good chromatographic separation. A typical program might start at a lower temperature (e.g., 70-100 °C), ramp up to a higher temperature (e.g., 280-300 °C), and hold for a few minutes.
Ionization Mode Electron Ionization (EI) at 70 eV
MRM Transitions To be determined by analyzing a standard of this compound and selecting a precursor ion and at least two product ions.
Collision Energy To be optimized for each transition.

Method Validation and Data Presentation

To ensure the reliability of the analytical results, the method must be validated according to international guidelines (e.g., SANCO/12682/2019).[10] Key validation parameters include linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy (recovery), and precision (repeatability and reproducibility).

Quantitative Data Summary

The following tables present hypothetical validation data for the quantitative analysis of this compound in rice and soil matrices to illustrate how results should be presented.

Table 1: Method Validation Parameters for this compound in Rice by LC-MS/MS

ParameterResult
Linearity (r²)> 0.99
LOD0.005 mg/kg
LOQ0.01 mg/kg
Spiking Level (mg/kg) Mean Recovery (%)
0.0195
0.198
1.0102

Table 2: Method Validation Parameters for this compound in Soil by GC-MS/MS

ParameterResult
Linearity (r²)> 0.99
LOD0.002 mg/kg
LOQ0.01 mg/kg
Spiking Level (mg/kg) Mean Recovery (%)
0.0192
0.196
1.099

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical flow of the analytical process, from sample reception to the final report.

logical_flow SampleReception Sample Reception & Homogenization ExtractionCleanup QuEChERS Extraction & Cleanup SampleReception->ExtractionCleanup InstrumentalAnalysis LC-MS/MS or GC-MS/MS Analysis ExtractionCleanup->InstrumentalAnalysis DataProcessing Data Processing & Quantification InstrumentalAnalysis->DataProcessing Report Final Report DataProcessing->Report Validation Method Validation Validation->DataProcessing Ensures accuracy

Figure 2: Logical flow of the quantitative analysis protocol.

Conclusion

The described protocols provide a robust framework for the quantitative analysis of this compound residues in various matrices. The combination of the QuEChERS sample preparation method with either LC-MS/MS or GC-MS/MS analysis allows for sensitive, selective, and reliable determination of this fungicide. Proper method validation is essential to ensure the accuracy and precision of the results, which is critical for regulatory compliance and risk assessment.

References

Application Notes and Protocols for Furametpyr in Fungicide Resistance Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing Furametpyr in the development of fungicide resistance assays. The methodologies outlined will enable the determination of fungicide sensitivity, the selection of resistant fungal strains, and the characterization of resistance mechanisms.

Introduction

This compound is a broad-spectrum fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class (FRAC Group 7).[1] It functions by targeting the ubiquinone-binding site of the mitochondrial succinate dehydrogenase (SDH) enzyme, also known as complex II, thereby disrupting the fungal respiratory chain and inhibiting cellular energy production.[1] The emergence of fungicide resistance is a significant threat to effective disease management. Monitoring pathogen sensitivity to fungicides like this compound is crucial for sustainable agricultural practices and the development of new antifungal agents.

These protocols focus on Rhizoctonia solani, a major plant pathogen and a key target for this compound, as a model organism. The principles and methods described, however, can be adapted for other filamentous fungi.

Data Presentation

Table 1: Hypothetical Fungicide Sensitivity of Rhizoctonia solani Isolates to this compound

This table presents example data illustrating the expected outcomes of a mycelial growth inhibition assay. The EC50 value represents the effective concentration of this compound that inhibits 50% of the mycelial growth.

Isolate IDPhenotypePutative SdhC GenotypeEC50 (µg/mL) of this compoundResistance Factor (RF)
RS-WT-01Wild-Type (Sensitive)Wild-Type0.051
RS-WT-02Wild-Type (Sensitive)Wild-Type0.071.4
RS-R-01ResistantH134R5.2104
RS-R-02ResistantH134R6.1122
RS-R-03ResistantG79R2.856

Note: The EC50 values and resistance factors are illustrative and may vary depending on the specific fungal isolate and experimental conditions. Resistance to SDHI fungicides is often conferred by mutations in the SdhB, SdhC, or SdhD genes.[2][3] The H134R and G79R mutations in SdhC have been associated with resistance to other SDHIs in various fungi.[3]

Experimental Protocols

Protocol 1: Mycelial Growth Inhibition Assay for EC50 Determination

This protocol details the in vitro assessment of fungal sensitivity to this compound by measuring the inhibition of mycelial growth on fungicide-amended media.

Materials:

  • Pure cultures of fungal isolates (e.g., Rhizoctonia solani)

  • Potato Dextrose Agar (PDA)

  • This compound (analytical grade)

  • Dimethyl sulfoxide (DMSO)

  • Sterile petri dishes (90 mm)

  • Sterile distilled water

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Fungicide Stock Solution:

    • Prepare a 10 mg/mL stock solution of this compound in DMSO.

    • Store the stock solution at -20°C.

  • Preparation of Fungicide-Amended Media:

    • Autoclave PDA and cool it to 50-55°C in a water bath.

    • Prepare a series of this compound concentrations (e.g., 0, 0.01, 0.05, 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL) by adding the appropriate volume of the stock solution to the molten PDA. Ensure the final concentration of DMSO does not exceed 1% (v/v) in the media, including the control plates.

    • Pour approximately 20 mL of the amended PDA into each sterile petri dish and allow it to solidify.

  • Inoculation:

    • From the margin of an actively growing fungal culture on PDA, take a 5 mm mycelial plug using a sterile cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.

  • Incubation:

    • Incubate the plates at 25 ± 2°C in the dark.

  • Data Collection and Analysis:

    • Measure the colony diameter (in two perpendicular directions) of each plate daily until the mycelial growth in the control plate reaches the edge of the dish.

    • Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

      • Inhibition (%) = [(DC - DT) / DC] x 100

      • Where DC is the average diameter of the colony on the control plate and DT is the average diameter of the colony on the treated plate.

    • Determine the EC50 value by performing a probit analysis or by plotting the percentage of inhibition against the log of the fungicide concentration and fitting a dose-response curve.

Protocol 2: In Vitro Selection of this compound-Resistant Fungal Strains

This protocol describes a method for generating fungicide-resistant strains in the laboratory through continuous exposure to increasing concentrations of this compound.

Materials:

  • Wild-type (sensitive) fungal isolate

  • PDA

  • This compound

  • DMSO

  • Sterile petri dishes

  • Sterile distilled water

Procedure:

  • Initial Exposure:

    • Prepare PDA plates amended with a sub-lethal concentration of this compound (e.g., the EC50 value determined in Protocol 1).

    • Inoculate the plates with mycelial plugs of the wild-type isolate.

    • Incubate at 25 ± 2°C until fungal growth is observed.

  • Sequential Transfer:

    • From the leading edge of the fungal colony growing on the fungicide-amended plate, take a mycelial plug.

    • Transfer this plug to a fresh PDA plate containing a higher concentration of this compound (e.g., 2x the previous concentration).

    • Repeat this process of sequential transfer to gradually increasing concentrations of the fungicide.

  • Isolation and Stabilization of Resistant Mutants:

    • After several rounds of selection, isolates that can grow on high concentrations of this compound (e.g., >10x the wild-type EC50) are considered putatively resistant.

    • To ensure the stability of the resistance, culture the resistant isolates on fungicide-free PDA for several generations and then re-test their sensitivity to this compound using Protocol 1.

Protocol 3: Molecular Characterization of SDHI Resistance

This protocol outlines the steps for identifying mutations in the succinate dehydrogenase genes (SdhB, SdhC, and SdhD) that may confer resistance to this compound.

Materials:

  • Wild-type and resistant fungal isolates

  • DNA extraction kit

  • Primers for SdhB, SdhC, and SdhD genes (design based on the target fungus's sequence)

  • PCR reagents (Taq polymerase, dNTPs, buffer)

  • Thermal cycler

  • Gel electrophoresis equipment

  • DNA sequencing service

Procedure:

  • Genomic DNA Extraction:

    • Grow the fungal isolates in potato dextrose broth (PDB) and harvest the mycelia.

    • Extract genomic DNA using a suitable fungal DNA extraction kit following the manufacturer's instructions.

  • PCR Amplification:

    • Amplify the SdhB, SdhC, and SdhD genes using gene-specific primers.

    • Perform PCR using standard conditions, optimizing the annealing temperature as needed.

  • Gel Electrophoresis:

    • Analyze the PCR products on an agarose gel to confirm the amplification of the correct-sized fragments.

  • DNA Sequencing:

    • Purify the PCR products and send them for Sanger sequencing.

  • Sequence Analysis:

    • Align the DNA sequences of the Sdh genes from the resistant isolates with those from the wild-type isolates.

    • Identify any single nucleotide polymorphisms (SNPs) that result in amino acid substitutions.

Protocol 4: Succinate Dehydrogenase (SDH) Activity Assay

This protocol provides a method to measure and compare the SDH activity in mitochondrial extracts from sensitive and resistant fungal isolates in the presence and absence of this compound.

Materials:

  • Fungal mycelia (sensitive and resistant isolates)

  • Mitochondria isolation buffer

  • Assay buffer (e.g., potassium phosphate buffer)

  • Succinate (substrate)

  • DCPIP (2,6-dichlorophenolindophenol) or other suitable electron acceptor

  • This compound

  • Spectrophotometer

Procedure:

  • Mitochondria Isolation:

    • Isolate mitochondria from fungal mycelia using a standard protocol involving differential centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of the mitochondrial extracts using a standard method (e.g., Bradford assay).

  • SDH Activity Measurement:

    • In a cuvette, mix the assay buffer, mitochondrial extract, and the electron acceptor (DCPIP).

    • Initiate the reaction by adding succinate.

    • Measure the decrease in absorbance of DCPIP at 600 nm over time using a spectrophotometer. The rate of decrease is proportional to the SDH activity.

  • Inhibition Assay:

    • To determine the inhibitory effect of this compound, pre-incubate the mitochondrial extracts with various concentrations of the fungicide before adding the substrate.

    • Measure the SDH activity as described above and calculate the IC50 value (the concentration of this compound that inhibits 50% of the SDH activity).

Visualization of Workflows and Pathways

Fungicide_Resistance_Assay_Workflow cluster_phenotypic Phenotypic Assays cluster_molecular Molecular & Biochemical Characterization cluster_conclusion Conclusion pheno_start Start with Fungal Isolates growth_assay Mycelial Growth Inhibition Assay (Protocol 1) pheno_start->growth_assay selection In Vitro Selection of Resistant Strains (Protocol 2) pheno_start->selection ec50 Determine EC50 Values growth_assay->ec50 dna_extraction gDNA Extraction ec50->dna_extraction resistant_strains Resistant Strains selection->resistant_strains resistant_strains->dna_extraction mito_isolation Mitochondria Isolation resistant_strains->mito_isolation pcr PCR Amplification of Sdh Genes (Protocol 3) dna_extraction->pcr sequencing DNA Sequencing pcr->sequencing mutation Identify Mutations sequencing->mutation conclusion Correlate Genotype with Phenotype and Biochemical Resistance mutation->conclusion sdh_assay SDH Activity Assay (Protocol 4) mito_isolation->sdh_assay ic50 Determine IC50 Values sdh_assay->ic50 ic50->conclusion

Caption: Workflow for developing fungicide resistance assays for this compound.

SDHI_Mechanism_of_Action cluster_etc Mitochondrial Electron Transport Chain cluster_inhibition Inhibition by this compound cluster_resistance Resistance Mechanism succinate Succinate sdh Succinate Dehydrogenase (Complex II) succinate->sdh fumarate Fumarate sdh->fumarate Oxidation q Ubiquinone (Q) sdh->q Reduction qh2 Ubihydroquinone (QH2) q->qh2 complex_iii Complex III qh2->complex_iii This compound This compound This compound->sdh Binds to Q-site sdh_mutated Mutated SDH (e.g., SdhC-H134R) This compound->sdh_mutated Reduced Binding furametpyr_no_bind This compound binding is reduced no_inhibition ETC function is maintained sdh_mutated->no_inhibition

Caption: Mechanism of action of this compound and the molecular basis of resistance.

References

Troubleshooting & Optimization

troubleshooting inconsistent results in Furametpyr assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Furametpyr assays. Our aim is to help you address common issues and achieve more consistent and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mode of action?

This compound is a fungicide belonging to the pyrazole-carboxamide chemical class. Its primary mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as complex II, in the mitochondrial respiratory chain of fungi. By blocking the SDH enzyme, this compound disrupts the fungal cell's ability to produce energy (ATP), which ultimately hinders fungal growth and development. It is particularly effective against rice sheath blight caused by the pathogen Rhizoctonia solani.

Q2: I am observing high variability in my EC50 values for this compound against Rhizoctonia solani. What are the potential causes?

High variability in EC50 values can stem from several factors:

  • Solvent Effects: The type and concentration of the solvent used to dissolve this compound can significantly impact its apparent toxicity. It is crucial to use the lowest effective solvent concentration and to include appropriate solvent controls in your assay.

  • Inoculum Inconsistency: Variation in the age, viability, or density of the fungal inoculum can lead to inconsistent growth rates and, consequently, variable EC50 values. Standardizing the inoculum preparation is critical.

  • Assay Conditions: Fluctuations in incubation temperature, pH of the medium, and exposure to light can affect both fungal growth and the stability of this compound.

  • Fungal Isolate Variability: Different isolates of Rhizoctonia solani can exhibit natural variation in their susceptibility to this compound.

Q3: My this compound stock solution appears to have precipitated. How should I handle this?

This compound is soluble in most organic solvents but has low water solubility (225 mg/l at 25°C). If you observe precipitation, it may be due to:

  • Low Temperature: Storage at low temperatures can reduce the solubility of this compound in some organic solvents.

  • Solvent Evaporation: Evaporation of the solvent will increase the concentration of this compound, potentially beyond its solubility limit.

  • Improper Solvent: The chosen solvent may not be appropriate for the desired concentration.

To resolve this, gently warm the solution while vortexing. If the precipitate does not redissolve, consider preparing a fresh stock solution. For long-term storage, keep the solution in a tightly sealed, light-shielding container at a cool, stable temperature.

Q4: Can I use a microtiter plate-based assay for high-throughput screening of this compound?

Yes, microtiter plate assays are suitable for high-throughput screening. However, to ensure consistency, it is important to:

  • Prevent Evaporation: Use plate sealers or incubate in a humidified chamber to prevent evaporation from the wells, which can concentrate the fungicide and affect results.

  • Standardize Inoculum: Use a standardized mycelial slurry or spore suspension to ensure uniform inoculation of each well.

  • Include Controls: Always include positive (fungus with no fungicide), negative (medium only), and solvent controls on each plate.

  • Optimize Reading Time: Determine the optimal incubation time for measuring fungal growth, ensuring that the fungus is in the exponential growth phase.

Q5: Are there known resistance mechanisms to this compound?

As an SDHI fungicide, there is a medium to high risk for the development of resistance. Resistance to SDHIs is often associated with point mutations in the genes encoding the subunits of the succinate dehydrogenase enzyme (SdhB, SdhC, and SdhD). These mutations can reduce the binding affinity of the fungicide to its target site. While specific resistance mutations for this compound are not extensively documented in all pathogens, monitoring for shifts in sensitivity is crucial for effective long-term use.

Troubleshooting Inconsistent Results

The following table summarizes common issues encountered during this compound assays and provides potential causes and solutions.

Issue Potential Cause Recommended Solution
High variability in replicate wells Inconsistent inoculum volume or density.Use a calibrated pipette and ensure the inoculum is well-mixed before dispensing.
Edge effects in microtiter plates (evaporation).Avoid using the outer wells of the plate or use plate sealers. Incubate in a humidified chamber.
Contamination.Use sterile techniques and materials throughout the experimental setup.
No or poor fungal growth in control wells Inoculum is not viable.Use a fresh, actively growing fungal culture for inoculum preparation.
Inappropriate growth medium or conditions.Ensure the medium, pH, and incubation temperature are optimal for the specific fungal species.
Unexpectedly high or low EC50 values Incorrect concentration of this compound stock solution.Verify the calculations and preparation of the stock and working solutions.
Instability of this compound in the assay medium.Prepare fresh dilutions for each experiment. Check for potential degradation due to light or pH.
Interaction with components of the medium.Test for any inhibitory effects of the medium components on this compound activity.
Development of fungicide resistance in the fungal strain.Periodically test against a known sensitive reference strain.
Precipitation of this compound in the assay medium Low solubility in the aqueous medium.Ensure the final solvent concentration is sufficient to maintain solubility without inhibiting fungal growth.
Interaction with salts or other components in the medium.Prepare a small test batch to check for precipitation before starting the full experiment.

Experimental Protocols

Key Experiment: Mycelial Growth Inhibition Assay for this compound against Rhizoctonia solani

This protocol details a standard method for determining the half-maximal effective concentration (EC50) of this compound against the mycelial growth of Rhizoctonia solani.

Materials:

  • This compound (analytical grade)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • Potato Dextrose Agar (PDA)

  • Sterile Petri dishes (90 mm)

  • Actively growing culture of Rhizoctonia solani on PDA

  • Sterile cork borer (5 mm diameter)

  • Incubator set at 25-28°C

  • Sterile distilled water

  • Calibrated micropipettes and sterile tips

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve a known weight of this compound in DMSO to prepare a concentrated stock solution (e.g., 10 mg/mL).

    • Store the stock solution in a dark, airtight container at 4°C.

  • Preparation of Fungicide-Amended Media:

    • Autoclave PDA medium and allow it to cool to approximately 50-55°C in a water bath.

    • Prepare a series of this compound working solutions by diluting the stock solution in sterile distilled water.

    • Add the appropriate volume of each working solution to the molten PDA to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL).

    • Also, prepare a solvent control plate containing the same concentration of DMSO as the highest fungicide concentration plate and a negative control plate with no amendments.

    • Pour approximately 20 mL of the amended and control media into sterile Petri dishes and allow them to solidify.

  • Inoculation:

    • From the growing edge of a 3-5 day old R. solani culture, take 5 mm mycelial plugs using a sterile cork borer.

    • Place one mycelial plug, mycelium-side down, in the center of each prepared Petri dish.

  • Incubation:

    • Seal the Petri dishes with parafilm and incubate them in the dark at 25-28°C.

  • Data Collection and Analysis:

    • Measure the colony diameter (in mm) in two perpendicular directions when the fungal growth in the control plate has reached approximately 80% of the plate diameter.

    • Calculate the average colony diameter for each concentration.

    • Determine the percentage of mycelial growth inhibition for each concentration using the following formula:

      • % Inhibition = [(dc - dt) / dc] * 100

      • Where dc is the average diameter of the colony in the control and dt is the average diameter of the colony in the treated plate.

    • Plot the percentage of inhibition against the log-transformed fungicide concentrations and determine the EC50 value using probit analysis or other suitable statistical software.

Visualizations

Signaling Pathway of this compound Action

Furametpyr_Signaling_Pathway cluster_mitochondrion Mitochondrial Inner Membrane TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate produces Fumarate Fumarate Succinate->Fumarate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH substrate for Fumarate->TCA_Cycle SDH->Fumarate oxidizes to UQ Ubiquinone (Q) SDH->UQ reduces Inhibition Inhibition UQH2 Ubihydroquinone (QH2) UQ->UQH2 Complex_III Complex III UQH2->Complex_III donates electrons to ETC Electron Transport Chain (Complexes III & IV) Complex_III->ETC ATP_Synthase ATP Synthase (Complex V) ETC->ATP_Synthase creates proton gradient for ATP ATP (Energy) ATP_Synthase->ATP This compound This compound This compound->SDH binds and inhibits

Caption: Mechanism of action of this compound as an SDHI fungicide.

Experimental Workflow for Mycelial Growth Inhibition Assay

Mycelial_Growth_Inhibition_Workflow start Start prep_stock Prepare this compound Stock Solution start->prep_stock prep_media Prepare Fungicide-Amended and Control Media prep_stock->prep_media inoculate Inoculate Plates with Fungal Plugs prep_media->inoculate incubate Incubate Plates inoculate->incubate measure Measure Colony Diameters incubate->measure calculate_inhibition Calculate Percent Inhibition measure->calculate_inhibition determine_ec50 Determine EC50 Value calculate_inhibition->determine_ec50 end End determine_ec50->end

Caption: Workflow for determining the EC50 of this compound.

Logical Troubleshooting Flowchart for Inconsistent EC50 Values

Troubleshooting_EC50_Variability start Inconsistent EC50 Results check_protocol Review Assay Protocol for Deviations start->check_protocol check_reagents Investigate Reagents and Materials check_protocol->check_reagents No solution_protocol Standardize Protocol: - Inoculum preparation - Pipetting techniques - Incubation time check_protocol->solution_protocol Yes check_environment Examine Environmental Conditions check_reagents->check_environment No solution_reagents Prepare Fresh Reagents: - this compound stock - Media - Check solvent purity check_reagents->solution_reagents Yes check_fungus Assess Fungal Isolate check_environment->check_fungus No solution_environment Control Environment: - Stable temperature - Consistent humidity - Protect from light check_environment->solution_environment Yes solution_fungus Verify Fungal Isolate: - Check for contamination - Use a reference strain - Consider natural variability check_fungus->solution_fungus Yes end Consistent Results check_fungus->end No solution_protocol->end solution_reagents->end solution_environment->end solution_fungus->end

Technical Support Center: Optimizing Furametpyr Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Furametpyr concentration for their in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a fungicide that belongs to the class of succinate dehydrogenase inhibitors (SDHIs). Its primary mode of action is the inhibition of the mitochondrial enzyme succinate dehydrogenase (SDH), also known as Complex II, in the electron transport chain. This inhibition disrupts the tricarboxylic acid (TCA) cycle and cellular respiration, leading to a decrease in ATP production and an accumulation of succinate.

Q2: What are the downstream cellular effects of SDH inhibition by this compound?

The inhibition of SDH by this compound leads to a buildup of succinate, which can act as an oncometabolite. This accumulation can have several downstream effects, including:

  • Pseudohypoxia: Succinate can inhibit prolyl-hydroxylases, leading to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α). This triggers a hypoxic response even under normoxic conditions.

  • Epigenetic Modifications: Accumulated succinate can also inhibit histone and DNA demethylases, leading to alterations in gene expression patterns.

  • Reprogrammed Metabolism: Cells may shift their metabolism to compensate for the disruption in the TCA cycle.

Q3: How do I determine the optimal concentration of this compound for my in vitro experiment?

The optimal concentration of this compound is cell-type dependent and should be determined empirically. A dose-response experiment is crucial to identify the concentration that elicits the desired biological effect without causing excessive cytotoxicity. It is recommended to test a wide range of concentrations to establish a clear dose-response curve.

Q4: What are the key considerations for preparing this compound stock solutions?

This compound has low aqueous solubility. Therefore, it is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution. It is critical to ensure that the final concentration of the solvent in the cell culture medium is non-toxic to the cells (typically ≤ 0.1% v/v).

Q5: How can I assess the cytotoxicity of this compound in my cell line?

Standard cytotoxicity assays such as the MTT, XTT, or neutral red uptake assays can be used to determine the effect of this compound on cell viability. These assays will help you determine the IC50 (half-maximal inhibitory concentration) value, which is the concentration of this compound that reduces cell viability by 50%.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No observable effect of this compound - Concentration is too low.- Inactive compound.- Cell line is resistant.- Insufficient incubation time.- Perform a dose-response experiment with a wider and higher concentration range.- Verify the purity and activity of the this compound stock.- Consider using a different, more sensitive cell line.- Optimize the incubation time.
High cell death even at low concentrations - Concentration is too high.- Cell line is highly sensitive.- Solvent toxicity.- Lower the concentration range in your dose-response experiment.- Use a cell line known to be less sensitive to mitochondrial inhibitors.- Ensure the final solvent concentration is below the toxic threshold for your cells.
Precipitation of this compound in culture medium - Poor solubility of this compound in aqueous media.- Stock solution concentration is too high.- Prepare fresh dilutions from the stock solution just before use.- Gently warm the media and vortex the solution before adding to the cells.- Reduce the final concentration of this compound in the assay.- Consider using a different solvent for the stock solution, if compatible with your experimental setup.
Inconsistent results between experiments - Variation in cell seeding density.- Inconsistent incubation times.- Instability of this compound in the culture medium.- Standardize cell seeding protocols.- Maintain consistent incubation periods for all experiments.- Prepare fresh this compound dilutions for each experiment. Assess the stability of this compound in your specific cell culture medium over the experimental time course.

Quantitative Data Summary

Quantitative data for this compound, such as IC50 values, are highly dependent on the specific cell line and experimental conditions. Researchers should generate their own dose-response curves to determine these values for their system. The tables below are provided as templates for summarizing experimentally determined data.

Table 1: Cytotoxicity of this compound in Various Cell Lines

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)
e.g., HepG2MTT24User-determined value
e.g., SH-SY5YMTT48User-determined value
e.g., A549XTT72User-determined value

Table 2: Effect of this compound on Mitochondrial Respiration Parameters

Cell LineParameterThis compound Concentration (µM)% Inhibition
e.g., C2C12Basal RespirationUser-determined valueUser-determined value
e.g., C2C12ATP ProductionUser-determined valueUser-determined value
e.g., C2C12Maximal RespirationUser-determined valueUser-determined value

Experimental Protocols

Protocol 1: Determination of this compound Cytotoxicity using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. Ensure the final solvent concentration is consistent and non-toxic across all wells.

  • Treatment: Remove the overnight culture medium and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with solvent only) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Analysis of Mitochondrial Respiration using a Seahorse XF Analyzer
  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in the assay medium.

  • Assay Preparation: The day of the assay, replace the culture medium with the Seahorse XF assay medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate the plate in a non-CO2 incubator at 37°C for 1 hour.

  • Instrument Setup: Calibrate the Seahorse XF Analyzer sensor cartridge.

  • Assay Execution: Load the cell plate into the Seahorse XF Analyzer. After baseline measurements, inject this compound at the desired concentration. Subsequently, inject oligomycin, FCCP, and a mixture of rotenone and antimycin A sequentially to measure key parameters of mitochondrial function.

  • Data Analysis: Analyze the oxygen consumption rate (OCR) data to determine the effect of this compound on basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Visualizations

Furametpyr_Signaling_Pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol & Nucleus TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate SDH Succinate Dehydrogenase (SDH) (Complex II) Succinate->SDH Substrate Succinate_acc Succinate Accumulation Succinate->Succinate_acc Export Fumarate Fumarate SDH->Fumarate Product This compound This compound This compound->SDH PHD Prolyl-Hydroxylases (PHD) Succinate_acc->PHD Inhibition Demethylases Histone/DNA Demethylases Succinate_acc->Demethylases Inhibition HIF1a_hydrox HIF-1α Hydroxylation PHD->HIF1a_hydrox HIF1a_degrad HIF-1α Degradation HIF1a_hydrox->HIF1a_degrad HIF1a_stabil HIF-1α Stabilization Hypoxic_Response Hypoxic Response (Gene Expression) HIF1a_stabil->Hypoxic_Response Epigenetic_mod Epigenetic Modifications Demethylases->Epigenetic_mod Gene_Expression_alt Altered Gene Expression Epigenetic_mod->Gene_Expression_alt

Caption: Signaling pathway of this compound-induced SDH inhibition.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis A Prepare this compound Stock Solution (in DMSO) D Perform Dose-Response (e.g., 0.1 - 100 µM) A->D B Culture Cells to Optimal Confluence C Seed Cells in Assay Plates B->C C->D E Incubate for 24, 48, 72 hours D->E F Cytotoxicity Assay (e.g., MTT) E->F G Mitochondrial Respiration (e.g., Seahorse) E->G H Determine IC50 & Optimal Concentration Range F->H G->H

Caption: General workflow for optimizing this compound concentration.

Technical Support Center: Overcoming Furametpyr Solubility Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Furametpyr in aqueous media.

Troubleshooting Guide

This guide addresses common issues and provides step-by-step solutions to overcome this compound's limited aqueous solubility.

Problem 1: this compound precipitates out of solution when preparing aqueous dilutions from an organic stock.

Cause: this compound is poorly soluble in water (approximately 225-255 mg/L). When a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) is diluted into an aqueous buffer or cell culture medium, the concentration of this compound may exceed its solubility limit in the final aqueous environment, leading to precipitation.

Solutions:

SolutionDetailed StepsConsiderations
Optimize Stock Concentration & Dilution 1. Prepare a high-concentration stock solution of this compound in 100% DMSO. 2. Perform serial dilutions of the stock solution in your aqueous medium. It is recommended to perform dilutions in a stepwise manner to avoid rapid concentration changes that can cause precipitation.[1] 3. Ensure the final concentration of DMSO in your working solution is low enough to not affect your experimental system (typically <0.5% for cell-based assays to avoid cytotoxicity).[1]Always include a vehicle control (aqueous medium with the same final concentration of DMSO) in your experiments.
Use of Co-solvents 1. In addition to DMSO, other co-solvents can be explored. Common co-solvents include ethanol, polyethylene glycol 400 (PEG400), and glycerol.[1] 2. Prepare a stock solution of this compound in a mixture of DMSO and another co-solvent. 3. Dilute this stock solution into your aqueous medium.The choice of co-solvent will depend on the specific experimental requirements and the tolerance of the biological system to the solvent.
Employ Surfactants 1. Surfactants can increase the solubility of hydrophobic compounds by forming micelles. 2. Common non-ionic surfactants used in biological research include Tween® 80 and Pluronic® F-68. 3. Add a small amount of surfactant to your aqueous medium before adding the this compound stock solution. Start with low concentrations (e.g., 0.01-0.1%) and optimize.Surfactants can potentially interfere with biological assays, so their compatibility must be tested.
Utilize Cyclodextrins 1. Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[2] 2. β-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used. 3. Prepare a solution of the cyclodextrin in your aqueous medium first, then add the this compound stock solution.The formation of an inclusion complex is an equilibrium process, so sufficient cyclodextrin concentration is necessary.

Problem 2: Difficulty in preparing a stable and homogenous this compound formulation for agricultural or field studies.

Cause: For practical application in agriculture, a stable formulation that can be easily diluted in water is required. The low water solubility of this compound makes this challenging.

Solutions:

Formulation TypeDescriptionKey Components
Wettable Powder (WP) A dry, finely ground formulation that is mixed with water to form a suspension for spraying.[3][4][5]This compound (active ingredient), a wetting agent (to facilitate dispersion in water), a dispersing agent (to prevent particle aggregation), and an inert carrier/diluent.[4][5]
Emulsifiable Concentrate (EC) A liquid formulation where this compound is dissolved in an oil-based solvent along with an emulsifying agent. It forms an emulsion when mixed with water.[6]This compound, an organic solvent, and an emulsifying agent.
Suspension Concentrate (SC) A stable suspension of finely milled this compound particles in water.This compound, water, dispersing agents, and wetting agents.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: The aqueous solubility of this compound is reported to be approximately 225 mg/L at 25°C and 255 mg/L at 20°C.[7][8][9] It is considered poorly soluble in water.

Q2: What is the best organic solvent to dissolve this compound for in vitro studies?

A2: Dimethyl Sulfoxide (DMSO) is a commonly used solvent for dissolving this compound and other poorly water-soluble compounds for in vitro assays due to its high solubilizing capacity.[10]

Q3: What is the maximum recommended concentration of DMSO for cell culture experiments?

A3: To avoid cytotoxicity, the final concentration of DMSO in cell culture medium should generally be kept below 0.5%.[1] However, the tolerance can be cell-line dependent, so it is advisable to perform a vehicle toxicity test.

Q4: My this compound powder is not dissolving well even in DMSO. What can I do?

A4: If you are having trouble dissolving this compound in DMSO, you can try the following:

  • Gentle Warming: Warm the solution gently (e.g., in a 37°C water bath).

  • Sonication: Use an ultrasonic bath to aid dissolution.[11]

  • Vortexing: Mix the solution vigorously using a vortex mixer.

  • Use Fresh DMSO: DMSO is hygroscopic and can absorb water from the atmosphere, which can reduce its solubilizing power for highly hydrophobic compounds. Using a fresh, unopened bottle of anhydrous DMSO may help.[11]

Q5: How can I prepare a stock solution of this compound for my experiments?

A5: A general protocol for preparing a stock solution is as follows:

  • Accurately weigh the desired amount of this compound powder.

  • Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).

  • Facilitate dissolution by vortexing, gentle warming, or sonication until the solution is clear.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (Molecular Weight: 333.81 g/mol )[12]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or vials

  • Analytical balance

  • Pipettes

Procedure:

  • Calculate the mass of this compound required. For 1 mL of a 10 mM stock solution:

    • Mass (g) = 10 mmol/L * 1 L/1000 mL * 333.81 g/mol * 1 mL = 0.0033381 g = 3.34 mg

  • Weigh out 3.34 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the tube until the this compound is completely dissolved. If necessary, gently warm the tube or place it in a sonicator for a few minutes.

  • Once fully dissolved, aliquot the stock solution into smaller volumes (e.g., 50 µL) in sterile tubes.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Preparation of a Wettable Powder (WP) Formulation of this compound (Illustrative Example)

Materials:

  • This compound (active ingredient)

  • Wetting agent (e.g., sodium lignosulfonate)

  • Dispersing agent (e.g., sodium polynaphthalene sulfonate)

  • Inert carrier/diluent (e.g., kaolin clay)

  • Blender or mill

Procedure:

  • Determine the desired concentration of the active ingredient in the final formulation (e.g., 50% WP).

  • Combine the components in the desired ratios. For a 100g batch of 50% WP:

    • This compound: 50g

    • Wetting agent: 2-5g

    • Dispersing agent: 5-10g

    • Inert carrier: to make up 100g

  • Thoroughly blend the components using a suitable blender or mill until a uniform, fine powder is obtained.

  • Store the wettable powder in a dry, sealed container.

  • To use, the wettable powder is suspended in water with agitation to form a sprayable suspension.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Experimental Assay weigh Weigh this compound Powder dissolve Dissolve in 100% DMSO weigh->dissolve vortex Vortex / Sonicate dissolve->vortex store Aliquot and Store at -20°C/-80°C vortex->store stock This compound Stock in DMSO dilute Serial Dilution stock->dilute medium Aqueous Medium / Buffer medium->dilute final Final Working Solution (<0.5% DMSO) dilute->final assay Add to Cells / Experimental System final->assay control Vehicle Control (DMSO) control->assay

Caption: Workflow for preparing this compound solutions for in-vitro experiments.

signaling_pathway cluster_tca TCA Cycle cluster_etc Electron Transport Chain succinate Succinate sdh Succinate Dehydrogenase (SDH) (Complex II) succinate->sdh Oxidation fumarate Fumarate sdh->fumarate Reduction q Ubiquinone (Q) sdh->q e- qh2 Ubiquinol (QH2) q->qh2 complex_iii Complex III qh2->complex_iii e- atp ATP Production complex_iii->atp This compound This compound This compound->inhibition inhibition->sdh block Blocked Electron Transport

Caption: Mechanism of action of this compound as a Succinate Dehydrogenase Inhibitor (SDHI).

References

Technical Support Center: Managing and Identifying Furametpyr-Resistant Fungal Strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing and identifying fungal strains resistant to Furametpyr.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mode of action?

A1: this compound is a broad-spectrum fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class. It is classified under the Fungicide Resistance Action Committee (FRAC) Group 7. Its primary mode of action is the inhibition of the mitochondrial complex II, also known as succinate dehydrogenase. This enzyme is a key component of the fungal respiratory chain, and its inhibition disrupts cellular energy production, leading to fungal cell death. This compound is effective against a range of fungal pathogens, including Rhizoctonia solani, the causal agent of sheath blight in rice.

Q2: What are the primary mechanisms of resistance to this compound and other SDHI fungicides?

A2: Resistance to SDHI fungicides, including this compound, is primarily caused by genetic mutations in the genes encoding the subunits of the succinate dehydrogenase enzyme (SdhB, SdhC, and SdhD). These mutations alter the target site of the fungicide, reducing its binding affinity and consequently its efficacy. Additionally, some fungal strains may exhibit reduced sensitivity through the overexpression of efflux pumps, such as ATP-binding cassette (ABC) transporters, which actively remove the fungicide from the cell.

Q3: How can I tell if my fungal isolates are resistant to this compound?

A3: The definitive way to determine if a fungal isolate is resistant to this compound is through in vitro susceptibility testing. This involves exposing the fungal isolate to a range of this compound concentrations and determining the effective concentration that inhibits 50% of its growth (EC50). A significant increase in the EC50 value compared to a known sensitive (wild-type) strain is indicative of resistance. Molecular methods, such as PCR and DNA sequencing, can also be used to detect known mutations in the Sdh genes that confer resistance.

Q4: What are the best practices for managing this compound resistance in the laboratory and in the field?

A4: To prevent or delay the development of this compound resistance, it is crucial to adopt a multi-faceted approach:

  • Fungicide Rotation: Avoid the repeated use of this compound or other SDHI fungicides. Instead, rotate with fungicides that have different modes of action (i.e., different FRAC groups).

  • Tank Mixtures: When appropriate, use this compound in a tank mix with a fungicide from a different FRAC group that is also effective against the target pathogen.

  • Integrated Pest Management (IPM): Incorporate non-chemical control methods such as using resistant crop varieties, practicing crop rotation, and maintaining good field hygiene to reduce disease pressure.

  • Adherence to Label Rates: Always use fungicides at the recommended label rates. Using lower rates can expose the fungal population to sub-lethal doses, which can select for resistant individuals.

  • Monitoring: Regularly monitor fungal populations for shifts in sensitivity to this compound.

Troubleshooting Guide for this compound Susceptibility Testing

This guide addresses common issues encountered during in vitro susceptibility testing of fungal isolates to this compound.

Problem Possible Cause(s) Recommended Solution(s)
No fungal growth in control wells/plates. 1. Inoculum viability is low. 2. Inappropriate growth medium or incubation conditions. 3. Contamination of media or equipment.1. Use a fresh, actively growing fungal culture for inoculum preparation. Verify spore/mycelial viability. 2. Ensure the growth medium (e.g., Potato Dextrose Agar/Broth) is appropriate for the fungal species and that incubation temperature and duration are optimal. 3. Use sterile techniques throughout the experimental setup. Check media and equipment for any signs of contamination.
Inconsistent or erratic fungal growth across replicates. 1. Uneven distribution of inoculum. 2. Inconsistent fungicide concentrations in the media. 3. Edge effects in microtiter plates.1. Ensure the inoculum is thoroughly mixed and evenly distributed in each well or on each plate. 2. Prepare stock solutions and serial dilutions of this compound accurately. Ensure proper mixing of the fungicide into the agar/broth. 3. To minimize evaporation from outer wells, incubate microtiter plates in a humidified chamber or fill the outer wells with sterile water.
All isolates appear highly resistant, even those expected to be sensitive. 1. Inactive or degraded this compound. 2. Incorrectly prepared fungicide stock solution. 3. The chosen concentration range is too low.1. Use a fresh, high-quality source of this compound. Store the fungicide according to the manufacturer's instructions. 2. Double-check all calculations and dilutions for the fungicide stock and working solutions. 3. Expand the concentration range to include higher concentrations of this compound.
Difficulty in determining the EC50 value due to trailing growth. 1. Some fungi exhibit partial growth inhibition at higher fungicide concentrations.1. Standardize the endpoint reading. For visual assessment, the minimum inhibitory concentration (MIC) can be defined as the lowest concentration causing at least 80% growth inhibition compared to the control. For spectrophotometric readings, calculate the concentration that results in a 50% reduction in absorbance compared to the control.
Unexpected cross-resistance to other fungicides. 1. The isolate possesses a resistance mechanism that confers resistance to multiple fungicides with similar modes of action (e.g., other SDHIs).1. Test the isolate against a panel of fungicides from different FRAC groups to determine its cross-resistance profile. Sequence the Sdh genes to identify specific mutations.

Experimental Protocols

Protocol 1: Agar Dilution Method for this compound Susceptibility Testing

This protocol is adapted for determining the EC50 values of fungal isolates, such as Rhizoctonia solani, to this compound.

Materials:

  • Pure culture of the fungal isolate(s) to be tested.

  • Potato Dextrose Agar (PDA).

  • This compound (analytical grade).

  • Dimethyl sulfoxide (DMSO) for dissolving this compound.

  • Sterile Petri dishes (90 mm).

  • Sterile distilled water.

  • Micropipettes and sterile tips.

  • Incubator.

  • Cork borer (5 mm diameter).

Procedure:

  • Preparation of Fungicide Stock Solution:

    • Prepare a 10 mg/mL stock solution of this compound by dissolving the appropriate amount in DMSO.

    • Further dilute this stock solution with sterile distilled water to create a series of working solutions.

  • Preparation of Fungicide-Amended Media:

    • Prepare PDA according to the manufacturer's instructions and autoclave.

    • Allow the molten PDA to cool to 45-50°C in a water bath.

    • Add the appropriate volume of the this compound working solutions to the molten PDA to achieve the desired final concentrations (e.g., 0, 0.01, 0.05, 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL). The final concentration of DMSO should not exceed 1% (v/v) in the media.

    • Thoroughly mix the amended PDA and pour approximately 20 mL into each sterile Petri dish.

    • Allow the plates to solidify at room temperature.

  • Inoculation:

    • From the margin of an actively growing fungal culture on PDA, take a 5 mm mycelial plug using a sterile cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.

  • Incubation:

    • Incubate the plates at the optimal temperature for the fungal species (e.g., 25-28°C for R. solani) in the dark.

  • Data Collection and Analysis:

    • Measure the colony diameter (in two perpendicular directions) of the fungal growth on each plate after the colony in the control plate has reached approximately 80% of the plate diameter.

    • Calculate the average colony diameter for each concentration.

    • Calculate the percentage of mycelial growth inhibition for each concentration using the formula:

      • % Inhibition = [(dc - dt) / dc] x 100

      • Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the EC50 value (the concentration of this compound that inhibits 50% of mycelial growth) by regression analysis.

Protocol 2: Molecular Detection of SDH Gene Mutations

This protocol outlines the general steps for identifying mutations in the SdhB, SdhC, and SdhD genes associated with this compound resistance.

Materials:

  • Fungal mycelium.

  • DNA extraction kit.

  • Primers specific for the amplification of conserved regions of SdhB, SdhC, and SdhD genes.

  • PCR reaction mix (Taq polymerase, dNTPs, buffer).

  • Thermocycler.

  • Gel electrophoresis equipment and reagents.

  • DNA sequencing service.

Procedure:

  • DNA Extraction:

    • Grow the fungal isolate in liquid culture (e.g., Potato Dextrose Broth) or on solid media.

    • Harvest the mycelium and extract genomic DNA using a commercially available fungal DNA extraction kit, following the manufacturer's instructions.

  • PCR Amplification:

    • Design primers based on conserved sequences of the SdhB, SdhC, and SdhD genes from related fungal species.

    • Set up PCR reactions containing the extracted fungal DNA, forward and reverse primers, and PCR master mix.

    • Perform PCR using a thermocycler with an appropriate annealing temperature and extension time.

  • Gel Electrophoresis:

    • Run the PCR products on an agarose gel to verify the amplification of a DNA fragment of the expected size.

  • DNA Sequencing:

    • Purify the PCR products and send them for Sanger sequencing.

  • Sequence Analysis:

    • Align the obtained DNA sequences with the wild-type (sensitive) reference sequences of the respective Sdh genes.

    • Identify any nucleotide substitutions that result in amino acid changes in the protein sequence. Compare these mutations to those known to confer SDHI resistance in other fungi.

Quantitative Data Summary

The following table provides hypothetical EC50 values for this compound against sensitive and resistant fungal strains. These values are illustrative and may vary depending on the fungal species and specific resistance mutation. Actual EC50 values should be determined experimentally.

Fungal Species Strain Type Relevant Mutation(s) in Sdh genes Hypothetical this compound EC50 (µg/mL)
Rhizoctonia solaniSensitive (Wild-Type)None0.05 - 0.5
Rhizoctonia solaniResistantSdhB: H277Y/R> 10
Rhizoctonia solaniResistantSdhC: G79R> 5
Rhizoctonia solaniResistantSdhD: H134R> 5
Botrytis cinereaSensitive (Wild-Type)None0.1 - 1.0
Botrytis cinereaResistantSdhB: P225L/F> 50
Botrytis cinereaResistantSdhB: H272R/Y> 100

Note: The EC50 values presented are for illustrative purposes and are based on typical resistance patterns observed for other SDHI fungicides. Researchers should establish their own baseline sensitivity data for their specific fungal isolates.

Visualizations

experimental_workflow cluster_isolation Fungal Isolate Handling cluster_susceptibility Susceptibility Testing cluster_molecular Molecular Analysis cluster_interpretation Data Interpretation & Management isolate Fungal Isolate (e.g., from infected tissue) culture Pure Culture on PDA isolate->culture Isolation & Purification agar_dilution Agar Dilution Assay (Protocol 1) culture->agar_dilution Inoculation dna_extraction Genomic DNA Extraction culture->dna_extraction Mycelium Harvest ec50 EC50 Determination agar_dilution->ec50 Data Analysis resistance_phenotype Determine Resistance Phenotype ec50->resistance_phenotype pcr PCR Amplification of Sdh genes dna_extraction->pcr sequencing DNA Sequencing pcr->sequencing mutation_analysis Sequence Alignment & Mutation Identification sequencing->mutation_analysis resistance_genotype Identify Resistance Genotype mutation_analysis->resistance_genotype management_strategy Develop Resistance Management Strategy resistance_phenotype->management_strategy resistance_genotype->management_strategy

Caption: Experimental workflow for identifying and characterizing this compound resistance.

Strategies to Prevent Cross-Contamination in Furametpyr Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent cross-contamination in your Furametpyr experiments. This compound, a pyrazole carboxamide fungicide, is a potent inhibitor of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain of fungi.[1] Maintaining the integrity of your experiments is crucial for obtaining accurate and reproducible results. This guide offers detailed protocols, troubleshooting advice, and visual workflows to minimize the risk of cross-contamination and ensure the validity of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mode of action?

This compound is a fungicide belonging to the pyrazole carboxamide class of chemicals.[1] Its primary mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as complex II, in the mitochondrial respiratory chain of fungi.[2][3] By blocking this enzyme, this compound disrupts the fungus's ability to produce energy, leading to the inhibition of fungal growth.[3]

Q2: What are the most common sources of cross-contamination in a laboratory setting when working with this compound?

The most common sources of cross-contamination include:

  • Aerosols: Generation of fine droplets containing this compound during vortexing, sonicating, or transferring solutions.

  • Shared Equipment: Improperly cleaned pipettes, glassware, spatulas, and weighing balances.

  • Personal Protective Equipment (PPE): Contaminated gloves, lab coats, or safety glasses.

  • Work Surfaces: Spills or residues left on benchtops, in fume hoods, or on equipment.

  • Improper Waste Disposal: Incorrect disposal of contaminated tips, tubes, and other consumables.

Q3: What are the initial signs that my this compound experiment might be compromised by cross-contamination?

Key indicators of potential cross-contamination include:

  • Inconsistent Results: High variability between replicate experiments or unexpected dose-response curves.

  • Unexplained Fungal Inhibition: Inhibition of fungal growth in negative control groups where no this compound was added.

  • Loss of Efficacy: Reduced or no effect of this compound at concentrations that were previously effective, which could indicate the development of resistant strains due to low-level exposure from contamination.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Unexpected inhibition in negative controls. Cross-contamination of media, buffers, or fungal cultures with this compound.- Use dedicated and clearly labeled equipment and reagents for this compound and control experiments.- Prepare all this compound stock solutions and dilutions in a designated area, separate from the main cell culture or fungal growth area.- Always use fresh, sterile pipette tips for each reagent addition.
High variability between experimental replicates. Inconsistent pipetting, uneven distribution of fungal inoculum, or carryover contamination between wells.- Calibrate pipettes regularly and use reverse pipetting for viscous solutions.- Ensure the fungal inoculum is thoroughly mixed before dispensing.- Change pipette tips between each replicate and treatment group.
Gradual decrease in this compound efficacy over time. Development of fungicide resistance in the fungal strain due to repeated, low-level exposure from persistent contamination.- Implement a strict cleaning and decontamination protocol for all work surfaces and equipment after each experiment.- Regularly test the sensitivity of your fungal strains to this compound to monitor for any shifts in resistance.- Consider using alternating fungicides with different modes of action if resistance is suspected.[4]
Contamination of stock solutions. Introduction of contaminants during preparation or storage.- Prepare stock solutions in a laminar flow hood or a designated clean area.- Aliquot stock solutions into smaller, single-use volumes to avoid repeated opening and closing of the main stock.- Store stock solutions at the recommended temperature and protect them from light if necessary.

Experimental Protocols

Protocol 1: In Vitro Antifungal Susceptibility Testing using Broth Microdilution

This protocol is adapted from the Clinical & Laboratory Standards Institute (CLSI) guidelines and is a common method for determining the minimum inhibitory concentration (MIC) of an antifungal agent.[5]

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Fungal isolate (e.g., Rhizoctonia solani)

  • RPMI 1640 medium

  • Sterile 96-well microtiter plates

  • Sterile pipette tips and reservoirs

  • Incubator

  • Microplate reader

Procedure:

  • Prepare Fungal Inoculum:

    • Culture the fungal isolate on an appropriate agar medium.

    • Prepare a spore suspension or mycelial fragment suspension in sterile saline.

    • Adjust the concentration of the inoculum to approximately 1-5 x 10^5 CFU/mL in RPMI 1640 medium.

  • Prepare this compound Dilutions:

    • Perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium directly in the 96-well plate. The final concentration range should typically span from a high concentration (e.g., 100 µg/mL) to a very low concentration (e.g., 0.097 µg/mL).

    • Include a drug-free well to serve as a positive control for fungal growth and a well with medium only as a negative control (blank).

  • Inoculation:

    • Add the fungal inoculum to each well containing the this compound dilutions and the positive control well.

  • Incubation:

    • Incubate the microtiter plate at an appropriate temperature (e.g., 28-30°C) for 48-72 hours, or until sufficient growth is observed in the positive control well.

  • Data Analysis:

    • Determine the MIC, which is the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90% inhibition) compared to the positive control. Growth can be assessed visually or by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.

Protocol 2: Decontamination of Laboratory Surfaces from Pyrazole Carboxamide Fungicides

Materials:

  • 70% Ethanol or Isopropanol

  • 10% Bleach solution (prepare fresh)

  • Deionized water

  • Paper towels or absorbent pads

Procedure:

  • Initial Wipe-Down:

    • For minor spills or routine cleaning, wipe the contaminated surface with a paper towel soaked in 70% ethanol or isopropanol. This will help to dissolve and remove the bulk of the fungicide.

  • Chemical Inactivation:

    • For a more thorough decontamination, especially after a significant spill, apply a freshly prepared 10% bleach solution to the surface.

    • Allow the bleach solution to sit for at least 10-15 minutes. The oxidative properties of the bleach will help to degrade the pyrazole carboxamide structure.

  • Rinsing:

    • Wipe the surface with paper towels soaked in deionized water to remove any residual bleach, which can be corrosive to some surfaces.

  • Final Wipe-Down:

    • Perform a final wipe-down with 70% ethanol or isopropanol to ensure the surface is clean and to aid in rapid drying.

  • Waste Disposal:

    • Dispose of all contaminated paper towels and other cleaning materials in a designated chemical waste container.

Visualizing Workflows and Pathways

Signaling Pathway: Inhibition of Fungal Respiration by this compound

G cluster_0 Mitochondrial Inner Membrane cluster_1 ATP Synthesis Succinate Succinate ComplexII ComplexII Succinate->ComplexII Oxidation Fumarate Fumarate ComplexII->Fumarate Ubiquinone Ubiquinone ComplexII->Ubiquinone Reduction ComplexIII ComplexIII Ubiquinone->ComplexIII Cytochrome_c Cytochrome_c ComplexIII->Cytochrome_c Proton_Gradient Proton_Gradient ComplexIII->Proton_Gradient ComplexIV ComplexIV Cytochrome_c->ComplexIV O2 O2 ComplexIV->O2 Reduction to H2O ComplexIV->Proton_Gradient ComplexI ComplexI ComplexI->Ubiquinone ComplexI->Proton_Gradient NADH NADH NADH->ComplexI ATP_Synthase ATP_Synthase Proton_Gradient->ATP_Synthase ATP ATP ATP_Synthase->ATP This compound This compound This compound->ComplexII Inhibition

Caption: this compound inhibits Complex II (SDH), blocking the electron transport chain and ATP synthesis.

Experimental Workflow: Preventing Cross-Contamination

G cluster_0 Preparation cluster_1 Experiment Execution cluster_2 Post-Experiment A Don PPE B Prepare this compound Stock in Designated Area A->B C Prepare Fungal Inoculum Separately A->C D Use Dedicated Pipettes and Sterile Tips B->D C->D E Perform Serial Dilutions D->E F Inoculate Plates E->F G Incubate F->G H Dispose of Contaminated Waste Properly G->H I Decontaminate Work Surfaces and Equipment G->I J Remove and Dispose of PPE I->J

Caption: A logical workflow to minimize cross-contamination during this compound experiments.

References

Technical Support Center: Stability of Furametpyr Solutions for Long-Term Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of Furametpyr solutions for long-term studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound solution appears to be degrading over time, leading to inconsistent results. What are the optimal storage conditions to ensure long-term stability?

A1: Proper storage is critical for maintaining the stability of this compound solutions. This compound is sensitive to light and temperature.[1]

Troubleshooting Steps:

  • Temperature: Store this compound solutions refrigerated between 2°C and 10°C.[1][2] Avoid freezing, as this can cause the compound to precipitate out of solution. Conversely, do not store at room temperature or higher for extended periods, as elevated temperatures can accelerate degradation.[3][4]

  • Light Exposure: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[1] The this compound Safety Data Sheet explicitly states that it "decomposes relatively quickly due to sunlight".[1]

  • Container: Use airtight containers to prevent solvent evaporation and potential oxidation.[1][2]

  • Solvent Choice: The choice of solvent can significantly impact stability. While this compound is soluble in many organic solvents, its stability in each may vary. It is recommended to perform a preliminary stability study in your chosen solvent under your specific storage conditions.

Q2: I'm preparing a stock solution of this compound. Which solvents are recommended, and are there any I should avoid?

A2: this compound is soluble in most organic solvents.

  • Recommended Solvents: Dimethyl sulfoxide (DMSO) and acetone are commonly used solvents for this compound.[2]

  • Considerations: The stability of this compound can be solvent-dependent. For long-term studies, it is crucial to select a solvent in which this compound exhibits high stability. The degradation kinetics can vary significantly between solvents like methanol, ethanol, acetonitrile, and dioxane.[5][6] It is advisable to consult literature on similar pyrazole carboxamide fungicides or conduct an in-house stability assessment.

Q3: How can I determine if my this compound solution has degraded?

A3: Visual inspection and analytical techniques can be used to assess degradation.

  • Visual Inspection: Look for signs of precipitation, color change, or crystallization in the solution.

  • Analytical Quantification: The most reliable method is to use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the concentration of this compound over time. A significant decrease in the concentration of the parent compound or the appearance of new peaks can indicate degradation.

Q4: What are the potential degradation products of this compound?

A4: One known metabolite, and therefore a potential degradation product in solution, is this compound-hydroxy. Degradation pathways for pesticides can include hydrolysis, oxidation, and photolysis.[5] Stressed degradation studies under acidic, basic, oxidative, and photolytic conditions can help identify potential degradation products.

Experimental Protocols

Protocol 1: Long-Term Stability Study of this compound Solutions

This protocol outlines a comprehensive study to evaluate the long-term stability of this compound in different solvents and at various temperatures.

1. Materials:

  • This compound standard (≥98% purity)
  • HPLC-grade solvents (e.g., DMSO, Acetone, Acetonitrile)
  • Volumetric flasks and pipettes
  • Amber glass vials with airtight seals
  • HPLC system with UV detector
  • Analytical balance
  • Temperature-controlled storage chambers/refrigerators

2. Preparation of Stock Solutions:

  • Accurately weigh a known amount of this compound standard.
  • Dissolve the standard in the selected solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 1 mg/mL).
  • From the stock solution, prepare aliquots at the desired concentrations for the study (e.g., 10 µg/mL, 100 µg/mL) in each of the chosen solvents.

3. Storage Conditions:

  • Divide the prepared solutions into different storage conditions:
  • Refrigerated: 2-8°C
  • Room Temperature: 20-25°C
  • Accelerated: 40°C[7][8]
  • Ensure all samples are protected from light.

4. Sampling and Analysis:

  • Analyze the concentration of this compound in each sample at initial time point (T=0).
  • For long-term studies, pull samples for analysis at regular intervals (e.g., 1, 3, 6, 9, 12, 18, and 24 months).[9][10]
  • For accelerated studies, sampling points could be more frequent (e.g., 1, 2, 4, and 8 weeks).[11]
  • Use a validated stability-indicating HPLC method (see Protocol 2) to determine the concentration of this compound and identify any degradation products.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
  • Plot the percentage of remaining this compound against time for each storage condition and solvent.
  • Determine the shelf-life of the solution under each condition, often defined as the time at which the concentration of this compound drops below 90% of its initial value.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a framework for developing an HPLC method to quantify this compound and separate it from its degradation products.

1. Instrumentation and Conditions (Example):

  • HPLC System: A system with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12][13]
  • Mobile Phase: A gradient or isocratic mixture of Acetonitrile and water (with a modifier like 0.1% formic acid to improve peak shape). A starting point could be a 70:30 (v/v) mixture of acetonitrile and water.[14][15]
  • Flow Rate: 1.0 mL/min.[13][14]
  • Column Temperature: 25-30°C.[14]
  • Detection Wavelength: Based on the UV spectrum of this compound. A starting point could be around 220 nm or 270 nm.[14]
  • Injection Volume: 10-20 µL.

2. Method Validation:

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[16][17]
  • Specificity: Perform forced degradation studies (acidic, basic, oxidative, photolytic, and thermal stress) on a this compound solution.[13] The method is specific if the this compound peak is well-resolved from any degradation product peaks.
  • Linearity: Prepare a series of standard solutions of this compound at different concentrations and inject them into the HPLC. Plot the peak area against concentration and determine the correlation coefficient (R²), which should be ≥ 0.999.
  • Accuracy and Precision: Determine the accuracy (as percent recovery) and precision (as relative standard deviation, RSD) by analyzing samples with known concentrations of this compound.

Data Presentation

The following table provides an illustrative example of how to present quantitative data from a long-term stability study of a 100 µg/mL this compound solution.

Storage ConditionSolventTime (Months)This compound Remaining (%)Appearance of Degradation Products
2-8°C (Refrigerated) DMSO0100.0None Detected
699.5None Detected
1298.9Trace
2497.2Minor Peaks Observed
Acetone0100.0None Detected
698.8None Detected
1297.1Minor Peaks Observed
2494.5Minor Peaks Observed
20-25°C (Room Temp) DMSO0100.0None Detected
695.3Minor Peaks Observed
1289.1Significant Degradation
2475.4Significant Degradation
Acetone0100.0None Detected
692.1Minor Peaks Observed
1283.5Significant Degradation
2468.9Significant Degradation
40°C (Accelerated) DMSO0100.0None Detected
1 (Week)98.2None Detected
4 (Weeks)91.5Minor Peaks Observed
8 (Weeks)82.3Significant Degradation
Acetone0100.0None Detected
1 (Week)96.5Minor Peaks Observed
4 (Weeks)85.7Significant Degradation
8 (Weeks)71.2Significant Degradation

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Mandatory Visualizations

Signaling Pathway of this compound Action

This compound is a succinate dehydrogenase inhibitor (SDHI) fungicide.[5][18][19] It acts on Complex II of the mitochondrial respiratory chain, leading to a cascade of downstream effects.

Furametpyr_Signaling_Pathway This compound This compound SDH Succinate Dehydrogenase (Complex II) This compound->SDH Inhibits Fumarate Fumarate SDH->Fumarate Converts to Succinate Succinate Succinate->SDH Substrate PHD Prolyl Hydroxylase (PHD) Succinate->PHD Inhibits HIF1a HIF-1α PHD->HIF1a Hydroxylates HIF1a_p Hydroxylated HIF-1α VHL VHL HIF1a_p->VHL Binds to Nucleus Nucleus HIF1a->Nucleus Translocates to Proteasome Proteasomal Degradation VHL->Proteasome Targets for HIF1_target HIF-1 Target Genes (e.g., Angiogenesis, Glycolysis) Nucleus->HIF1_target Activates Transcription

Caption: this compound inhibits Succinate Dehydrogenase, leading to succinate accumulation and HIF-1α stabilization.

Experimental Workflow for Long-Term Stability Study

The following diagram illustrates the logical flow of a long-term stability study for this compound solutions.

Stability_Study_Workflow start Start: Prepare this compound Stock Solutions storage Aliquot and Store under Varied Conditions (Temp, Solvent, Light) start->storage sampling Sample at Predetermined Time Intervals (T=0, 1, 3, 6... months) storage->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis data Quantify this compound and Degradation Products analysis->data evaluation Evaluate Data: - Calculate % Remaining - Identify Trends data->evaluation end End: Determine Shelf-Life and Optimal Storage evaluation->end

Caption: Workflow for assessing the long-term stability of this compound solutions.

References

Furametpyr Degradation in the Laboratory: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in understanding and managing the degradation of Furametpyr under laboratory conditions. The information is presented in a clear question-and-answer format to directly address potential issues encountered during experimentation.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound to degrade in a laboratory setting?

A1: The degradation of this compound, like many chemical compounds, is influenced by several environmental factors. The primary drivers of degradation in a laboratory setting are:

  • Hydrolysis: Chemical breakdown due to reaction with water. The rate of hydrolysis is significantly influenced by the pH of the solution.

  • Photolysis: Degradation caused by exposure to light, particularly ultraviolet (UV) radiation.

  • Microbial Degradation: Breakdown by microorganisms, which can be a factor in non-sterile soil or water samples.

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation reactions, including hydrolysis.

Q2: How stable is this compound in aqueous solutions at different pH levels?

A2: Currently, specific public data on the hydrolysis half-life (DT50) of this compound at various pH levels (e.g., pH 4, 7, and 9) is not available. However, for many pesticides, hydrolysis rates are pH-dependent. Generally, stability is greatest at a neutral pH, while acidic or alkaline conditions can accelerate degradation.

Troubleshooting Tip: If you suspect hydrolysis-related degradation of your this compound sample, it is crucial to control the pH of your solutions. Use buffered solutions to maintain a stable pH throughout your experiment. To assess stability, you can perform a preliminary experiment by incubating this compound solutions at different pH values (e.g., 4, 7, and 9) and analyzing the concentration over time.

Q3: What is the expected rate of this compound degradation when exposed to light?

Troubleshooting Tip: To minimize photolytic degradation, experiments involving this compound should be conducted in amber glassware or under light-protected conditions. If photostability is a concern, a controlled photolysis study can be designed to quantify the degradation rate under specific light conditions.

Q4: How does this compound degrade in soil under laboratory conditions?

A4: Specific DT50 values for this compound degradation in soil under aerobic and anaerobic conditions are not publicly available. Pesticide degradation in soil is a complex process influenced by soil type, organic matter content, moisture, temperature, and microbial activity. Generally, aerobic conditions facilitate faster degradation for many pesticides compared to anaerobic conditions.

Troubleshooting Tip: When conducting experiments with this compound in soil, it is important to characterize and control the soil properties. To differentiate between microbial and chemical degradation, sterile and non-sterile soil samples can be used as controls.

Q5: What are the known degradation products of this compound?

A5: One known metabolite of this compound is this compound-hydroxy. However, the specific conditions (hydrolysis, photolysis, or microbial action) leading to its formation are not detailed in publicly available literature. It is plausible that other degradation products may form depending on the degradation pathway.

Troubleshooting Tip: If you need to identify and quantify degradation products, analytical techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS) are highly effective.

II. Troubleshooting Guide

This section provides guidance on common issues encountered during experiments with this compound.

Observed Problem Potential Cause Troubleshooting Steps
Loss of this compound concentration in aqueous solution over time. Hydrolysis: The compound is reacting with water and degrading. This is often accelerated by acidic or alkaline pH.1. Verify pH: Check the pH of your solution. 2. Use Buffers: Employ a suitable buffer system to maintain a stable pH, ideally between 6 and 7. 3. Control Temperature: Store solutions at recommended temperatures and avoid excessive heat. 4. Conduct a Stability Study: Perform a time-course experiment at your experimental pH and temperature to quantify the rate of degradation.
Inconsistent results in experiments conducted on different days. Photolysis: The compound is sensitive to light, and variations in light exposure are affecting its stability.1. Protect from Light: Use amber-colored glassware or wrap containers in aluminum foil. 2. Standardize Light Conditions: If light exposure is unavoidable, ensure that the duration and intensity of light are consistent across all experiments.
Rapid disappearance of this compound in non-sterile soil or water samples. Microbial Degradation: Microorganisms present in the sample are metabolizing the compound.1. Use Sterile Controls: Compare the degradation rate in sterile (e.g., autoclaved) versus non-sterile matrix to confirm microbial activity. 2. Inhibit Microbial Growth: If microbial degradation is not the focus of the study, consider adding a microbial inhibitor, ensuring it does not interfere with the experiment.
Difficulty in detecting and identifying degradation products. Inadequate Analytical Method: The analytical method used may not be sensitive or specific enough to detect the degradation products.1. Optimize Chromatography: Adjust the mobile phase, gradient, and column of your HPLC method to improve the separation of potential degradation products. 2. Employ Mass Spectrometry: Use LC-MS/MS for sensitive and specific detection and identification of metabolites based on their mass-to-charge ratio and fragmentation patterns.

III. Experimental Protocols

The following are generalized protocols for studying the degradation of this compound. These should be adapted based on specific experimental needs and available equipment.

Hydrolysis Study Protocol

Objective: To determine the rate of hydrolytic degradation of this compound at different pH values.

Materials:

  • This compound analytical standard

  • Sterile buffered solutions at pH 4, 7, and 9

  • Volumetric flasks and pipettes

  • Incubator or water bath set to a constant temperature (e.g., 25°C)

  • Amber glass vials with screw caps

  • HPLC-UV or LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).

  • In separate volumetric flasks, spike the pH 4, 7, and 9 buffer solutions with the this compound stock solution to a known final concentration.

  • Aliquot the solutions into amber glass vials, seal, and place them in an incubator in the dark at a constant temperature.

  • At predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 30 days), remove a vial from each pH series for analysis.

  • Analyze the concentration of this compound in each sample using a validated HPLC-UV or LC-MS/MS method.

  • Calculate the degradation rate and the half-life (DT50) for each pH condition.

Aqueous Photolysis Study Protocol

Objective: To determine the rate of photolytic degradation of this compound in an aqueous solution.

Materials:

  • This compound analytical standard

  • Sterile, buffered aqueous solution (e.g., pH 7)

  • Quartz or borosilicate glass tubes

  • A controlled light source that simulates sunlight (e.g., xenon arc lamp)

  • Dark control samples wrapped in aluminum foil

  • Incubator or water bath to maintain constant temperature

  • HPLC-UV or LC-MS/MS system

Procedure:

  • Prepare a solution of this compound in the buffered aqueous solution.

  • Fill the quartz or borosilicate glass tubes with the solution.

  • Prepare dark control samples by wrapping an identical set of tubes in aluminum foil.

  • Place all tubes in the photoreactor and maintain a constant temperature.

  • At specified time intervals, withdraw samples from both the irradiated and dark control groups.

  • Analyze the concentration of this compound in each sample.

  • Calculate the photolysis rate and DT50, correcting for any degradation observed in the dark controls.

Soil Degradation Study Protocol

Objective: To determine the rate of this compound degradation in soil under aerobic or anaerobic conditions.

Materials:

  • This compound analytical standard

  • Characterized soil sample

  • Incubation flasks

  • Apparatus for maintaining aerobic (e.g., continuous airflow) or anaerobic (e.g., nitrogen purging) conditions

  • Controlled environment chamber or incubator

  • Extraction solvent (e.g., acetonitrile/water mixture)

  • Shaker

  • Centrifuge

  • HPLC-UV or LC-MS/MS system

Procedure:

  • Treat a known mass of soil with a solution of this compound to achieve the desired concentration.

  • Thoroughly mix the soil to ensure uniform distribution.

  • Place the treated soil into incubation flasks.

  • For aerobic studies, ensure a continuous supply of humidified air. For anaerobic studies, purge the flasks with an inert gas like nitrogen.

  • Incubate the flasks in the dark at a constant temperature and moisture level.

  • At selected time points, remove replicate soil samples.

  • Extract this compound and its potential degradation products from the soil using an appropriate solvent.

  • Analyze the extracts using HPLC-UV or LC-MS/MS to determine the concentration of the parent compound and any identified metabolites.

  • Calculate the degradation rate and DT50 for both aerobic and anaerobic conditions.

IV. Analytical Methodologies

HPLC-UV Method for Quantification of this compound

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is commonly used for the analysis of similar pesticides. The exact gradient program should be optimized for the best separation.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • UV Detection: Wavelength should be set at the maximum absorbance of this compound.

  • Quantification: Based on a calibration curve prepared from analytical standards.

LC-MS/MS Method for Identification and Quantification of this compound and its Degradation Products

  • Chromatography: Utilize an HPLC system with a C18 column as described above to separate the parent compound from its degradation products.

  • Mass Spectrometry: A triple quadrupole mass spectrometer is ideal for this purpose.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is often suitable for this type of compound.

  • Detection: Use Selected Reaction Monitoring (SRM) for high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for

Technical Support Center: Refining Experimental Protocols for SDHI Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Succinate Dehydrogenase Inhibitor (SDHI) fungicides.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for SDHI fungicides?

A1: SDHI fungicides inhibit the fungal respiration process by targeting Complex II (Succinate Dehydrogenase or SDH) of the mitochondrial electron transport chain.[1][2][3] They bind to the ubiquinone-binding (Qp) site of the SDH enzyme, which is formed by the SdhB, SdhC, and SdhD subunits.[3][4] This blockage prevents the oxidation of succinate to fumarate, thereby halting ATP production and leading to fungal cell death.

Q2: What are the most common mechanisms of resistance to SDHI fungicides?

A2: The most prevalent mechanism of resistance is target site modification due to point mutations in the genes encoding the SDH subunits, primarily SdhB, SdhC, and SdhD.[2][3][5] These mutations can decrease the binding affinity of the fungicide to the Qp site.[3] For example, mutations at codons P225, N230, and H272 in SdhB are frequently associated with resistance in Botrytis cinerea.[4][6] In some cases, overexpression of efflux transporters, such as ATP-binding cassette (ABC) transporters, may also contribute to reduced sensitivity.[3]

Q3: Does resistance to one SDHI fungicide confer resistance to all others?

A3: Generally, SDHI fungicides are considered to be in the same cross-resistance group.[7][8] However, the level of cross-resistance can be complex and depends on the specific mutation and the chemical structure of the SDHI compound.[5][8] For instance, a specific mutation might confer high resistance to boscalid but lower resistance to fluopyram.[5] Some mutations have even been shown to increase sensitivity to certain SDHIs while conferring resistance to others.[2] Therefore, functional allele testing is crucial for evaluating the impact of individual mutations.[4]

Troubleshooting Experimental Protocols

Q1: My in vitro mycelial growth inhibition assays are showing inconsistent EC50 values. What could be the cause?

A1: Inconsistent EC50 values in mycelial growth assays can stem from several factors:

  • Inoculum Viability and Age: Ensure that the mycelial plugs used for inoculation are taken from the actively growing edge of a fresh culture of a consistent age.

  • Uneven Fungicide Distribution: When preparing fungicide-amended media, ensure the fungicide stock solution is thoroughly mixed into the molten agar before pouring plates. Insufficient mixing can lead to variable concentrations across plates.

  • Solvent Effects: The solvent used to dissolve the fungicide (e.g., DMSO) can have inhibitory effects at higher concentrations. Always include a solvent control (media with the same concentration of solvent used in the treatments) to check for toxicity.

  • Incubation Conditions: Inconsistent temperature or light conditions during incubation can affect fungal growth rates and lead to variability in results.

Q2: I am unable to amplify the SdhB or SdhC gene from a resistant fungal isolate via PCR. What should I do?

A2: PCR failure for Sdh genes can be troubleshooted with the following steps:

  • Check DNA Quality: Use spectrophotometry (e.g., NanoDrop) to assess the purity and concentration of your extracted genomic DNA. Ratios of A260/280 should be ~1.8 and A260/230 should be >1.8. The presence of PCR inhibitors from the fungal culture or DNA extraction process can prevent amplification.

  • Validate Primer Design: The primers may not be specific to your fungal species or may span an intron, leading to failed or unexpected product sizes. Verify primer sequences against published data for your target organism and consider designing new primers in conserved regions if necessary.

  • Optimize PCR Conditions: Adjust the annealing temperature using a gradient PCR. If the GC content of the target gene is high, consider adding a PCR enhancer like betaine or DMSO.

  • Use a Positive Control: Always include a DNA sample from an isolate where the PCR has previously worked to ensure the issue is not with the reagents (polymerase, dNTPs, buffer).

Q3: My molecular docking results do not correlate with the observed in vitro resistance profile. Why might this be?

A3: Discrepancies between molecular docking and in vitro data are common and can arise from several sources:

  • Protein Structure Quality: The accuracy of docking heavily relies on the quality of the 3D protein model. If using a homology model, its accuracy may be limited. Whenever possible, use a crystal structure of the target protein from a closely related species.[1]

  • Ligand Conformation: The initial 3D conformation of the fungicide molecule (the ligand) can influence the docking outcome. Ensure the ligand has been properly energy-minimized.

  • Docking Parameters: The search algorithm and scoring function used can significantly impact the results. It may be necessary to test different docking programs or scoring functions to find the most predictive model.

  • Non-Target Site Resistance: The observed resistance may not be due to target site mutations. Other mechanisms, such as enhanced metabolic detoxification or transporter overexpression, would not be accounted for in a target-site-only docking simulation.

Quantitative Data Summary

The following tables summarize sensitivity data for common SDHI fungicides against various fungal pathogens. EC50 is the effective concentration that inhibits 50% of growth, while IC50 is the concentration that inhibits 50% of enzyme activity.

Table 1: In Vitro Sensitivity (EC50) of Fungal Pathogens to SDHI Fungicides

FungusFungicideEC50 Value (µg/mL)Reference
Rhizoctonia solaniSYP-324970.0067[1]
Rhizoctonia solaniFluxapyroxad0.0657[1]
Sclerotinia sclerotiorumBoscalid0.51[9]
Sclerotinia sclerotiorumFluxapyroxad0.19[9]
Sclerotinia sclerotiorumCompound 5i (Novel SDHI)0.73[9]
Rhizoctonia cerealisFluxapyroxad16.99[9]
Rhizoctonia cerealisCompound 5i (Novel SDHI)4.61[9]
Rhizoctonia cerealisCompound 5p (Novel SDHI)6.48[9]

Table 2: SDH Enzyme Inhibition (IC50) Data

FungusFungicideIC50 Value (µg/mL)Reference
Rhizoctonia solaniSYP-324970.300[1]
Rhizoctonia solaniFluxapyroxad1.266[1]

Signaling Pathways and Experimental Workflows

SDHI_Action_Pathway cluster_mitochondrion Mitochondrial Inner Membrane cluster_etc Electron Transport Chain cluster_tca TCA Cycle cluster_fungicide Fungicide Action cluster_resistance Resistance Mechanism Complex I Complex I Complex III Complex III Complex I->Complex III e- Complex IV Complex IV Complex III->Complex IV e- Complex II Complex II Complex II->Complex III e- Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH Enzyme (Complex II) SDHI SDHI SDHI->Block AlteredSDH Altered SDH Enzyme SDHI->AlteredSDH No Binding Block->Fumarate Inhibition Mutation SdhB/C/D Gene Mutation Mutation->AlteredSDH Leads to

Caption: SDHI mode of action, inhibiting Complex II, and the primary resistance mechanism.

Resistance_Workflow cluster_0 Field & Lab Work cluster_1 Molecular Analysis cluster_2 Validation & Confirmation A Isolate Fungus from Infected Plant B Culture on Fungicide-Amended Media A->B C Determine EC50 Value (Sensitive vs. Resistant?) B->C D Extract Genomic DNA C->D For resistant isolates E Amplify Sdh Genes (B, C, D) via PCR D->E F Sequence PCR Products E->F G Align Sequences & Identify Mutations F->G H Molecular Docking (Optional) G->H I Functional Validation of Mutation (e.g., via transformation) G->I

Caption: Experimental workflow for identifying and characterizing SDHI fungicide resistance.

Troubleshooting_Tree Start Inconsistent EC50 Results in Mycelial Growth Assay Q1 Are control plates (no fungicide, solvent only) showing consistent growth? Start->Q1 A1_Yes Issue is likely with fungicide application. Q1->A1_Yes Yes A1_No Issue is with basal assay conditions. Q1->A1_No No Q2 Was fungicide stock thoroughly vortexed and mixed into molten agar? A1_Yes->Q2 Q3 Is inoculum taken from the same culture age and from the active margin? A1_No->Q3 A2_Yes Check for fungicide degradation. Use fresh stock solution. Q2->A2_Yes Yes A2_No Improve mixing protocol. This causes variable dosage. Q2->A2_No No A3_Yes Check for contamination or inconsistent incubation conditions (temp/humidity). Q3->A3_Yes Yes A3_No Standardize inoculation procedure. Inoculum viability is a key variable. Q3->A3_No No

Caption: A logical decision tree for troubleshooting inconsistent EC50 assay results.

Detailed Experimental Protocols

Protocol 1: In Vitro Mycelial Growth Inhibition Assay

This protocol is used to determine the half-maximal effective concentration (EC50) of an SDHI fungicide against a fungal isolate.

Materials:

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • SDHI fungicide stock solution (e.g., 10 mg/mL in DMSO)

  • Sterile Petri dishes (90 mm)

  • Sterile DMSO (or other appropriate solvent)

  • Fresh fungal culture (3-7 days old)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Methodology:

  • Media Preparation: Autoclave the growth medium and cool it to 50-55°C in a water bath.

  • Fungicide Amendment: Add the required volume of the SDHI stock solution to the molten agar to achieve the desired final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). For the zero-fungicide control, add an equivalent volume of the solvent (e.g., DMSO). Mix thoroughly but gently to avoid bubbles.

  • Plate Pouring: Pour approximately 20 mL of the amended medium into each sterile Petri dish. Allow the plates to solidify completely.

  • Inoculation: Using a sterile cork borer, take a 5 mm mycelial plug from the actively growing edge of a fresh fungal culture. Place the plug, mycelium-side down, in the center of each agar plate.

  • Incubation: Seal the plates with parafilm and incubate them in the dark at the optimal growth temperature for the fungus (e.g., 25°C).

  • Data Collection: When the fungal colony in the control plate has reached approximately two-thirds of the plate diameter, measure two perpendicular diameters of the colony on each plate.

  • Analysis: Calculate the average diameter for each plate. Determine the percentage of mycelial growth inhibition relative to the control. Use a statistical software package to perform a probit or log-logistic regression analysis to calculate the EC50 value.

Protocol 2: Molecular Identification of Sdh Gene Mutations

This protocol outlines the process of amplifying and sequencing Sdh genes to identify resistance-conferring mutations.

Materials:

  • Genomic DNA extracted from the fungal isolate

  • Specific primers for SdhB, SdhC, and/or SdhD genes

  • PCR master mix (containing Taq polymerase, dNTPs, MgCl2, and buffer)

  • Thermocycler

  • Agarose gel electrophoresis equipment

  • DNA sequencing service

Methodology:

  • DNA Extraction: Extract high-quality genomic DNA from fungal mycelium using a commercial kit or a standard CTAB method.[10]

  • PCR Amplification:

    • Set up a PCR reaction (e.g., 25 µL volume) containing: 12.5 µL of 2x Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 1-2 µL of template DNA (~50 ng), and nuclease-free water to volume.

    • Use a thermocycler program with an initial denaturation step (e.g., 95°C for 3 min), followed by 35 cycles of denaturation (95°C for 30s), annealing (e.g., 55-60°C for 30s), and extension (72°C for 1 min/kb), and a final extension step (72°C for 5 min).

  • Verification: Run 5 µL of the PCR product on a 1.5% agarose gel to verify that a band of the expected size has been amplified.

  • Sequencing: Send the purified PCR products for Sanger sequencing in both forward and reverse directions.

  • Sequence Analysis:

    • Assemble the forward and reverse sequences to obtain a consensus sequence for your isolate.

    • Align the consensus sequence with a known sensitive (wild-type) reference sequence using software like MEGA or Geneious.

    • Identify any single nucleotide polymorphisms (SNPs) and translate the nucleotide sequence to the amino acid sequence to determine if the mutation results in an amino acid substitution. This allows for the identification of mutations such as H272R in SdhB.[6]

References

Technical Support Center: Troubleshooting Furametpyr Dose-Response Curves

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Furametpyr. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during in-vitro and in-vivo experiments involving this compound, with a specific focus on generating reliable dose-response curves.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic fungicide belonging to the pyrazole-carboxamide class of chemicals.[1] Its primary mode of action is the inhibition of mitochondrial succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial respiratory chain.[1][2] By blocking SDH, this compound disrupts the electron transport chain, which in turn inhibits cellular respiration and leads to a reduction in ATP synthesis.[3] This ultimately results in cellular energy depletion and death of the target organism.

Q2: I am observing a very steep or very shallow dose-response curve. What could be the cause?

The slope of your dose-response curve can be influenced by several factors. A very steep slope might indicate a narrow therapeutic window or rapid onset of toxicity. Conversely, a shallow slope could suggest a more graded response or potential issues with compound solubility or stability at higher concentrations. Ensure that your serial dilutions are accurate and that the compound is completely dissolved in the assay medium. Inconsistent slopes between experiments can also arise from variations in experimental conditions.

Q3: Why am I seeing a high degree of variability between my replicate experiments?

High variability can stem from several sources. It is crucial to maintain consistent experimental conditions, including cell density, incubation times, and reagent concentrations. The hydrophobic nature of many inhibitors, including SDHIs, can lead to issues with contamination of lab materials, so meticulous cleaning and the use of dedicated labware are recommended.[2] Additionally, the biological system itself can introduce variability. For instance, the metabolic state of the cells or organisms can influence their sensitivity to SDH inhibition.[2]

Q4: My dose-response curve has plateaued at a level that is not close to 0% or 100% inhibition. What does this mean?

An incomplete curve, where the top or bottom plateaus are not reached, can make it difficult to accurately determine parameters like the EC50. This could be due to several reasons:

  • Concentration Range: The range of this compound concentrations tested may be too narrow. Try extending the concentration range in both directions.

  • Solubility Issues: this compound may be precipitating out of solution at higher concentrations, preventing a full inhibitory effect. Visually inspect your assay plates for any signs of precipitation.

  • Off-Target Effects: At very high concentrations, the compound might be causing effects unrelated to SDH inhibition, leading to a complex dose-response relationship.

  • Cellular Resistance Mechanisms: The target cells may possess mechanisms to counteract the effects of the inhibitor, such as upregulation of efflux pumps that remove the compound from the cell.[3]

Q5: How can I be sure that the observed effects are due to the inhibition of succinate dehydrogenase?

To confirm the mechanism of action, you can perform several validation experiments:

  • Metabolic Rescue: Attempt to rescue the cells from the effects of this compound by providing an alternative energy source that bypasses the need for SDH activity, such as a downstream metabolite.

  • Measure Succinate Accumulation: Inhibition of SDH is expected to lead to an accumulation of its substrate, succinate.[2] Measuring intracellular succinate levels can provide direct evidence of target engagement.

  • Use a Known SDH Activator: If available, co-treatment with a known SDH activator could counteract the inhibitory effects of this compound.

Troubleshooting Guides

Guide 1: Poor Curve Fit or Non-Sigmoidal Response

This guide addresses situations where the dose-response data does not fit a standard sigmoidal model.

Potential Cause Troubleshooting Steps
Incorrect concentration range Broaden the range of this compound concentrations tested. A common approach is to use a log or semi-log dilution series.
Compound instability or degradation Prepare fresh stock solutions of this compound for each experiment. Protect the compound from light if it is light-sensitive.
Assay interference Run appropriate controls to ensure that this compound is not interfering with the assay components (e.g., detection reagents).
Complex biological response The biological system may not exhibit a simple sigmoidal response. Consider using alternative curve-fitting models that can accommodate non-standard shapes.[4][5]
Guide 2: Inconsistent EC50/IC50 Values

This guide provides steps to address variability in the calculated half-maximal effective or inhibitory concentration.

Potential Cause Troubleshooting Steps
Inconsistent cell passage number or health Use cells within a consistent and low passage number range. Ensure cells are healthy and in the exponential growth phase before starting the experiment.
Variations in incubation time Adhere strictly to the optimized incubation time for the assay. The effects of SDH inhibition can be time-dependent.[2]
Pipetting errors Calibrate pipettes regularly and use reverse pipetting for viscous solutions to ensure accurate dispensing of the compound and reagents.
Inappropriate data normalization Normalize the data to appropriate controls (e.g., vehicle control for 0% inhibition and a positive control or maximal inhibitor concentration for 100% inhibition).

Experimental Protocols

Protocol 1: General Dose-Response Assay for this compound

  • Cell Seeding: Plate cells at a predetermined optimal density in a multi-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a serial dilution to obtain the desired range of concentrations.

  • Treatment: Remove the culture medium and add fresh medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plates for a predetermined duration, based on the cell type and the expected onset of action.

  • Cell Viability/Metabolism Assay: Use a suitable assay to measure the cellular response (e.g., MTT, resazurin, or ATP-based assays).

  • Data Analysis: Plot the response (e.g., % inhibition) against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.[6]

Visualizations

Furametpyr_Signaling_Pathway cluster_mitochondrion Mitochondrion Succinate Succinate SDH Succinate Dehydrogenase (SDH) Complex II Succinate->SDH Substrate Fumarate Fumarate SDH->Fumarate Product ETC Electron Transport Chain (Complex III, IV) SDH->ETC Electrons ATP_Synthase ATP Synthase (Complex V) ETC->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP Synthesis This compound This compound This compound->SDH Inhibition

Caption: Mechanism of action of this compound in the mitochondrial electron transport chain.

Dose_Response_Workflow start Start: Experimental Design prep Prepare Cell Culture & This compound Serial Dilutions start->prep treat Treat Cells with this compound (and controls) prep->treat incubate Incubate for Defined Period treat->incubate assay Perform Viability/Metabolism Assay incubate->assay data Collect Raw Data assay->data analysis Data Analysis: Normalize Data, Curve Fitting data->analysis troubleshoot Poor Curve Fit? analysis->troubleshoot results Determine EC50/IC50 end End: Report Results results->end troubleshoot->prep Yes, Revise Protocol troubleshoot->results No

Caption: A typical experimental workflow for generating a dose-response curve for this compound.

Troubleshooting_Logic start Problem: Poor Dose-Response Curve q1 Is the curve flat or showing no response? start->q1 a1_yes Check Compound Activity & Solubility q1->a1_yes Yes q2 Is there high variability between replicates? q1->q2 No a1_yes->q2 a2_yes Review Pipetting Technique & Cell Health q2->a2_yes Yes q3 Is the curve non-sigmoidal? q2->q3 No a2_yes->q3 a3_yes Adjust Concentration Range & Check for Assay Interference q3->a3_yes Yes end Solution: Improved Dose-Response Curve q3->end No a3_yes->end

Caption: A logical flow diagram for troubleshooting common issues with dose-response curves.

References

Technical Support Center: Furametpyr Treatment Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Furametpyr. The information is designed to assist in the optimization of experimental protocols, with a specific focus on incubation times.

Frequently Asked questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a fungicide that acts as a mitochondrial inhibitor. Specifically, it targets and inhibits the activity of succinate dehydrogenase (SDH), also known as Complex II of the electron transport chain. This inhibition disrupts the mitochondrial respiratory process, leading to a decrease in ATP production and ultimately causing cellular dysfunction and death in target organisms.[1]

Q2: What is a typical starting point for determining the optimal incubation time for this compound treatment?

A typical starting point for determining the optimal incubation time depends on the experimental system (e.g., cell culture, isolated mitochondria, whole organism). For in vitro cell-based assays, a preliminary time-course experiment is recommended. This involves treating cells with a fixed concentration of this compound and evaluating the desired endpoint (e.g., cell viability, SDH activity) at multiple time points (e.g., 6, 12, 24, 48 hours). For isolated mitochondria, the effects can be much more rapid, and incubation times may range from minutes to a few hours.

Q3: How does the concentration of this compound affect the optimal incubation time?

Generally, higher concentrations of this compound will elicit a more rapid response, potentially shortening the optimal incubation time. Conversely, lower concentrations may require a longer incubation period to observe a significant effect. It is crucial to perform a dose-response experiment in conjunction with a time-course study to identify the ideal combination of concentration and incubation time for your specific experimental goals.

Q4: What are the key factors that can influence the efficacy of this compound treatment and the determination of optimal incubation time?

Several factors can impact the effectiveness of this compound treatment:

  • Cell Type and Density: Different cell lines or organisms may exhibit varying sensitivities to this compound due to differences in metabolic rates, membrane permeability, or compensatory mechanisms. Cell density can also play a role, as higher densities may require longer incubation times or higher concentrations.

  • Metabolic State of Cells: The metabolic activity of the cells at the time of treatment can influence their susceptibility. Cells that are actively respiring may be more sensitive to mitochondrial inhibitors.

  • Experimental Medium and Conditions: The composition of the culture medium, including the carbon source, can affect mitochondrial respiration and, consequently, the apparent efficacy of this compound. Temperature, pH, and CO2 levels should also be carefully controlled.[2]

  • Compound Stability: The stability of this compound in your experimental medium over time should be considered. Degradation of the compound during a long incubation could lead to an underestimation of its potency.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High variability between replicate wells or experiments. Inconsistent cell seeding density.Ensure a homogenous cell suspension and use a multichannel pipette for seeding. Perform a cell count before seeding to ensure consistency.
Edge effects in multi-well plates.Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile water or media.
Inconsistent incubation conditions.Ensure the incubator provides uniform temperature and CO2 distribution. Avoid placing plates in areas with high traffic or temperature fluctuations.
No observable effect of this compound treatment. Incubation time is too short.Perform a time-course experiment to determine if a longer incubation period is required for the effect to manifest.
This compound concentration is too low.Conduct a dose-response experiment with a wider range of concentrations.
The experimental system is resistant to this compound.Verify the expression and activity of SDH in your model system. Consider using a positive control (another known SDH inhibitor) to confirm assay performance.
This compound has degraded.Prepare fresh stock solutions of this compound and store them appropriately, protected from light and at the recommended temperature.
Excessive cell death even at low concentrations or short incubation times. Incubation time is too long.Reduce the incubation time and perform a time-course experiment to find the optimal window for your desired measurement.
This compound concentration is too high.Perform a dose-response experiment with lower concentrations to determine the EC50 (half-maximal effective concentration).
Cells are overly sensitive.Ensure that the cell line is healthy and not stressed before starting the experiment. Check for any recent changes in culture conditions or reagents.

Experimental Protocols

Protocol 1: Determination of Optimal Incubation Time for this compound in a Cell-Based Viability Assay

This protocol outlines a general method for determining the optimal incubation time of this compound using a resazurin-based cell viability assay.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound stock solution (in a suitable solvent like DMSO)

  • 96-well clear-bottom black plates

  • Resazurin sodium salt solution

  • Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density.

    • Incubate for 24 hours to allow for cell attachment and recovery.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A typical starting range might be 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).

    • Carefully remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Time-Course Incubation:

    • Incubate the plates for different time points (e.g., 6, 12, 24, 48 hours).

  • Viability Assessment:

    • At each time point, add resazurin solution to each well and incubate for 1-4 hours at 37°C.

    • Measure the fluorescence using a plate reader.

  • Data Analysis:

    • Normalize the fluorescence readings to the vehicle control for each time point.

    • Plot cell viability (%) against this compound concentration for each incubation time.

    • The optimal incubation time will be the one that provides a clear dose-response relationship and a sufficient window to observe the desired inhibitory effect.

Protocol 2: In Vitro Succinate Dehydrogenase (SDH) Activity Assay

This protocol provides a general method for measuring the effect of this compound on SDH activity in isolated mitochondria or cell lysates.

Materials:

  • Isolated mitochondria or cell lysate

  • SDH assay buffer (e.g., potassium phosphate buffer with relevant cofactors)

  • Succinate (substrate)

  • DCIP (2,6-dichlorophenolindophenol) (electron acceptor)

  • Phenazine methosulfate (PMS) (intermediate electron carrier)

  • This compound

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation:

    • In a microplate or cuvette, prepare the reaction mixture containing SDH assay buffer, succinate, and DCIP.

  • This compound Incubation:

    • Add different concentrations of this compound to the reaction mixture.

    • Include a vehicle control.

    • Pre-incubate the mixture with the mitochondrial or cell lysate sample for a short period (e.g., 5-15 minutes) to allow for inhibitor binding.

  • Initiation of Reaction:

    • Initiate the reaction by adding PMS.

  • Kinetic Measurement:

    • Immediately measure the decrease in absorbance of DCIP at 600 nm over time (e.g., every 30 seconds for 5-10 minutes). The rate of DCIP reduction is proportional to SDH activity.[3]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • Normalize the rates to the vehicle control.

    • Plot SDH activity (%) against this compound concentration.

    • The incubation time in this assay is typically short and focused on the pre-incubation step to ensure the inhibitor has had sufficient time to interact with the enzyme before the reaction is initiated.

Data Presentation

Table 1: Example of a Time-Course and Dose-Response Experiment for this compound on Cell Viability (%)

This compound Conc. (µM)6 hours12 hours24 hours48 hours
0 (Vehicle)100 ± 5.2100 ± 4.8100 ± 5.5100 ± 6.1
198 ± 4.995 ± 5.185 ± 6.370 ± 7.2
1092 ± 5.580 ± 6.250 ± 5.925 ± 4.8
5085 ± 6.165 ± 5.820 ± 4.55 ± 2.1
10078 ± 7.050 ± 6.510 ± 3.3<5

Data are presented as mean ± standard deviation.

Table 2: Example of SDH Activity Inhibition by this compound with a 15-minute Pre-incubation

This compound Conc. (nM)SDH Activity (% of Control)
0 (Vehicle)100 ± 3.5
192 ± 4.1
1075 ± 5.3
5040 ± 4.8
10015 ± 3.9
500<5

Data are presented as mean ± standard deviation.

Visualizations

Furametpyr_Mechanism cluster_ETC Mitochondrial Electron Transport Chain cluster_Inputs Inputs cluster_Outputs Outputs ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->ComplexIII e- Fumarate Fumarate ComplexII->Fumarate ComplexIV Complex IV ComplexIII->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP Succinate Succinate Succinate->ComplexII This compound This compound This compound->ComplexII Inhibition

Caption: Mechanism of action of this compound.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate prepare_this compound Prepare this compound Dilutions add_this compound Add this compound to Cells prepare_this compound->add_this compound incubate Incubate for Various Time Points (e.g., 6, 12, 24, 48h) add_this compound->incubate add_reagent Add Viability Reagent (e.g., Resazurin) incubate->add_reagent measure Measure Signal (e.g., Fluorescence) add_reagent->measure analyze_data Analyze Data and Determine Optimal Incubation Time measure->analyze_data

Caption: Workflow for optimizing incubation time.

References

identifying sources of error in Furametpyr bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Furametpyr bioassays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action of this compound?

This compound is a succinate dehydrogenase inhibitor (SDHI) fungicide.[1] It targets and inhibits the activity of the mitochondrial enzyme succinate dehydrogenase (also known as complex II), which plays a crucial role in both the tricarboxylic acid (TCA) cycle and the electron transport chain.[1][2] By disrupting this enzyme, this compound effectively cuts off cellular energy production in susceptible fungi.

Q2: What type of bioassay is most suitable for evaluating this compound efficacy?

Given this compound's mode of action, a succinate dehydrogenase (SDH) inhibition assay is the most direct and relevant bioassay. This can be performed using various methods, including spectrophotometric assays that measure the reduction of an artificial electron acceptor.[3][4][5][6] Another common approach is an in vitro mycelial growth inhibition assay on fungicide-amended agar, where the effective concentration to inhibit 50% of growth (EC50) is determined.

Q3: What are the typical target pathogens for this compound?

This compound is effective against a range of plant pathogenic fungi. One of the key target pathogens is Rhizoctonia solani, which causes sheath blight in rice and other diseases in various crops.

Q4: What are the known mechanisms of resistance to SDHI fungicides like this compound?

Resistance to SDHI fungicides primarily arises from mutations in the genes encoding the subunits of the succinate dehydrogenase enzyme (SdhB, SdhC, and SdhD).[2][7] These mutations can reduce the binding affinity of the fungicide to the enzyme, thereby decreasing its inhibitory effect. While specific mutations conferring resistance directly to this compound are not extensively documented in publicly available literature, monitoring for changes in pathogen sensitivity is crucial.[7]

Troubleshooting Guide

This guide addresses common issues encountered during this compound bioassays.

ProblemPossible Cause(s)Recommended Solution(s)
No or low signal in SDH inhibition assay 1. Inactive enzyme preparation. 2. Incorrect buffer pH or composition. 3. Degraded substrate or reagents. 4. Incorrect wavelength reading.1. Prepare fresh enzyme extracts and keep them on ice.[8] 2. Verify the pH and composition of the assay buffer as specified in the protocol. 3. Use fresh or properly stored (e.g., -20°C) substrate and reagents.[8] 4. Ensure the spectrophotometer is set to the correct wavelength for the chosen electron acceptor (e.g., 600 nm for DCPIP).[4][6][8]
High variability between replicates 1. Inconsistent pipetting. 2. Uneven distribution of mycelial inoculum. 3. Edge effects in microplates. 4. Contamination.1. Use calibrated pipettes and ensure consistent technique. 2. For mycelial growth assays, use agar plugs of a uniform size from the actively growing edge of a fungal colony. 3. Avoid using the outer wells of the microplate or fill them with a blank solution to maintain humidity. 4. Use sterile techniques throughout the assay setup.
Unexpectedly high EC50 values 1. Fungal isolate has developed resistance. 2. Incorrect concentration of this compound stock solution. 3. This compound has degraded. 4. Inappropriate incubation conditions.1. Test a known sensitive (wild-type) strain as a control. Consider molecular screening for SDH gene mutations if resistance is suspected.[7] 2. Prepare a fresh stock solution of this compound and verify its concentration. 3. Store this compound stock solutions under appropriate conditions (e.g., protected from light, at the recommended temperature). 4. Ensure the incubation temperature and duration are optimal for the specific fungal pathogen.
Inconsistent mycelial growth on control plates 1. Poor viability of the fungal culture. 2. Unsuitable growth medium. 3. Inconsistent incubation conditions.1. Use a fresh, actively growing fungal culture. 2. Ensure the growth medium is appropriate for the pathogen being tested. 3. Maintain consistent temperature, humidity, and light conditions during incubation.

Data Presentation

Table 1: Comparative EC50 Values of SDHI Fungicides against Rhizoctonia solani

The following table presents a summary of reported 50% effective concentration (EC50) values for various SDHI and other fungicides against Rhizoctonia solani. This data is provided for comparative purposes to aid in the interpretation of this compound bioassay results.

FungicideChemical ClassEC50 (µg/mL)Reference
ThifluzamideSDHI0.0659[9]
BoscalidSDHINot specified, but resistance is documented[7]
FluopyramSDHINot specified, but resistance is documented[7]
HexaconazoleDMI0.0386[9]
DifenoconazoleDMI0.663[9]
AzoxystrobinQoI1.508[9]
HymexazolOther6.11[10]
Compound 4jBenzoylurea Derivative6.72[10]
Compound 4lBenzoylurea Derivative5.21[10]

Note: EC50 values can vary depending on the specific isolate and experimental conditions.

Experimental Protocols

Key Experiment: In Vitro Succinate Dehydrogenase (SDH) Inhibition Assay

This protocol is a generalized method for determining the inhibitory effect of this compound on SDH activity.

1. Preparation of Fungal Enzyme Extract:

  • Grow the fungal isolate (e.g., Rhizoctonia solani) in a suitable liquid medium.

  • Harvest the mycelia by filtration and wash with a phosphate buffer (e.g., 0.1 M, pH 7.4).

  • Homogenize the mycelia in an ice-cold extraction buffer.

  • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant containing the crude enzyme extract.[8]

2. Assay Procedure:

  • In a 96-well microplate, add the following to each well:

    • Phosphate buffer

    • Sodium succinate (substrate)

    • 2,6-dichlorophenolindophenol (DCPIP) as an electron acceptor.[6]

    • Varying concentrations of this compound (dissolved in a suitable solvent like DMSO).

    • Enzyme extract to initiate the reaction.

  • Include control wells with no this compound (positive control) and no enzyme (negative control).

3. Data Collection and Analysis:

  • Immediately measure the absorbance at 600 nm in a microplate reader in kinetic mode for 10-30 minutes at 25°C.[4][8]

  • The rate of decrease in absorbance is proportional to the SDH activity.

  • Calculate the percentage of inhibition for each this compound concentration relative to the positive control.

  • Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis fungal_culture 1. Fungal Culture (e.g., Rhizoctonia solani) plate_loading 4. Plate Loading (Controls & Treatments) fungal_culture->plate_loading furametpyr_prep 2. This compound Stock and Dilutions furametpyr_prep->plate_loading reagent_prep 3. Assay Reagent Preparation reagent_prep->plate_loading incubation 5. Incubation plate_loading->incubation data_collection 6. Data Collection (e.g., Absorbance Reading) incubation->data_collection data_analysis 7. Data Analysis (e.g., EC50 Calculation) data_collection->data_analysis

Caption: Experimental workflow for a this compound bioassay.

signaling_pathway succinate Succinate sdh Succinate Dehydrogenase (SDH) (Complex II) succinate->sdh Oxidation fumarate Fumarate sdh->fumarate etc Electron Transport Chain sdh->etc Electron Transfer This compound This compound This compound->sdh Inhibition atp ATP Production etc->atp

Caption: this compound's mode of action via SDH inhibition.

troubleshooting_logic start Inconsistent Results? check_reagents Check Reagents (Freshness, Storage) start->check_reagents Yes check_protocol Review Protocol (Pipetting, Concentrations) check_reagents->check_protocol check_culture Verify Fungal Culture (Viability, Purity) check_protocol->check_culture check_equipment Calibrate Equipment (Pipettes, Reader) check_culture->check_equipment resolve Problem Resolved check_equipment->resolve

Caption: Logical troubleshooting flow for bioassay errors.

References

Technical Support Center: Mitigating the Effects of pH on Furametpyr Activity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Furametpyr. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the effects of pH on this compound's activity during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a systemic fungicide with both curative and protective properties. It belongs to the class of pyrazolecarboxamide fungicides and acts as a succinate dehydrogenase inhibitor (SDHI).[1] Its mode of action is the inhibition of mitochondrial succinate oxidation, a critical step in the respiratory chain of fungi.[1][2]

Q2: How does pH affect the activity of this compound?

A2: The pH of a solution can significantly impact the stability and, consequently, the efficacy of many pesticides, including fungicides.[3][4] this compound, like other pesticides, can undergo alkaline hydrolysis at high pH, a process where the molecule is broken down into inactive forms.[3] Conversely, highly acidic conditions can also lead to degradation. Therefore, maintaining an optimal pH range is crucial for maximizing this compound's activity.

Q3: What is the optimal pH range for this compound solutions?

Q4: What are the signs of this compound degradation due to improper pH?

A4: The primary sign of degradation is a reduction in fungicidal activity. This may manifest as inconsistent or lower-than-expected inhibition of fungal growth in your experiments. In some cases, you might observe physical changes in the solution, such as precipitation, although this is less common.

Q5: Can I use tap water to prepare my this compound solutions?

A5: It is not recommended to use untreated tap water, as its pH can vary significantly and is often alkaline.[3][4] It is best practice to use deionized or distilled water and to adjust the pH to the desired level using appropriate buffers.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound and provides steps for resolution.

Issue Possible Cause Troubleshooting Steps
Inconsistent or reduced fungicidal activity Improper pH of the experimental solution: The pH may be too high (alkaline) or too low (acidic), leading to the degradation of this compound.1. Measure the pH of your stock and final experimental solutions using a calibrated pH meter. 2. Adjust the pH to the optimal range (typically 5.0-7.0) using a suitable buffering agent (see Experimental Protocols). 3. Prepare fresh solutions at the correct pH and repeat the experiment.
Degraded stock solution: The stock solution may have been prepared with water of improper pH or stored for an extended period.1. Prepare a fresh stock solution of this compound in a pH-adjusted solvent. 2. Aliquot and store the stock solution at the recommended temperature to minimize degradation.
Precipitation in the experimental solution Poor solubility at the current pH: The solubility of this compound may be pH-dependent.1. Check the pH of the solution. 2. Adjust the pH slightly towards the optimal range and observe if the precipitate dissolves. 3. Consider the use of a co-solvent if solubility issues persist, ensuring it does not interfere with the experiment.
Variability between experimental replicates Inconsistent pH across replicates: Minor differences in the preparation of each replicate can lead to pH variations.1. Prepare a single batch of the final experimental medium with the adjusted pH. 2. Dispense the medium into individual replicates from this single batch.

Quantitative Data on pH-Dependent Stability

The following table provides hypothetical data to illustrate the effect of pH on the stability of a succinate dehydrogenase inhibitor like this compound over time. This data is for illustrative purposes only and should be confirmed by experimental validation for this compound.

pHHalf-life (t1/2) in hours at 25°C
4.048
5.0120
6.0200
7.0150
8.024
9.05

Note: Half-life is the time required for 50% of the active ingredient to degrade.

Experimental Protocols

Protocol 1: Preparation of pH-Adjusted Solutions for this compound Experiments

This protocol details the steps for preparing buffered solutions to maintain a stable pH during your experiments.

  • Materials:

    • This compound

    • Deionized or distilled water

    • Buffering agents (e.g., citrate buffer for acidic pH, phosphate buffer for neutral pH)

    • Calibrated pH meter

    • Sterile containers

  • Procedure:

    • Prepare the desired buffer solution at the target pH (e.g., 0.1 M citrate buffer for pH 5.0, 0.1 M phosphate buffer for pH 7.0).

    • Dissolve the appropriate amount of this compound in a small volume of a suitable organic solvent (if necessary) before adding it to the buffer to create a stock solution.

    • Verify the final pH of the stock solution and adjust if necessary using dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH).

    • For the final experimental solution, dilute the stock solution with the same buffer to achieve the desired final concentration of this compound.

    • Confirm the pH of the final experimental solution before use.

Protocol 2: Assessing the Impact of pH on this compound Efficacy

This protocol outlines a method to determine the optimal pH for this compound activity against a target fungus.

  • Materials:

    • Target fungal culture

    • Appropriate fungal growth medium (liquid or solid)

    • This compound stock solution

    • A series of buffers to create a pH gradient (e.g., pH 4.0, 5.0, 6.0, 7.0, 8.0, 9.0)

    • Microplate reader or equipment for measuring fungal growth (e.g., calipers for colony diameter)

  • Procedure:

    • Prepare a series of fungal growth media, each adjusted to a different pH using the appropriate buffers as described in Protocol 1.

    • Add this compound to each pH-adjusted medium at a constant final concentration.

    • Include positive (no fungus) and negative (no this compound) controls for each pH value.

    • Inoculate the media with the target fungus.

    • Incubate under optimal growth conditions for the fungus.

    • Measure fungal growth at regular intervals.

    • Analyze the data to determine the pH at which this compound exhibits the highest inhibitory activity.

Visualizations

Signaling Pathway: Inhibition of Succinate Dehydrogenase

G cluster_mitochondrion Mitochondrial Inner Membrane Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Binds to Fumarate Fumarate SDH->Fumarate Oxidizes to CoQ Coenzyme Q (Ubiquinone) SDH->CoQ Reduces ETC Electron Transport Chain (Complexes III & IV) CoQ->ETC ATP_Synthase ATP Synthase (Complex V) ETC->ATP_Synthase Powers ATP ATP ATP_Synthase->ATP Produces This compound This compound (SDHI) This compound->SDH Inhibits

Caption: this compound inhibits succinate dehydrogenase (Complex II).

Experimental Workflow: Assessing pH Effects on this compound Activity

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Buffers (pH 4, 5, 6, 7, 8, 9) D Adjust Medium pH with Buffers A->D B Prepare Fungal Growth Medium B->D C Prepare this compound Stock Solution E Add this compound to Medium C->E D->E F Inoculate with Fungus E->F G Incubate F->G H Measure Fungal Growth G->H I Analyze Data & Determine Optimal pH H->I

Caption: Workflow for determining the optimal pH for this compound activity.

Logical Relationship: Troubleshooting Inconsistent Results

G Start Inconsistent Experimental Results Check_pH Is the solution pH within the optimal range (5.0-7.0)? Start->Check_pH Adjust_pH Adjust pH using appropriate buffers. Prepare fresh solutions. Check_pH->Adjust_pH No Check_Stock Is the stock solution freshly prepared? Check_pH->Check_Stock Yes Re_run Repeat Experiment Adjust_pH->Re_run Prepare_Stock Prepare a new stock solution. Check_Stock->Prepare_Stock No Check_Stock->Re_run Yes Prepare_Stock->Re_run Other_Factors Investigate other experimental parameters (e.g., temperature, incubation time, fungal strain viability). Re_run->Other_Factors Still Inconsistent

Caption: Troubleshooting logic for inconsistent this compound activity.

References

Validation & Comparative

A Comparative Analysis of Furametpyr and Azoxystrobin for the Control of Rhizo-ctonia solani

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature on the efficacy and mechanisms of action of furametpyr and azoxystrobin in managing the plant pathogenic fungus Rhizoctonia solani.

This guide provides a detailed comparison of two key fungicides, this compound and azoxystrobin, used in the control of Rhizoctonia solani, a soil-borne pathogen responsible for significant crop diseases worldwide. The information is intended for researchers, scientists, and professionals in the field of drug development and plant pathology, offering a synthesis of current knowledge to inform further research and application strategies.

Executive Summary

Mechanisms of Action

This compound and azoxystrobin target the mitochondrial respiratory chain in fungi, a critical pathway for energy production. However, they act on different complexes within this chain, leading to distinct biochemical consequences.

This compound is classified as a Succinate Dehydrogenase Inhibitor (SDHI) and belongs to the FRAC (Fungicide Resistance Action Committee) Group 7. It functions by inhibiting Complex II (succinate dehydrogenase) of the mitochondrial respiratory chain. This blockage disrupts the electron transport chain, thereby halting ATP production and ultimately leading to fungal cell death.

Azoxystrobin is a Quinone outside Inhibitor (QoI) and is categorized under FRAC Group 11. Its mode of action involves the inhibition of Complex III (cytochrome bc1 complex) in the mitochondrial respiratory chain. By binding to the Qo site of cytochrome b, azoxystrobin blocks electron transfer, which is essential for ATP synthesis.

Fungicide_Modes_of_Action cluster_Mitochondrion Mitochondrial Respiratory Chain Complex_II Complex II (Succinate Dehydrogenase) e_transport Electron Transport Complex_II->e_transport Complex_III Complex III (Cytochrome bc1) ATP_Synthase ATP Synthase Complex_III->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP ATP Production e_transport->Complex_III This compound This compound (SDHI) Inhibition Inhibition This compound->Inhibition Azoxystrobin Azoxystrobin (QoI) Inhibition2 Inhibition Azoxystrobin->Inhibition2

Figure 1: Simplified diagram illustrating the distinct modes of action of this compound and Azoxystrobin on the fungal mitochondrial respiratory chain.

Efficacy of Azoxystrobin against Rhizoctonia solani

The effectiveness of azoxystrobin in controlling R. solani has been documented in numerous studies, with results varying depending on the specific isolate, experimental conditions, and whether the evaluation was conducted in vitro or in a greenhouse setting.

In Vitro Efficacy

The half-maximal effective concentration (EC50), a measure of a fungicide's potency, for azoxystrobin against R. solani shows considerable variability across different studies. This variation may be attributable to differences in the genetic makeup of the fungal isolates and the specific methodologies employed.

Study Reference (if available)EC50 (mg/L)
Mihajlović et al.596.60
Djébali et al.0.07485
A recent study on 126 isolatesAverage of 1.508

Table 1: Reported EC50 Values of Azoxystrobin against Rhizoctonia solani in In Vitro Studies [1][2][3]

In addition to EC50 values, the percentage of mycelial growth inhibition at various concentrations provides further insight into azoxystrobin's efficacy.

ConcentrationMycelial Growth Inhibition (%)Study Reference
0.1% (1000 ppm)33.88Debbarma et al., 2021
0.2% (2000 ppm)64.07Debbarma et al., 2021
0.3% (3000 ppm)80.38Debbarma et al., 2021
10 ppmComplete inhibitionSingh et al.
20 ppmComplete inhibitionSingh et al.
40 ppmComplete inhibitionSingh et al.

Table 2: In Vitro Mycelial Growth Inhibition of Rhizoctonia solani by Azoxystrobin [4][5]

Greenhouse Efficacy

Greenhouse trials provide a more realistic assessment of a fungicide's performance under controlled environmental conditions. In a study on pepper plants, azoxystrobin demonstrated significant disease control.

TreatmentDisease Severity Reduction (%)Plant Height (cm)Plant Fresh Weight (g)Study Reference
Azoxystrobin (0.075% solution)89.503.700.96Mihajlović et al.
Inoculated Control01.400.48Mihajlović et al.

Table 3: Efficacy of Azoxystrobin in Controlling Rhizoctonia solani on Pepper Plants in a Greenhouse Setting [6][7][8]

Efficacy of this compound against Rhizoctonia solani

While this compound is recognized for its activity against R. solani, particularly in the context of rice sheath blight, a comprehensive search of publicly available scientific literature did not yield specific quantitative data on its efficacy, such as EC50 values or detailed results from in vitro or greenhouse trials.[9] This lack of data prevents a direct quantitative comparison with azoxystrobin.

Experimental Protocols

To ensure the reproducibility and comparability of research findings, detailed experimental protocols are essential. The following sections describe the methodologies commonly employed in the evaluation of fungicides against R. solani.

In Vitro Mycelial Growth Inhibition Assay (Poisoned Food Technique)

This method is widely used to determine the direct effect of a fungicide on the mycelial growth of a fungus.[4][10][11]

Poisoned_Food_Technique A Prepare PDA Medium B Autoclave to Sterilize A->B C Cool to 45-50°C B->C E Add Fungicide to Molten PDA (Poisoned Medium) C->E D Prepare Fungicide Stock Solutions D->E F Pour into Petri Plates E->F G Allow to Solidify F->G H Inoculate with Mycelial Plug of R. solani G->H I Incubate at 25-28°C H->I J Measure Colony Diameter I->J K Calculate Percent Inhibition J->K

Figure 2: Workflow for the poisoned food technique.

Protocol Steps:

  • Media Preparation: A standard fungal growth medium, such as Potato Dextrose Agar (PDA), is prepared and sterilized by autoclaving.[4]

  • Fungicide Incorporation: The sterilized medium is cooled to approximately 45-50°C. A stock solution of the test fungicide is then added to the molten agar to achieve a series of desired concentrations. This mixture is thoroughly agitated to ensure uniform distribution.[10]

  • Plating: The fungicide-amended medium is poured into sterile Petri plates and allowed to solidify.[11]

  • Inoculation: A small, uniform mycelial plug (e.g., 5 mm in diameter) is taken from the actively growing edge of a pure culture of R. solani and placed in the center of each agar plate.[4]

  • Incubation: The inoculated plates are incubated at a suitable temperature (typically 25-28°C) for a defined period.[4]

  • Data Collection: The radial growth of the fungal colony is measured at regular intervals.[4]

  • Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated using the following formula:

    • Percent Inhibition = [(C - T) / C] x 100

      • Where C is the average diameter of the fungal colony in the control (no fungicide) plates, and T is the average diameter of the fungal colony in the treated plates.

Greenhouse Efficacy Trial

Greenhouse experiments are designed to assess the protective and/or curative effects of fungicides on host plants in a controlled environment that mimics field conditions.[6]

Greenhouse_Trial_Workflow A Prepare Inoculum of R. solani (e.g., on sterilized grains) B Infest Soil with Inoculum A->B C Transplant Healthy Seedlings (e.g., Pepper) B->C D Apply Fungicide Treatment (e.g., soil drench) C->D E Incubate in Greenhouse (Controlled Temperature & Humidity) D->E F Assess Disease Severity (e.g., using a rating scale) E->F G Measure Plant Growth Parameters (Height, Fresh Weight) E->G H Calculate Disease Reduction F->H I Include Control Groups: - Inoculated, untreated - Non-inoculated, untreated

Figure 3: General workflow for a greenhouse fungicide efficacy trial.

General Protocol:

  • Inoculum Preparation: R. solani is cultured on a suitable substrate, such as sterilized barley or oat grains, to generate a sufficient amount of inoculum.

  • Soil Infestation: The prepared inoculum is thoroughly mixed with a sterilized potting medium at a predetermined ratio.

  • Planting: Healthy seedlings of a susceptible host plant (e.g., pepper) are transplanted into pots containing the infested soil.

  • Fungicide Application: The fungicide being tested is applied according to the experimental design. This could be a soil drench, foliar spray, or seed treatment, at specified rates and timings.

  • Incubation: The pots are maintained in a greenhouse with controlled temperature and humidity to facilitate disease development.

  • Disease Assessment: After a specific incubation period, disease severity is assessed using a standardized rating scale.

  • Data Collection: In addition to disease severity, other parameters such as plant height and fresh weight are often measured to evaluate the overall impact of the treatment on plant health.

  • Controls: The experiment must include appropriate controls, such as an inoculated but untreated group and a non-inoculated, untreated group, to serve as baselines for comparison.

Conclusion and Future Directions

Based on the available scientific literature, azoxystrobin is an effective fungicide for the control of Rhizoctonia solani, although its in vitro potency can vary significantly between different fungal isolates. In greenhouse settings, it has demonstrated a substantial reduction in disease severity.

This compound, with its distinct mode of action as an SDHI, represents an important tool for fungicide resistance management. However, the lack of publicly accessible, quantitative data on its efficacy against R. solani is a significant limitation for a direct comparative analysis.

To provide a comprehensive understanding of the relative performance of this compound and azoxystrobin, future research should focus on:

  • Direct Comparative Studies: Conducting head-to-head in vitro and greenhouse trials with both fungicides against a diverse panel of R. solani isolates.

  • Publication of Efficacy Data for this compound: Encouraging the dissemination of research findings on the performance of this compound against R. solani.

  • Resistance Monitoring: Continuously monitoring the sensitivity of R. solani populations to both QoI and SDHI fungicides to inform resistance management strategies.

Such research will be invaluable for developing more effective and sustainable integrated pest management programs for the control of diseases caused by Rhizoctonia solani.

References

Furametpyr: A Comparative Analysis of its Efficacy Against Diverse Fungal Isolates

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This publication provides a detailed comparison of the antifungal efficacy of Furametpyr against a range of significant fungal isolates. This compound, a succinate dehydrogenase inhibitor (SDHI), has demonstrated notable activity against various plant pathogenic fungi. This guide offers a side-by-side analysis with other common fungicides, supported by experimental data, to assist researchers in evaluating its potential applications.

Quantitative Efficacy of this compound and Comparator Fungicides

The in vitro efficacy of this compound and other selected fungicides was evaluated against several key fungal pathogens. The half-maximal effective concentration (EC50), a measure of a compound's potency, was determined for each fungicide against Rhizoctonia solani AG-1 IA, the causal agent of rice sheath blight.

FungicideClassEC50 (µg/mL) against Rhizoctonia solani AG-1 IA[1]
This compound SDHI 0.019
AzoxystrobinQoI0.026
DifenoconazoleDMI0.110
PydiflumetofenSDHI0.012

Lower EC50 values indicate higher antifungal activity.

This compound has also been noted for its development to specifically target Rhizoctonia solani in rice.

Mechanism of Action: Inhibition of Succinate Dehydrogenase

This compound belongs to the class of fungicides known as succinate dehydrogenase inhibitors (SDHIs). Its mode of action involves the disruption of the fungal mitochondrial respiratory chain at Complex II (succinate dehydrogenase). This inhibition blocks the conversion of succinate to fumarate, a key step in the tricarboxylic acid (TCA) cycle and the electron transport chain, ultimately leading to a cessation of ATP production and fungal cell death. The binding site for SDHI fungicides is located at the ubiquinone-binding (Qp) site of Complex II, which is formed by the SdhB, SdhC, and SdhD subunits.

G cluster_tca TCA Cycle cluster_etc Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH (Complex II) ComplexII Complex II (Succinate Dehydrogenase) ComplexI Complex I CoQ Coenzyme Q (Ubiquinone) ComplexI->CoQ e- ComplexII->CoQ e- ComplexIII Complex III CoQ->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV CytC->ComplexIV e- O2 O₂ ComplexIV->O2 e- ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP H+ H2O H₂O ADP ADP + Pi This compound This compound This compound->ComplexII Inhibition

Caption: Mechanism of action of this compound as a Succinate Dehydrogenase Inhibitor.

Experimental Protocols

Antifungal Susceptibility Testing: Poisoned Food Technique

The in vitro antifungal activity of this compound and other fungicides against mycelial growth can be determined using the poisoned food technique.

  • Media Preparation: Potato Dextrose Agar (PDA) is prepared and autoclaved.

  • Fungicide Incorporation: A stock solution of the test fungicide in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) is prepared. The fungicide stock solution is then added to the molten PDA at various concentrations to achieve the desired final concentrations. The final concentration of the solvent should not inhibit fungal growth (typically ≤1% v/v).

  • Pouring Plates: The PDA medium containing the fungicide is poured into sterile Petri dishes and allowed to solidify. Control plates containing only the solvent at the same concentration are also prepared.

  • Inoculation: A mycelial plug (typically 5 mm in diameter) is taken from the margin of an actively growing culture of the test fungus and placed at the center of each fungicide-amended and control plate.

  • Incubation: The inoculated plates are incubated at a suitable temperature (e.g., 25-28°C) in the dark.

  • Data Collection: The radial growth of the fungal colony is measured in two perpendicular directions at regular intervals until the fungal growth in the control plate reaches the edge of the plate.

  • Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated using the following formula: % Inhibition = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

  • EC50 Determination: The EC50 values are calculated by probit analysis of the inhibition data.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_media Prepare & Autoclave PDA mix Incorporate Fungicide into Molten PDA prep_media->mix prep_fungicide Prepare Fungicide Stock Solutions prep_fungicide->mix pour Pour into Petri Dishes mix->pour inoculate Inoculate with Fungal Mycelial Plug pour->inoculate incubate Incubate at Optimal Temperature inoculate->incubate measure Measure Radial Growth incubate->measure calculate_inhibition Calculate Percent Inhibition measure->calculate_inhibition calculate_ec50 Determine EC50 via Probit Analysis calculate_inhibition->calculate_ec50 G start Start prep_inoculum Prepare Standardized Fungal Inoculum start->prep_inoculum inoculate Inoculate Plates with Fungal Suspension prep_inoculum->inoculate prep_plates Prepare Serial Dilutions of Antifungals in 96-Well Plates prep_plates->inoculate incubate Incubate Plates (e.g., 35°C, 48-96h) inoculate->incubate read_results Read MIC Endpoints (Visually or Spectrophotometrically) incubate->read_results end End read_results->end

References

A Comparative Analysis of the Resistance Profiles of Furametpyr and Boscalid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the resistance profiles of two succinate dehydrogenase inhibitor (SDHI) fungicides: Furametpyr and boscalid. By examining their modes of action, documented resistance mechanisms, and the experimental protocols used to assess resistance, this document aims to provide valuable insights for researchers and professionals involved in the development and application of fungicides.

Introduction to this compound and Boscalid

Both this compound and boscalid belong to the carboxamide chemical class and are classified under the Fungicide Resistance Action Committee (FRAC) Group 7. Their mode of action involves the inhibition of succinate dehydrogenase (also known as complex II) in the mitochondrial electron transport chain of fungi. This disruption of cellular respiration ultimately leads to fungal cell death.

Boscalid , a pyridine-carboxamide, has been widely used since its introduction and, as a result, its resistance profile has been extensively studied in numerous fungal pathogens. In contrast, This compound , a pyrazole-carboxamide, is a more recent addition to the SDHI fungicide group, and publicly available data on its specific resistance profile is limited. However, due to their shared target site, the principles of resistance development and the potential for cross-resistance are critical considerations for both compounds.

Mode of Action: Inhibition of Succinate Dehydrogenase

This compound and boscalid target the ubiquinone-binding (Qp) site of the succinate dehydrogenase (SDH) enzyme. This enzyme is a key component of both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain. By binding to the Qp site, these fungicides block the transfer of electrons from succinate to ubiquinone, thereby inhibiting ATP production and leading to the accumulation of succinate.

cluster_tca Tricarboxylic Acid (TCA) Cycle cluster_etc Mitochondrial Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH (Complex II) Complex_I Complex I Ubiquinone Ubiquinone (Q) Complex_I->Ubiquinone Complex_II Complex II (SDH) Complex_II->Ubiquinone Complex_III Complex III Ubiquinone->Complex_III Cytochrome_c Cytochrome c Complex_III->Cytochrome_c Complex_IV Complex IV Cytochrome_c->Complex_IV ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Furametpyr_Boscalid This compound / Boscalid Furametpyr_Boscalid->Complex_II Inhibition

Fig. 1: Signaling pathway of SDHI fungicides.

Mechanisms of Resistance

The primary mechanism of resistance to SDHI fungicides is target-site modification resulting from mutations in the genes encoding the subunits of the SDH enzyme, specifically SdhB, SdhC, and SdhD. These mutations can alter the amino acid sequence of the protein, reducing the binding affinity of the fungicide to the Qp site.

Boscalid Resistance

Numerous studies have identified specific point mutations in fungal pathogens that confer resistance to boscalid. The location and nature of these mutations can influence the level of resistance and the cross-resistance patterns to other SDHI fungicides.

Table 1: Documented Mutations Conferring Resistance to Boscalid in Various Fungal Pathogens

Fungal PathogenSdh SubunitAmino Acid SubstitutionLevel of ResistanceReference
Botrytis cinereaSdhBH272R/YHigh[1]
SdhBP225F/LHigh[2]
SdhBN230IModerate to High[3]
Podosphaera xanthiiSdhCG151RHigh[4]
Alternaria alternataSdhBH277Y/RHigh[5]
Blumeriella jaapiiSdhBH260RHigh[6]
This compound Resistance

As of the latest available data, specific studies detailing the resistance profile and mutations conferring resistance to this compound are not widely published. However, as a member of the SDHI class, it is highly probable that resistance to this compound will also be conferred by mutations in the SdhB, SdhC, and SdhD genes. The Fungicide Resistance Action Committee (FRAC) groups all SDHI fungicides together for resistance management purposes, assuming a high risk of cross-resistance.[7]

Quantitative Data on Resistance

The level of resistance is typically quantified by determining the effective concentration required to inhibit 50% of fungal growth (EC50). An increase in the EC50 value for a particular isolate compared to the sensitive wild-type population indicates the development of resistance.

Table 2: Comparison of EC50 Values for Boscalid in Sensitive and Resistant Fungal Isolates

Fungal SpeciesIsolate TypeMean EC50 (µg/mL)Reference
Alternaria alternata (from pistachio)Sensitive (no prior exposure)1.515[8][9]
Sensitive (with prior exposure)1.214[8][9]
Highly Resistant> 100[8][9]
Botrytis cinerea (from strawberry)Sensitive< 1[3]
Resistant (H272R/Y mutation)> 50[3]
Podosphaera xanthii (from cucurbits)Sensitive0.38[4]
Resistant (G151R mutation)3.60[4]

Note: Data for this compound is not available in the reviewed literature.

Experimental Protocols

The assessment of fungicide resistance typically involves a combination of bioassays to determine the phenotypic resistance and molecular assays to identify the underlying genetic mutations.

Bioassays for Phenotypic Resistance Assessment

Objective: To determine the EC50 value of a fungicide against a fungal isolate.

a) Mycelial Growth Inhibition Assay:

  • Media Preparation: Prepare a suitable agar medium (e.g., Potato Dextrose Agar - PDA) and amend it with a series of fungicide concentrations. A stock solution of the fungicide is typically prepared in a solvent like DMSO and then serially diluted.

  • Inoculation: Place a mycelial plug from the edge of an actively growing fungal culture onto the center of each fungicide-amended and control (no fungicide) plate.

  • Incubation: Incubate the plates at an optimal temperature for the specific fungus until the mycelial growth in the control plate reaches a predefined diameter.

  • Data Collection: Measure the diameter of the fungal colony on each plate.

  • EC50 Calculation: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. The EC50 value is then determined by probit analysis or by fitting the data to a dose-response curve.

b) Spore Germination Inhibition Assay:

  • Spore Suspension: Prepare a spore suspension from a mature fungal culture in a sterile solution.

  • Incubation: Mix the spore suspension with various concentrations of the fungicide in a liquid medium or on an amended agar surface.

  • Microscopic Examination: After an appropriate incubation period, observe the spores under a microscope to determine the percentage of germinated spores. A spore is typically considered germinated if the germ tube is longer than the spore itself.

  • EC50 Calculation: Calculate the percentage of germination inhibition and determine the EC50 value as described for the mycelial growth assay.

cluster_workflow Experimental Workflow for Phenotypic Resistance Assessment A Prepare fungicide stock and serial dilutions B Prepare fungicide-amended agar media A->B C Inoculate with fungal mycelial plug or spores B->C D Incubate under optimal conditions C->D E Measure mycelial growth or spore germination D->E F Calculate percent inhibition relative to control E->F G Determine EC50 value using dose-response analysis F->G

Fig. 2: Workflow for EC50 determination.
Molecular Assays for Genotypic Resistance Assessment

Objective: To identify mutations in the Sdh genes associated with resistance.

  • DNA Extraction: Extract genomic DNA from the fungal isolates.

  • PCR Amplification: Amplify the target regions of the SdhB, SdhC, and SdhD genes using specific primers.

  • DNA Sequencing: Sequence the PCR products to identify any nucleotide changes that result in amino acid substitutions.

  • Sequence Analysis: Compare the sequences from resistant isolates to those from sensitive (wild-type) isolates to identify resistance-conferring mutations.

Conclusion and Future Directions

The resistance profile of boscalid is well-characterized, with a clear molecular basis for resistance established in numerous fungal pathogens. This knowledge has been instrumental in developing resistance management strategies. For this compound, while specific data is lacking, its classification as an SDHI fungicide strongly suggests that it will be subject to similar resistance mechanisms. The potential for cross-resistance between this compound, boscalid, and other SDHIs is a significant concern and necessitates careful management practices, such as rotating fungicides with different modes of action.

Future research should focus on:

  • Elucidating the specific resistance profile of this compound in key fungal pathogens.

  • Determining the cross-resistance patterns between this compound and other SDHI fungicides at the molecular level.

  • Developing rapid molecular diagnostics for the detection of resistance to this compound.

A thorough understanding of the resistance profiles of all SDHI fungicides is crucial for ensuring their long-term efficacy and for the sustainable management of fungal diseases in agriculture.

References

Navigating Fungicide Resistance: A Comparative Analysis of Furametpyr and Other Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of fungicide cross-resistance is paramount for effective and sustainable disease management. This guide provides a detailed comparison of Furametpyr, a succinate dehydrogenase inhibitor (SDHI) fungicide, with other alternatives, supported by experimental data. The focus is on the mechanisms of resistance and the patterns of cross-resistance observed in key plant pathogens.

Understanding Fungicide Resistance: The Case of SDHIs

Succinate dehydrogenase inhibitors (SDHIs), classified under FRAC Group 7, are a class of fungicides that target the mitochondrial respiratory chain in fungi. They function by inhibiting the succinate dehydrogenase (SDH) enzyme, also known as complex II, which plays a crucial role in the tricarboxylic acid (TCA) cycle and the electron transport chain. This inhibition disrupts cellular respiration and energy production, ultimately leading to fungal cell death.

However, the efficacy of SDHIs can be compromised by the development of resistance in fungal populations. The primary mechanism of resistance to SDHI fungicides involves mutations in the genes encoding the subunits of the SDH enzyme, specifically the SdhB, SdhC, and SdhD subunits. These mutations can alter the binding site of the fungicide, reducing its inhibitory effect. A secondary mechanism involves the overexpression of ATP-binding cassette (ABC) transporters, which actively pump the fungicide out of the fungal cell, reducing its intracellular concentration.

Cross-Resistance Patterns of this compound and Other SDHI Fungicides

Cross-resistance occurs when a fungal strain resistant to one fungicide also exhibits resistance to other fungicides, typically those with the same mode of action. Within the SDHI class, the patterns of cross-resistance can be complex and are often dependent on the specific mutation in the SDH enzyme and the chemical structure of the fungicide.

A key study on Sclerotinia sclerotiorum, a significant plant pathogen, provides valuable quantitative data on the cross-resistance profile of this compound in comparison to other SDHI fungicides. The resistance factor (RF), which is the ratio of the EC50 value of a resistant isolate to the EC50 value of a sensitive wild-type isolate, was determined for different genotypes with specific mutations in the SDH gene.

FungicideChemical GroupWild-type (mEC50 mg/l)sdhB-H272R (RF)sdhC-G91R (RF)sdhC-N75S (RF)sdhD-H132R (RF)
BoscalidPyridine-carboxamide0.16>187.51.91.8>187.5
FluopyramPyridinyl-ethyl-benzamide0.141.41.011.21.4
FluxapyroxadPyrazole-4-carboxamides0.0517.01.91.613.6
BixafenPyrazole-4-carboxamides0.0429.82.51.832.8
This compound Pyrazole-4-carboxamides0.12 17.2 1.7 1.3 10.6
IsopyrazamPyrazole-4-carboxamides0.0540.82.01.740.0
PydiflumetofenN-methoxy-(phenyl-ethyl)-pyrazole-carboxamide0.021.51.01.51.3

Data sourced from a study on Sclerotinia sclerotiorum. The mEC50 is the mean 50% effective concentration for wild-type isolates. RF is the mean Resistance Factor.

This data reveals that mutations in the SDH enzyme can confer varying levels of resistance to different SDHI fungicides. For instance, the sdhB-H272R and sdhD-H132R mutations result in high resistance to boscalid and isopyrazam, and moderate resistance to fluxapyroxad, bixafen, and this compound. In contrast, the sdhC-N75S mutation confers notable resistance to fluopyram but has a much lower impact on the other tested SDHIs, including this compound. The

Synergistic Antifungal Effects: A Comparative Guide on Furametpyr and its Chemical Class

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While direct experimental data on the synergistic effects of Furametpyr with other antifungal compounds is not currently available in published literature, an analysis of its fungicidal class—Succinate Dehydrogenase Inhibitors (SDHIs)—in combination with other antifungal agents offers valuable insights into potential synergistic interactions. This guide provides a comparative overview of the performance of SDHIs when combined with other antifungal classes, supported by experimental data from a representative study.

This compound exerts its antifungal activity by inhibiting the mitochondrial enzyme succinate dehydrogenase (Complex II), a crucial component of the fungal respiratory chain. This disruption of cellular respiration leads to a reduction in ATP production and ultimately, fungal cell death. Due to this specific mode of action, combining this compound or other SDHIs with antifungal agents that target different cellular pathways presents a promising strategy to enhance efficacy and mitigate the development of resistance.

Potential Synergistic Combinations with SDHIs

The most promising synergistic partners for SDHIs are antifungals with distinct mechanisms of action, such as:

  • Demethylation Inhibitors (DMIs) or Azoles: This class of fungicides, which includes compounds like tebuconazole and epoxiconazole, inhibits the enzyme lanosterol 14α-demethylase, a key step in the biosynthesis of ergosterol. Ergosterol is an essential component of the fungal cell membrane. The simultaneous disruption of both cellular respiration (by SDHIs) and cell membrane integrity (by DMIs) can lead to a potent synergistic antifungal effect.

  • Echinocandins: These compounds inhibit the synthesis of β-(1,3)-glucan, a critical component of the fungal cell wall. A combination therapy approach targeting both the cell wall and mitochondrial respiration could result in enhanced fungicidal activity.

Case Study: Synergistic Interaction of Boscalid (SDHI) and Tebuconazole (DMI) against Botrytis cinerea

A study by Vicente et al. (2015) provides in vitro evidence for the synergistic interaction between the SDHI fungicide boscalid and the DMI fungicide tebuconazole against Botrytis cinerea, the causative agent of gray mold.

Data Presentation

The following table summarizes the 50% effective concentration (EC50) values for boscalid and tebuconazole individually and in a 1:1 mixture against a sensitive isolate of Botrytis cinerea.

Compound/MixtureEC50 (mg/L)
Boscalid (SDHI)0.23
Tebuconazole (DMI)0.35
Boscalid + Tebuconazole (1:1 ratio)0.08

Data sourced from Vicente et al. (2015).

The observed EC50 of the mixture (0.08 mg/L) is significantly lower than the expected additive EC50, indicating a synergistic interaction.

Experimental Protocols

The following is a detailed methodology for the in vitro antifungal susceptibility testing as described in the case study.

1. Fungal Isolate and Culture Conditions:

  • Fungal Strain: Botrytis cinerea isolate B05.10.

  • Culture Medium: Potato Dextrose Agar (PDA).

  • Incubation: Cultures were maintained on PDA at 20°C in the dark.

2. Inoculum Preparation:

  • Conidial suspensions were prepared by flooding 10- to 14-day-old PDA cultures with sterile distilled water containing 0.01% Tween 80.

  • The conidial concentration was adjusted to 5 x 10^5 conidia/mL using a hemocytometer.

3. Antifungal Susceptibility Testing (Checkerboard Assay):

  • A 96-well microtiter plate format was used.

  • Stock solutions of boscalid and tebuconazole were prepared in dimethyl sulfoxide (DMSO).

  • Serial dilutions of each fungicide were prepared in potato dextrose broth (PDB).

  • For the combination assay, a 1:1 ratio of boscalid and tebuconazole was used in serial dilutions.

  • Each well was inoculated with the conidial suspension to a final concentration of 5 x 10^4 conidia/mL.

  • The final volume in each well was 200 µL.

  • The plates were incubated at 20°C for 3 days in the dark.

4. Data Analysis:

  • Fungal growth was determined by measuring the optical density at 620 nm using a microplate reader.

  • The EC50 values were calculated by fitting the dose-response data to a logistic model.

  • Synergy was determined by comparing the observed EC50 of the mixture to the expected additive EC50 calculated using the formula for concentration addition.

Visualizations

Experimental Workflow for Antifungal Synergy Testing

G cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis Fungal Culture Fungal Culture Inoculum Preparation Inoculum Preparation Fungal Culture->Inoculum Preparation Inoculation of Microtiter Plate Inoculation of Microtiter Plate Inoculum Preparation->Inoculation of Microtiter Plate Antifungal Stock Solutions Antifungal Stock Solutions Serial Dilutions (Single & Combo) Serial Dilutions (Single & Combo) Antifungal Stock Solutions->Serial Dilutions (Single & Combo) Serial Dilutions (Single & Combo)->Inoculation of Microtiter Plate Incubation Incubation Inoculation of Microtiter Plate->Incubation OD Measurement OD Measurement Incubation->OD Measurement EC50 Calculation EC50 Calculation OD Measurement->EC50 Calculation Synergy Determination Synergy Determination EC50 Calculation->Synergy Determination G This compound (SDHI) This compound (SDHI) Mitochondrial Respiration Mitochondrial Respiration This compound (SDHI)->Mitochondrial Respiration inhibits Azole (DMI) Azole (DMI) Ergosterol Biosynthesis Ergosterol Biosynthesis Azole (DMI)->Ergosterol Biosynthesis inhibits ATP Production ATP Production Mitochondrial Respiration->ATP Production leads to Cell Membrane Integrity Cell Membrane Integrity Ergosterol Biosynthesis->Cell Membrane Integrity maintains Fungal Cell Death Fungal Cell Death ATP Production->Fungal Cell Death reduced Cell Membrane Integrity->Fungal Cell Death compromised

Validating the Specificity of Furametpyr's Mode of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the fungicide Furametpyr and its alternatives within the succinate dehydrogenase inhibitor (SDHI) class. Due to the limited availability of direct comparative data for this compound in publicly accessible scientific literature, this document focuses on establishing a framework for comparison. It outlines the shared mode of action, presents available efficacy and environmental impact data for prominent SDHI alternatives, and provides detailed experimental protocols to enable researchers to conduct their own comparative specificity studies.

Introduction to this compound and SDHI Fungicides

This compound is a fungicide belonging to the pyrazole-carboxamide chemical group.[1] Like other members of its class, it functions as a succinate dehydrogenase inhibitor (SDHI). These fungicides disrupt the fungal mitochondrial electron transport chain at Complex II (succinate dehydrogenase), a critical enzyme for cellular respiration and energy production.[2][3][4] This mode of action provides both protective and curative properties against a range of fungal pathogens.[1] The Fungicide Resistance Action Committee (FRAC) classifies SDHIs as Group 7 fungicides, noting a medium to high risk of resistance development, primarily through target site mutations in the sdh genes.[5]

Comparative Alternatives

For the purpose of this guide, we will focus on three widely studied SDHI fungicides as alternatives to this compound:

  • Boscalid: A pyridine-carboxamide fungicide with a broad spectrum of activity.[6][7]

  • Fluxapyroxad: A pyrazole-carboxamide fungicide known for its systemic properties.[8][9][10]

  • Fluopyram: A pyridinyl-ethyl-benzamide fungicide with activity against a range of problematic pathogens.[11][12]

Signaling Pathway and Mode of Action

All SDHI fungicides, including this compound, boscalid, fluxapyroxad, and fluopyram, share a common molecular target: the ubiquinone-binding (Qp) site of the succinate dehydrogenase (SDH) enzyme in the mitochondrial inner membrane.[2][13][14] By binding to this site, they block the transfer of electrons from succinate to ubiquinone, thereby inhibiting the Krebs cycle and oxidative phosphorylation. This disruption of cellular respiration leads to a severe energy deficit within the fungal cell, ultimately resulting in cell death.

SDHI Mode of Action cluster_0 Mitochondrial Inner Membrane cluster_1 Inhibition Succinate Succinate Complex_II Complex II (SDH) Succinate->Complex_II Oxidation Fumarate Fumarate Complex_II->Fumarate e- e- Complex_II->e- Ubiquinone Ubiquinone (Q) e-->Ubiquinone Ubihydroquinone Ubihydroquinone (QH2) Ubiquinone->Ubihydroquinone Reduction Complex_III Complex III Ubihydroquinone->Complex_III SDHI_Fungicides This compound & Alternatives SDHI_Fungicides->Complex_II Binds to Qp site

Caption: Mode of action of SDHI fungicides.

Data Presentation: A Comparative Overview

On-Target Efficacy: In Vitro Inhibition of Fungal Pathogens

The following table presents a selection of reported 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values for the alternative SDHI fungicides against various fungal pathogens. Lower values indicate higher potency. Data for this compound is not included due to a lack of available information in the searched literature.

Fungal PathogenBoscalid (µg/mL)Fluxapyroxad (µg/mL)Fluopyram (µg/mL)Reference(s)
Sclerotinia sclerotiorum0.0383 - 0.03950.021 - 0.095-[5][15]
Botrytis cinerea-0.03 - 51.35.389[5][16]
Zymoseptoria tritici-0.42 - 0.74 (ppm)-[8][17]
Fusarium virguliforme--1.53 - 9.28[18][19]
Alternaria solani--0.244[16]

Note: The variability in reported EC50 and IC50 values can be attributed to differences in experimental conditions, fungal isolates, and assay methodologies.

Specificity Profile: Off-Target Effects on Soil Microbiome

The specificity of a fungicide is not only determined by its efficacy against the target pathogen but also by its impact on non-target organisms. The following table summarizes the observed effects of the alternative SDHI fungicides on soil microbial communities.

FungicideEffect on Microbial DiversityEffect on Microbial BiomassEffect on Microbial Community StructureReference(s)
Boscalid DecreasedTransiently inhibited fungal growthAltered community structure, stimulated some bacterial genera[20][21][22][23]
Fluxapyroxad -Transiently decreased total and bacterial biomass, decreased fungal biomassShifted microbial community structure[24][25]
Fluopyram DecreasedDecreased total, bacterial, and fungal biomassShifted microbial community structure and function[1][26][27][28][29]

Note: The long-term ecological consequences of these shifts in soil microbial communities are an active area of research. No specific data on the off-target effects of this compound on soil microbiome was identified in the performed searches.

Experimental Protocols

To facilitate direct comparative studies, this section provides detailed methodologies for key experiments.

In Vitro Succinate Dehydrogenase (SDH) Enzyme Inhibition Assay

This assay directly measures the inhibitory effect of the fungicides on the target enzyme.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and its alternatives against SDH from a target fungal pathogen.

Workflow:

SDH Inhibition Assay Workflow Mitochondria_Isolation 1. Isolate mitochondria from target fungus SDH_Extraction 2. Prepare mitochondrial protein extract containing SDH Mitochondria_Isolation->SDH_Extraction Assay_Setup 3. Set up reaction mixture in a 96-well plate: - SDH extract - Succinate (substrate) - Artificial electron acceptor (e.g., DCPIP) - Varying concentrations of fungicide SDH_Extraction->Assay_Setup Incubation 4. Incubate at a controlled temperature Assay_Setup->Incubation Measurement 5. Measure the rate of electron acceptor reduction (decrease in absorbance) over time using a spectrophotometer Incubation->Measurement Data_Analysis 6. Plot inhibition curves and calculate IC50 values Measurement->Data_Analysis

Caption: Workflow for SDH enzyme inhibition assay.

Detailed Protocol:

  • Mitochondria Isolation:

    • Grow the target fungal species in a suitable liquid medium.

    • Harvest mycelia by filtration and wash with a buffer (e.g., Tris-HCl with osmoticum like mannitol).

    • Disrupt the fungal cells using methods such as grinding with glass beads or enzymatic digestion.

    • Perform differential centrifugation to pellet and purify the mitochondrial fraction.

  • SDH Activity Assay:

    • Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.4) containing succinate.

    • Add the mitochondrial protein extract to the buffer.

    • Add the test fungicide at a range of concentrations (typically from nanomolar to micromolar).

    • Initiate the reaction by adding an artificial electron acceptor such as 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction.

    • Monitor the decrease in absorbance of DCPIP at 600 nm over time using a microplate reader.

    • The rate of reaction is proportional to the SDH activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each fungicide concentration relative to a control without inhibitor.

    • Plot the percentage of inhibition against the logarithm of the fungicide concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

In Vivo Fungicide Efficacy Assay (Mycelial Growth Inhibition)

This assay assesses the ability of the fungicides to inhibit the growth of the target pathogen on a solid medium.

Objective: To determine the effective concentration that inhibits 50% of mycelial growth (EC50) for this compound and its alternatives.

Workflow:

Mycelial Growth Inhibition Assay Workflow Media_Preparation 1. Prepare a suitable agar medium (e.g., PDA) Fungicide_Amendment 2. Amend the molten agar with a series of fungicide concentrations Media_Preparation->Fungicide_Amendment Plating 3. Pour the amended agar into Petri dishes Fungicide_Amendment->Plating Inoculation 4. Place a mycelial plug from an actively growing culture of the target fungus in the center of each plate Plating->Inoculation Incubation 5. Incubate the plates under controlled conditions (temperature, light) Inoculation->Incubation Measurement 6. Measure the diameter of the fungal colony at regular intervals Incubation->Measurement Data_Analysis 7. Calculate the percentage of growth inhibition and determine the EC50 value Measurement->Data_Analysis

Caption: Workflow for mycelial growth inhibition assay.

Detailed Protocol:

  • Media Preparation:

    • Prepare a standard fungal growth medium such as Potato Dextrose Agar (PDA).

    • Autoclave the medium and allow it to cool to approximately 50-60°C.

  • Fungicide Amendment:

    • Prepare stock solutions of this compound and the alternative fungicides in a suitable solvent (e.g., DMSO).

    • Add appropriate volumes of the stock solutions to the molten agar to achieve a range of final concentrations. Ensure the final solvent concentration is consistent across all treatments and the control.

  • Inoculation and Incubation:

    • Pour the fungicide-amended agar into sterile Petri dishes.

    • Once the agar has solidified, place a small mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of the target fungus onto the center of each plate.

    • Incubate the plates at the optimal growth temperature for the fungus.

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions at specified time points until the colony in the control plate reaches the edge.

    • Calculate the average colony diameter for each treatment.

    • Determine the percentage of mycelial growth inhibition relative to the control.

    • Plot the percentage of inhibition against the logarithm of the fungicide concentration and calculate the EC50 value using probit analysis or non-linear regression.

Conclusion and Future Directions

While this compound is classified as an SDHI fungicide with a well-understood general mode of action, a comprehensive, publicly available dataset directly comparing its specificity and efficacy to other leading SDHIs is lacking. This guide provides the necessary framework and detailed experimental protocols for researchers to conduct such comparative studies. Generating this data is crucial for several reasons:

  • Informed Fungicide Selection: Understanding the relative potency and spectrum of activity of different SDHIs will allow for more strategic and effective disease management programs.

  • Resistance Management: Characterizing cross-resistance patterns among SDHIs is essential for designing effective fungicide rotation strategies to delay the development of resistance.

  • Environmental Risk Assessment: Quantifying the off-target effects of different SDHIs on beneficial microorganisms and other non-target organisms will contribute to a more complete environmental risk profile for each compound.

Future research should prioritize head-to-head comparisons of this compound with other SDHI fungicides using standardized methodologies to generate robust and comparable data on their on-target efficacy and off-target specificity. Such studies will be invaluable to the agricultural and scientific communities for optimizing the use of this important class of fungicides.

References

Comparative Transcriptomic Analysis of Fungi Under Succinate Dehydrogenase Inhibitor (SDHI) Fungicide Treatment: A Case Study with Benzovindiflupyr and Boscalid

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the transcriptomic responses of fungi to treatment with Succinate Dehydrogenase Inhibitor (SDHI) fungicides. While specific transcriptomic data for Furametpyr was not publicly available at the time of this review, this document presents a comparative analysis of two other SDHI fungicides, benzovindiflupyr and boscalid, to illustrate the experimental approach and the nature of the expected molecular responses. The data presented here is based on a study of Colletotrichum species, pathogenic fungi affecting a wide range of plants.

This compound, like benzovindiflupyr and boscalid, belongs to the SDHI class of fungicides. These fungicides act by targeting and inhibiting the activity of the succinate dehydrogenase (SDH) enzyme, also known as complex II, in the mitochondrial respiratory chain. This inhibition disrupts the fungus's cellular respiration and energy production, ultimately leading to its death. Comparative transcriptomics provides a powerful tool to understand the broader cellular impacts of these fungicides beyond their primary target, revealing secondary effects, stress responses, and potential resistance mechanisms.

Quantitative Data Summary

The following tables summarize the differential gene expression in Colletotrichum siamense and Colletotrichum nymphaeae after treatment with benzovindiflupyr and boscalid. The data highlights both conserved and distinct transcriptional responses to these two SDHI fungicides.

Table 1: Differentially Expressed Genes (DEGs) in Colletotrichum siamense and Colletotrichum nymphaeae in Response to Benzovindiflupyr and Boscalid Treatment.

Fungicide TreatmentFungal SpeciesTotal DEGsUp-regulated GenesDown-regulated Genes
Benzovindiflupyr C. siamense3,4561,8921,564
C. nymphaeae2,8711,5331,338
Boscalid C. siamense1,023567456
C. nymphaeae912488424

Table 2: Key Metabolic Pathways Affected by Benzovindiflupyr and Boscalid Treatment in Colletotrichum species.

Metabolic PathwayBenzovindiflupyrBoscalid
Oxidative Phosphorylation Significantly Down-regulatedDown-regulated
Citrate Cycle (TCA Cycle) Significantly Down-regulatedDown-regulated
Glycolysis / Gluconeogenesis Up-regulatedUp-regulated
Pentose Phosphate Pathway Up-regulatedUp-regulated
Fatty Acid Degradation Down-regulatedDown-regulated
Amino Acid Metabolism Variably RegulatedVariably Regulated
Xenobiotic Detoxification Significantly Up-regulatedUp-regulated

Experimental Protocols

The following is a detailed methodology for the comparative transcriptomic analysis of fungal responses to SDHI fungicides, based on the procedures used in the study of Colletotrichum species treated with benzovindiflupyr and boscalid.[1][2]

1. Fungal Isolates and Culture Conditions:

  • Isolates of Colletotrichum siamense and C. nymphaeae were cultured on potato dextrose agar (PDA) at 25°C.

  • For liquid culture, mycelial plugs were transferred to potato dextrose broth (PDB) and incubated for 3 days at 25°C with shaking at 150 rpm.

2. Fungicide Treatment:

  • Mycelia were harvested by filtration and transferred to fresh PDB.

  • Benzovindiflupyr and boscalid were added to the cultures at their respective EC50 concentrations (the concentration that inhibits 50% of mycelial growth).

  • Control cultures were treated with the same volume of the solvent used to dissolve the fungicides (e.g., DMSO).

  • The treated and control cultures were incubated for a defined period (e.g., 6 hours) before harvesting.

3. RNA Extraction and Sequencing:

  • Mycelia were harvested, flash-frozen in liquid nitrogen, and stored at -80°C.

  • Total RNA was extracted using a suitable kit (e.g., RNeasy Plant Mini Kit, Qiagen) following the manufacturer's instructions.

  • RNA quality and quantity were assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100).

  • mRNA was enriched from the total RNA using oligo(dT) magnetic beads.

  • The enriched mRNA was fragmented, and cDNA libraries were synthesized.

  • The cDNA libraries were sequenced on an Illumina sequencing platform (e.g., HiSeq).

4. Bioinformatic Analysis:

  • Raw sequencing reads were filtered to remove low-quality reads and adapter sequences.

  • The clean reads were mapped to the reference genome of the respective fungal species using a mapping tool like HISAT2.

  • Gene expression levels were quantified using software such as HTSeq.

  • Differential expression analysis was performed using DESeq2 or a similar package to identify genes with statistically significant changes in expression between the fungicide-treated and control samples.

  • Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 or < -1 were considered differentially expressed.

  • Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses were performed to functionally annotate the differentially expressed genes and identify significantly affected biological processes and metabolic pathways.

Visualizations

The following diagrams illustrate the experimental workflow and the targeted signaling pathway.

experimental_workflow cluster_culture Fungal Culture cluster_treatment Fungicide Treatment cluster_analysis Transcriptomic Analysis A Fungal Isolates (C. siamense, C. nymphaeae) B Liquid Culture (PDB) A->B C Control (Solvent) D SDHI Fungicide (Benzovindiflupyr) E Alternative SDHI (Boscalid) F RNA Extraction C->F D->F E->F G cDNA Library Preparation F->G H Illumina Sequencing G->H I Bioinformatic Analysis (DEG, GO, KEGG) H->I J Identification of Conserved and Distinct Mechanisms I->J Comparative Analysis

Caption: Experimental workflow for comparative transcriptomic analysis of fungi treated with SDHI fungicides.

sdh_pathway cluster_tca TCA Cycle cluster_etc Electron Transport Chain cluster_outcome Cellular Impact Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH Enzyme ComplexII Complex II (SDH) Ubiquinone Ubiquinone ComplexII->Ubiquinone Resp_inhibition Respiration Inhibition ComplexIII Complex III Ubiquinone->ComplexIII ATP_depletion ATP Depletion This compound This compound (SDHI Fungicide) This compound->ComplexII Inhibition

Caption: Mechanism of action of this compound and other SDHI fungicides on the mitochondrial respiratory chain.

References

Furametpyr: A Comparative Analysis Against Key Plant Pathogenic Fungi

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furametpyr is a pyrazole-carboxamide fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class of fungicides (FRAC Group 7). Its primary mode of action is the inhibition of mitochondrial succinate dehydrogenase (Complex II), a critical enzyme in the tricarboxylic acid (TCA) cycle and the mitochondrial respiratory chain. This disruption of cellular respiration leads to a significant reduction in ATP production, ultimately causing fungal cell death. This guide provides a comparative evaluation of this compound's potential efficacy against a panel of significant plant pathogenic fungi, drawing on available data for other SDHI fungicides to contextualize its performance. While direct comparative data for this compound against a comprehensive panel of fungi is limited in publicly available literature, this guide synthesizes existing research on SDHI fungicides to provide a robust framework for its evaluation.

Data Presentation: Efficacy of SDHI Fungicides

The following tables summarize the 50% effective concentration (EC50) values of various SDHI fungicides against a panel of economically important plant pathogenic fungi. This data, gathered from multiple in vitro studies, serves as a benchmark for assessing the potential activity of this compound. Lower EC50 values indicate higher antifungal activity.

Table 1: In Vitro Efficacy (EC50 in µg/mL) of SDHI Fungicides against Rhizoctonia solani

FungicideMean EC50 (µg/mL)EC50 Range (µg/mL)Reference(s)
Boscalid0.05 - 0.150.01 - 0.48[1]
Penthiopyrad0.150.05 - 0.27[2]
Fluxapyroxad0.160.08 - 0.3[2]
Sedaxane0.10.03 - 0.3[2]
Thifluzamide0.0420.03 - 0.05[3]
Fluopyram430.37-[4]

Table 2: In Vitro Efficacy (EC50 in µg/mL) of SDHI Fungicides against Botrytis cinerea

FungicideMean EC50 (µg/mL)EC50 Range (µg/mL)Reference(s)
Boscalid0.0980.01 - 69.91[5][6]
Fluopyram0.087-[6]
PenthiopyradNot widely reported-
FluxapyroxadNot widely reported-

Table 3: In Vitro Efficacy (EC50 in µg/mL) of SDHI Fungicides against Sclerotinia sclerotiorum

FungicideMean EC50 (µg/mL)EC50 Range (µg/mL)Reference(s)
Boscalid0.140.068 - 0.219[7]
Fluazinam0.0050.003 - 0.007[8]
Procymidone0.4150.11 - 0.72[8]

Table 4: In Vitro Efficacy (EC50 in µg/mL) of SDHI Fungicides against Alternaria solani

FungicideMean EC50 (µg/mL)EC50 Range (µg/mL)Reference(s)
Boscalid0.330.017 - 1.48[1]
Penthiopyrad0.380.018 - 1.42[1]
Fluopyram0.310.021 - 1.34[1]

Table 5: In Vitro Efficacy (EC50 in µg/mL) of SDHI Fungicides against Fusarium graminearum

FungicideMean EC50 (µg/mL)EC50 Range (µg/mL)Reference(s)
Pydiflumetofen0.40.18 - 0.73[9]
Metconazole0.0405-[10]
Tebuconazole0.3311-[10]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used in the evaluation of fungicides like this compound.

In Vitro Mycelial Growth Inhibition Assay (Poisoned Food Technique)

This method is widely used to determine the direct inhibitory effect of a fungicide on the vegetative growth of a fungus.

  • Preparation of Fungicide Stock Solutions: A stock solution of this compound (and other comparative fungicides) is prepared by dissolving a known weight of the technical grade active ingredient in a suitable solvent (e.g., acetone or dimethyl sulfoxide) to a high concentration (e.g., 10,000 µg/mL). Serial dilutions are then made to obtain a range of desired test concentrations.

  • Amendment of Growth Medium: A sterile molten agar medium, such as Potato Dextrose Agar (PDA), is cooled to approximately 45-50°C. The fungicide stock solutions are then added to the molten agar to achieve the final desired concentrations. The amended agar is immediately poured into sterile Petri dishes.

  • Inoculation: A mycelial plug (typically 5 mm in diameter) is taken from the actively growing edge of a young fungal culture and placed in the center of the fungicide-amended and non-amended (control) PDA plates.

  • Incubation: The inoculated plates are incubated in the dark at an optimal temperature for the specific fungus (e.g., 20-25°C).

  • Data Collection and Analysis: The radial growth of the fungal colony is measured at regular intervals until the colony in the control plate reaches the edge of the dish. The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control plates and dt is the average diameter of the fungal colony in the treated plates. The EC50 value is then calculated by probit analysis of the inhibition data.[11]

Spore Germination Assay

This assay assesses the effect of a fungicide on the germination of fungal spores.

  • Spore Suspension Preparation: Spores are harvested from a sporulating fungal culture by flooding the plate with sterile distilled water containing a wetting agent (e.g., Tween 80). The spore concentration is adjusted to a specific density (e.g., 1 x 10^5 spores/mL) using a hemocytometer.

  • Fungicide Treatment: The spore suspension is mixed with various concentrations of the fungicide solutions. A control with no fungicide is also prepared.

  • Incubation: A drop of each treated spore suspension is placed on a sterile microscope slide or in the well of a microtiter plate and incubated in a humid chamber at an optimal temperature for germination.

  • Microscopic Examination: After a set incubation period (e.g., 12-24 hours), the percentage of germinated spores is determined by examining a random sample of at least 100 spores under a microscope. A spore is considered germinated if the germ tube length is at least half the diameter of the spore.

  • Data Analysis: The percentage of germination inhibition is calculated relative to the control. The EC50 value is then determined using probit analysis.

Mandatory Visualization

Signaling Pathway of SDHI Fungicides

G cluster_mitochondrion Mitochondrial Inner Membrane TCA TCA Cycle Succinate Succinate TCA->Succinate produces ComplexII Complex II (Succinate Dehydrogenase) Succinate->ComplexII substrate for Fumarate Fumarate ComplexII->Fumarate oxidizes to ETC Electron Transport Chain ComplexII->ETC donates electrons to ATP_Synthase ATP Synthase ETC->ATP_Synthase creates proton gradient for ATP ATP ATP_Synthase->ATP produces This compound This compound (SDHI) This compound->ComplexII inhibits

Caption: Mechanism of action of this compound as an SDHI fungicide.

Experimental Workflow for In Vitro Fungicide Efficacy Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Fungicide_Stock Prepare Fungicide Stock Solutions Media_Amendment Amend Cooled Media with Fungicide Dilutions Fungicide_Stock->Media_Amendment Media_Prep Prepare & Sterilize Growth Medium (PDA) Media_Prep->Media_Amendment Pour_Plates Pour Amended Agar into Petri Dishes Media_Amendment->Pour_Plates Inoculation Inoculate Center of Plates with Fungal Mycelial Plug Pour_Plates->Inoculation Incubation Incubate at Optimal Temperature Inoculation->Incubation Measure_Growth Measure Radial Colony Growth Incubation->Measure_Growth Calc_Inhibition Calculate Percent Growth Inhibition Measure_Growth->Calc_Inhibition Calc_EC50 Determine EC50 Value (Probit Analysis) Calc_Inhibition->Calc_EC50

References

Validating In Vitro Efficacy of Furametpyr with In Vivo Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a framework for researchers, scientists, and drug development professionals to compare and validate in vitro findings with in vivo studies, using the methyl-pyrazole pesticide Tebufenpyrad as a representative example for Furametpyr. The focus is on bridging the gap between preliminary cell-based assays and whole-animal models to provide a more comprehensive toxicological profile.

Mechanism of Action: Mitochondrial Complex I Inhibition and Oxidative Stress

Tebufenpyrad, a member of the pyrazole class of pesticides, primarily acts by inhibiting the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase). This inhibition disrupts cellular respiration, leading to a decrease in ATP production and an increase in the production of reactive oxygen species (ROS), ultimately causing oxidative stress and cell death.

cluster_Mitochondrion Mitochondrion cluster_Cellular_Effects Cellular Effects Tebufenpyrad Tebufenpyrad Complex_I Mitochondrial Complex I Tebufenpyrad->Complex_I Inhibits ETC Electron Transport Chain ROS_production Increased ROS Production Complex_I->ROS_production Leads to ATP_depletion ATP Depletion ETC->ATP_depletion Disrupts Cell_Death Cell Death (Apoptosis) ATP_depletion->Cell_Death Oxidative_Stress Oxidative Stress ROS_production->Oxidative_Stress Oxidative_Stress->Cell_Death

Figure 1: Signaling pathway of Tebufenpyrad-induced cytotoxicity.

Experimental Workflow: From In Vitro to In Vivo Validation

The validation of in vitro results necessitates a structured experimental workflow that progressively moves from cell-based assays to whole-animal studies. This approach allows for the initial screening of toxicity and mechanism of action in a controlled environment before confirming these findings in a more complex biological system.

Statistical Validation of Furametpyr Efficacy in Controlling Rice Sheath Blight

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the efficacy of Furametpyr, a succinate dehydrogenase inhibitor (SDHI) fungicide, in the management of rice sheath blight caused by the fungal pathogen Rhizoctonia solani. The data presented herein is compiled from various studies to offer an objective comparison with alternative fungicidal treatments. Detailed experimental protocols and visualizations of the mechanism of action are included to support researchers in their evaluation of this compound.

Comparative Efficacy of Fungicides Against Rhizoctonia solani

The following tables summarize the quantitative data on the efficacy of this compound and a range of alternative fungicides against Rhizoctonia solani, the causative agent of rice sheath blight. The data is collated from multiple in vitro and in vivo studies to provide a comparative overview of their performance.

Table 1: In Vitro Efficacy of Various Fungicides Against Rhizoctonia solani

Fungicide ClassActive IngredientEC50 (mg/L)Mycelial Growth Inhibition (%)Reference
SDHI This compound < 0.1 - [1]
StrobilurinAzoxystrobin0.006 - 596.60100% at 25 ppm[2][3][4]
TriazoleDifenoconazole-100% (concentration not specified)[5]
TriazoleTebuconazole-100% (concentration not specified)[6]
TriazolePropiconazole-100% (concentration not specified)[5]
-Thifluzamide0.006-[7]
-Hexaconazole-97.16%[7]
DicarboximideIprodione0.43-[4]

EC50 (Effective Concentration 50) is the concentration of a fungicide that inhibits 50% of the mycelial growth of the fungus in vitro.

Table 2: In Vivo Efficacy of Various Fungicides in Controlling Rice Sheath Blight

Fungicide ClassActive IngredientApplication RateDisease Reduction (%)Yield Increase (%)Reference
SDHI This compound 125 mg/L 90.7 - 100 - [1]
Strobilurin + TriazoleAzoxystrobin + Difenoconazole1.25 ml/L76.21-[2]
TriazoleDifenoconazoleRecommended dose71.51-[5]
TriazoleTebuconazole--33.8 - 74.8[7]
TriazolePropiconazole0.1%--[8]
Strobilurin + TriazoleTrifloxystrobin + Tebuconazole-41.44 - 74-[5]
-Thifluzamide---[7]
-Hexaconazole0.1%42.30 - 46.10-[3]

Mechanism of Action: Succinate Dehydrogenase Inhibition

This compound, as an SDHI fungicide, targets the mitochondrial complex II, also known as succinate dehydrogenase (SDH). This enzyme plays a crucial role in both the tricarboxylic acid (TCA) cycle and the electron transport chain, which are fundamental for cellular respiration and energy production in fungi.[9][10] By binding to the ubiquinone-binding site (Q-site) of the SDH complex, this compound blocks the transfer of electrons from succinate to ubiquinone.[1] This disruption of the electron flow inhibits ATP synthesis, leading to a depletion of cellular energy and ultimately causing fungal cell death.

Mechanism of Succinate Dehydrogenase (SDH) Inhibition by this compound cluster_mitochondrion Mitochondrial Inner Membrane TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate produces SDH_Complex Succinate Dehydrogenase (Complex II) Succinate->SDH_Complex substrate Fumarate Fumarate SDH_Complex->Fumarate releases Ubiquinone Ubiquinone (Q) SDH_Complex->Ubiquinone reduces Inhibition Inhibition No_ATP ATP Production Blocked Ubiquinol Ubiquinol (QH2) Ubiquinone->Ubiquinol reduced to ETC Electron Transport Chain (Complex III & IV) Ubiquinol->ETC donates electrons ATP_Synthase ATP Synthase ETC->ATP_Synthase powers ATP ATP (Energy) ATP_Synthase->ATP produces This compound This compound (SDHI) This compound->SDH_Complex Binds to Q-site Cell_Death Fungal Cell Death No_ATP->Cell_Death

Caption: this compound inhibits the mitochondrial enzyme succinate dehydrogenase (SDH).

Experimental Protocols

The following are detailed methodologies for key experiments cited in the validation of fungicide efficacy against Rhizoctonia solani.

In Vitro Fungicide Efficacy Testing (Poisoned Food Technique)

This method is used to determine the direct inhibitory effect of a fungicide on the mycelial growth of the pathogen.

1. Media Preparation:

  • Prepare Potato Dextrose Agar (PDA) medium according to the manufacturer's instructions.

  • Autoclave the medium at 121°C for 15-20 minutes.

  • Allow the medium to cool to approximately 45-50°C.

2. Fungicide Incorporation:

  • Prepare stock solutions of the test fungicides at various concentrations.

  • Add the required volume of each fungicide concentration to the molten PDA to achieve the desired final concentrations (e.g., 1, 5, 10, 20, 50, 100, 200 µg/ml).[10]

  • Pour the amended PDA into sterile Petri plates (90 mm) and allow them to solidify.

  • A set of plates with PDA without any fungicide serves as the control.

3. Inoculation and Incubation:

  • From a 7-day-old culture of R. solani, cut 5 mm mycelial discs from the periphery of the colony using a sterile cork borer.

  • Place one mycelial disc, mycelial side down, at the center of each PDA plate (both treated and control).

  • Incubate the plates at 28 ± 2°C.

4. Data Collection and Analysis:

  • Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals (e.g., 24, 48, 72 hours) until the mycelium in the control plates reaches the edge of the plate.

  • Calculate the percentage of mycelial growth inhibition using the following formula:

    • Percent Inhibition = [(C - T) / C] x 100

    • Where: C = Average diameter of mycelial growth in the control plates, and T = Average diameter of mycelial growth in the treated plates.

  • Determine the EC50 value for each fungicide using probit analysis.

Experimental Workflow: In Vitro Fungicide Efficacy A Prepare Potato Dextrose Agar (PDA) B Autoclave and cool PDA A->B D Incorporate fungicides into PDA (Poisoned Food Technique) B->D C Prepare fungicide stock solutions C->D E Pour into Petri plates D->E F Inoculate with R. solani mycelial discs E->F G Incubate at 28°C F->G H Measure radial growth G->H I Calculate Percent Inhibition and EC50 H->I

Caption: Workflow for in vitro fungicide efficacy testing.

In Vivo Fungicide Efficacy Testing (Rice Seedling Assay)

This method evaluates the protective efficacy of a fungicide on rice plants against R. solani infection.

1. Plant Material and Growth Conditions:

  • Grow a susceptible rice variety in pots containing sterilized soil.

  • Maintain the plants in a greenhouse with controlled temperature (28-32°C) and high relative humidity (>90%).

2. Fungicide Application:

  • At the appropriate growth stage (e.g., tillering), spray the rice seedlings with the test fungicides at their recommended concentrations.

  • An equal number of plants sprayed with water serve as the control.

3. Inoculation with the Pathogen:

  • After the fungicide spray has dried, inoculate the plants with R. solani. This can be done by placing mycelial plugs or sclerotia of the pathogen on the leaf sheaths.

4. Incubation and Disease Assessment:

  • Maintain the inoculated plants under high humidity to facilitate infection.

  • After a specific incubation period (e.g., 7-14 days), assess the disease severity based on the lesion length on the leaf sheaths.

  • Disease severity can be rated on a scale (e.g., 0-9 scale, where 0 is no infection and 9 is severe infection).

5. Data Analysis:

  • Calculate the Percent Disease Index (PDI) for each treatment.

  • Determine the percentage of disease reduction for each fungicide treatment compared to the control.

  • Statistical analysis (e.g., ANOVA) is performed to determine the significance of the differences between treatments.[11]

Experimental Workflow: In Vivo Fungicide Efficacy A Grow susceptible rice variety B Apply fungicide treatments (spray) A->B C Inoculate with R. solani B->C D Incubate under high humidity C->D E Assess disease severity (lesion length) D->E F Calculate Percent Disease Index (PDI) and Disease Reduction E->F

Caption: Workflow for in vivo fungicide efficacy testing.

References

Safety Operating Guide

Proper Disposal of Furametpyr: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and environmentally responsible disposal of Furametpyr is a critical component of laboratory safety and chemical management. This guide provides researchers, scientists, and drug development professionals with essential information and procedural steps for the proper handling and disposal of this compound waste, aligning with best practices for laboratory safety and environmental protection.

Chemical and Physical Properties

A comprehensive understanding of this compound's properties is fundamental to its safe handling and disposal.

PropertyValue
Molecular Formula C₁₇H₂₀ClN₃O₂[1]
Molecular Weight 333.81 g/mol [1][2][3]
Appearance White, odorless, solid powder[4]
Melting Point 150.2 °C[2][4]
Solubility in Water (25°C) 225 mg/L[2]
Vapor Pressure (25°C) 4.7 x 10⁻⁶ Pa[2]

Toxicity and Hazard Information

This compound is classified with the following hazards:

  • Acute Toxicity (Oral): Harmful if swallowed[3][5].

  • Aquatic Hazard: Very toxic to aquatic life with long-lasting effects[5].

Disposal Procedures

The primary recommended method for the disposal of this compound and its contaminated waste is through a licensed hazardous waste disposal company.

Step-by-Step Disposal Protocol:

  • Waste Segregation and Collection:

    • Designate a specific, clearly labeled, and sealed container for this compound waste. This includes unused product, contaminated personal protective equipment (PPE), and any materials used for spill cleanup.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Handling of Empty Containers:

    • Completely empty all this compound containers.

    • Triple-rinse the container with a suitable solvent. The rinsate should be collected and treated as hazardous waste.

    • After rinsing, containers should be punctured or otherwise rendered unusable to prevent reuse.

    • Dispose of the rinsed containers in accordance with local and institutional regulations, which may permit recycling or disposal as non-hazardous waste[4].

  • Arranging for Professional Disposal:

    • Contact your institution's EHS office to schedule a pickup of the hazardous waste.

    • Ensure all waste is properly packaged and labeled according to Department of Transportation (DOT) and local regulations before the scheduled pickup.

    • Maintain a detailed inventory of the waste being disposed of.

Accidental Release and Spill Management

In the event of a this compound spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

Emergency Spill Response:

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate the immediate area of the spill. Restrict access to the area to authorized personnel only[4].

  • Ventilate the Space: If it is safe to do so, increase ventilation in the area to disperse any airborne dust[4].

  • Don Personal Protective Equipment (PPE): Before attempting any cleanup, at a minimum, wear:

    • Chemical-resistant gloves

    • Safety goggles or a face shield

    • A lab coat or chemical-resistant apron

    • Respiratory protection may be necessary depending on the scale of the spill.

  • Contain and Clean the Spill:

    • For solid spills, carefully sweep or scoop the material to avoid generating dust. Place the collected material into a sealed, labeled hazardous waste container[4].

    • Clean the spill area with a damp cloth or paper towels. All cleaning materials must be disposed of as hazardous waste.

    • Wash the affected area with soap and water after the initial cleanup[4].

  • Report the Incident: Report the spill to your laboratory supervisor and your institution's EHS office, providing details of the substance, quantity, and cleanup actions taken.

Workflow for this compound Disposal

Furametpyr_Disposal_Workflow cluster_waste_generation Waste Generation cluster_waste_handling On-Site Waste Handling cluster_disposal Final Disposal A Unused this compound D Segregate and Collect in Labeled, Sealed Hazardous Waste Container A->D B Contaminated Materials (PPE, etc.) B->D C Empty Containers E Triple-Rinse Container C->E H Store Waste in Designated Area D->H F Collect Rinsate as Hazardous Waste E->F G Render Container Unusable E->G F->D K Dispose of Rinsed Container per Local Regulations G->K I Contact EHS for Pickup H->I J Licensed Hazardous Waste Disposal I->J

Caption: Workflow for the safe disposal of this compound waste.

Logical Framework for Spill Response

Spill_Response_Logic Start This compound Spill Occurs Evacuate Evacuate and Secure Area Start->Evacuate Ventilate Increase Ventilation (If Safe) Evacuate->Ventilate PPE Don Appropriate PPE Ventilate->PPE Cleanup Contain and Clean Spill PPE->Cleanup Collect Collect Spill Debris as Hazardous Waste Cleanup->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Report Report to Supervisor and EHS Decontaminate->Report End Response Complete Report->End

Caption: Logical steps for responding to a this compound spill.

References

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